Aprinocarsen Sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
331257-53-5 |
|---|---|
Molecular Formula |
C196H230N68Na19O105P19S19 |
Molecular Weight |
6853 g/mol |
IUPAC Name |
nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C196H249N68O105P19S19.19Na/c1-75-37-249(189(285)237-165(75)267)132-23-89(109(337-132)51-313-371(294,390)351-84-18-141(331-103(84)45-265)259-69-215-149-159(259)225-179(203)231-173(149)275)359-378(301,397)320-54-112-92(26-135(340-112)252-40-78(4)168(270)240-192(252)288)358-377(300,396)315-48-106-86(20-129(334-106)246-14-10-124(198)222-186(246)282)353-372(295,391)318-52-110-90(24-133(338-110)250-38-76(2)166(268)238-190(250)286)356-376(299,395)316-49-107-88(22-131(335-107)248-16-12-126(200)224-188(248)284)355-374(297,393)326-60-118-98(32-142(346-118)260-70-216-150-160(260)226-180(204)232-174(150)276)365-383(306,402)317-50-108-87(21-130(336-108)247-15-11-125(199)223-187(247)283)354-373(296,392)319-53-111-95(29-138(339-111)255-43-81(7)171(273)243-195(255)291)362-381(304,400)328-62-120-102(36-146(348-120)264-74-220-154-164(264)230-184(208)236-178(154)280)369-388(311,407)330-64-122-100(34-144(350-122)262-72-218-152-162(262)228-182(206)234-176(152)278)367-385(308,404)324-58-116-96(30-139(344-116)256-44-82(8)172(274)244-196(256)292)363-382(305,401)327-61-119-101(35-145(347-119)263-73-219-153-163(263)229-183(207)235-177(153)279)368-387(310,406)325-59-117-97(31-140(345-117)258-68-214-148-156(202)210-66-212-158(148)258)364-386(309,405)329-63-121-99(33-143(349-121)261-71-217-151-161(261)227-181(205)233-175(151)277)366-384(307,403)323-57-115-94(28-137(343-115)254-42-80(6)170(272)242-194(254)290)361-380(303,399)322-56-114-93(27-136(342-114)253-41-79(5)169(271)241-193(253)289)360-379(302,398)321-55-113-91(25-134(341-113)251-39-77(3)167(269)239-191(251)287)357-375(298,394)314-47-105-85(19-128(333-105)245-13-9-123(197)221-185(245)281)352-370(293,389)312-46-104-83(266)17-127(332-104)257-67-213-147-155(201)209-65-211-157(147)257;;;;;;;;;;;;;;;;;;;/h9-16,37-44,65-74,83-122,127-146,265-266H,17-36,45-64H2,1-8H3,(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H,308,404)(H,309,405)(H,310,406)(H,311,407)(H2,197,221,281)(H2,198,222,282)(H2,199,223,283)(H2,200,224,284)(H2,201,209,211)(H2,202,210,212)(H,237,267,285)(H,238,268,286)(H,239,269,287)(H,240,270,288)(H,241,271,289)(H,242,272,290)(H,243,273,291)(H,244,274,292)(H3,203,225,231,275)(H3,204,226,232,276)(H3,205,227,233,277)(H3,206,228,234,278)(H3,207,229,235,279)(H3,208,230,236,280);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?;;;;;;;;;;;;;;;;;;;/m0.................../s1 |
InChI Key |
JZMHCANOTJFLQJ-IEQBYLOXSA-A |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)([O-])OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=S)([O-])OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)([O-])OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Aprinocarsen Sodium: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprinocarsen sodium (also known as ISIS 3521 and LY900003) is a 20-mer phosphorothioate antisense oligonucleotide designed as a specific inhibitor of Protein Kinase C-alpha (PKC-α). This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Introduction
Protein Kinase C-alpha (PKC-α) is a serine/threonine kinase that plays a crucial role in cellular signal transduction pathways regulating cell differentiation and proliferation.[1][2] Its overexpression has been implicated in various cancers. This compound was developed to be a specific inhibitor of PKC-α expression, thereby representing a targeted therapeutic approach.[1]
Core Mechanism of Action: Antisense Inhibition
This compound functions as an antisense oligonucleotide. Its primary mechanism of action is to specifically inhibit the expression of PKC-α at the translational level.
Hybridization to PKC-α mRNA
The nucleotide sequence of this compound is designed to be complementary to a specific sequence within the 3'-untranslated region of the human PKC-α messenger RNA (mRNA).[1] This complementarity allows the oligonucleotide to hybridize, or bind, to the target mRNA, forming a DNA-RNA heteroduplex.
RNase H-Mediated Cleavage
The formation of this DNA-RNA hybrid creates a substrate for the ubiquitous enzyme Ribonuclease H (RNase H). RNase H recognizes and cleaves the RNA strand of such hybrids. This enzymatic degradation of the PKC-α mRNA prevents it from being translated into the PKC-α protein by the ribosome.
The core mechanism is depicted in the following signaling pathway diagram:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (PKC-α mRNA reduction) | 50-100 nM | Human bladder carcinoma (T-24) | [3] |
Table 2: In Vivo Efficacy (Nude Mice Models)
| Parameter | Value | Tumor Model(s) | Reference |
| ID₅₀ | 0.06-0.6 mg/kg daily | T-24 bladder, A549 lung, Colo 205 colon carcinoma | [3] |
| Tumor Growth Reduction | Significant at 2.0 and 20 mg/kg daily (intraperitoneal) | U-87 glioblastoma | [2] |
Table 3: Clinical Pharmacokinetics (Phase I/II)
| Parameter | Value | Patient Population | Reference |
| Mean Plasma Concentration (21-day infusion at 2.0 mg/kg/day) | 1.06 µg/mL (range: 0.34–6.08 µg/mL) | Recurrent high-grade gliomas | [2] |
| Elimination Half-life (2-hour infusion) | 18 to 92 minutes | Advanced cancer |
Note: Significant interpatient variability in plasma concentrations was observed.[2]
Experimental Protocols
While detailed, step-by-step proprietary protocols are not publicly available, the following outlines the general methodologies employed in key experiments.
In Vivo Antitumor Activity in Nude Mice
A representative workflow for assessing the in vivo efficacy of this compound is as follows:
Methodology Outline:
-
Cell Culture: Human tumor cell lines (e.g., U-87 glioblastoma) are cultured under standard conditions.[2]
-
Animal Model: Athymic nude mice (female, 10 weeks old) are used.[2]
-
Tumor Implantation: A suspension of tumor cells is implanted subcutaneously into the flank of the mice.[2]
-
Treatment Initiation: Treatment begins when tumors reach a specified volume (e.g., approximately 100 mm³).[2]
-
Dosing: this compound is administered, typically via intraperitoneal injection, at various doses. Control groups receive saline or a scrambled-sequence oligonucleotide.[2]
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study period.
-
Endpoint: The primary endpoint is the inhibition of tumor growth compared to the control group.
Pharmacokinetic Analysis
Methodology Outline:
-
Sample Collection: Plasma samples are collected from patients at various time points during and after drug administration.
-
Sample Preparation: Plasma is separated by centrifugation and stored at ≤ -20°C.
-
Analytical Method: Concentrations of aprinocarsen and its metabolites are determined using a validated assay based on capillary gel electrophoresis.[2]
-
Quantitation: The lower limit of quantitation for this assay has been reported as 30 nM for each compound, corresponding to a plasma concentration of 0.21 µg/mL for aprinocarsen.[2]
Clinical Development and Outcomes
This compound has been investigated in numerous clinical trials for various cancers, including non-small cell lung cancer, ovarian cancer, and high-grade gliomas.[1][2] Despite the sound preclinical rationale, Phase II and III clinical trials largely failed to demonstrate a significant clinical benefit when aprinocarsen was used as a single agent or in combination with chemotherapy.[1] In some studies, toxicities such as thrombocytopenia and fatigue were observed.[1]
Conclusion
This compound represents a well-defined example of an antisense oligonucleotide designed to specifically inhibit the expression of a key signaling protein, PKC-α. Its mechanism of action, involving hybridization to the target mRNA and subsequent RNase H-mediated degradation, is a cornerstone of antisense technology. While preclinical studies demonstrated promising antitumor activity, these findings did not translate into significant clinical efficacy in later-stage trials. The development of aprinocarsen highlights both the potential of targeted antisense therapies and the challenges of translating preclinical success into clinical benefit.
References
- 1. Phase I study of an antisense oligonucleotide to protein kinase C-alpha (ISIS 3521/CGP 64128A) in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Aprinocarsen Sodium: A Technical Guide to a Pioneering Antisense Oligonucleotide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aprinocarsen sodium, also known as ISIS 3521, LY900003, and Affinitak, is a synthetic, 20-base phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α). As a pioneering agent in the field of antisense therapeutics, aprinocarsen has been the subject of extensive preclinical and clinical investigation for various oncological indications. This technical guide provides a comprehensive overview of aprinocarsen's structure, mechanism of action, and key experimental data, intended to serve as a valuable resource for researchers and drug development professionals.
Core Molecular Structure and Properties
Aprinocarsen is a 20-mer phosphorothioate-modified antisense oligonucleotide. The phosphorothioate backbone, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom, confers resistance to nuclease degradation, thereby increasing its in vivo stability.
Nucleotide Sequence:
The specific nucleotide sequence of aprinocarsen is:
d(P-thio)(G-T-T-C-T-C-G-C-T-G-G-T-G-A-G-T-T-T-C-A)
This sequence is complementary to a 20-nucleotide region within the 3'-untranslated region (3'-UTR) of the human PKC-α messenger RNA (mRNA).
| Property | Description |
| Chemical Name | This compound |
| Synonyms | ISIS 3521, LY900003, Affinitak |
| Molecular Formula | C196H230N68Na19O105P19S19[1] |
| Molecular Weight | 6852.85 g/mol [1] |
| Chemical Structure | 20-base phosphorothioate deoxyribonucleotide |
| Target | Protein Kinase C-alpha (PKC-α) mRNA |
| Mechanism of Action | Antisense-mediated degradation of target mRNA via RNase H[2] |
Mechanism of Action: Targeting the PKC-α Signaling Pathway
Aprinocarsen functions through an antisense mechanism to specifically downregulate the production of PKC-α, a key enzyme in cellular signal transduction pathways implicated in cell proliferation, differentiation, and apoptosis.
The process begins with the hybridization of aprinocarsen to its complementary sequence in the 3'-UTR of the PKC-α mRNA. This binding event creates a DNA-RNA heteroduplex, which is a substrate for the ubiquitous enzyme Ribonuclease H (RNase H). RNase H selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the PKC-α mRNA. The intact aprinocarsen molecule is then released and can bind to another target mRNA molecule, allowing for catalytic degradation of multiple mRNA targets. The reduction in PKC-α mRNA levels results in decreased synthesis of the PKC-α protein, thereby inhibiting its downstream signaling pathways.
// Nodes extracellular_signal [label="Extracellular Signal\n(e.g., Growth Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; pip2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="Diacylglycerol\n(DAG)", fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="Inositol Trisphosphate\n(IP3)", fillcolor="#F1F3F4", fontcolor="#202124"]; ca2 [label="Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; pkc_alpha [label="PKC-α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Downstream\nEffectors", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; differentiation [label="Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; aprinocarsen [label="Aprinocarsen", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pkc_alpha_mrna [label="PKC-α mRNA", fillcolor="#FBBC05", fontcolor="#202124"]; rnase_h [label="RNase H", fillcolor="#F1F3F4", fontcolor="#202124"]; degradation [label="mRNA Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges extracellular_signal -> receptor [color="#5F6368"]; receptor -> plc [color="#5F6368"]; plc -> pip2 [label="hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pip2 -> dag [color="#5F6368"]; pip2 -> ip3 [color="#5F6368"]; ip3 -> ca2 [label="releases", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; dag -> pkc_alpha [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; ca2 -> pkc_alpha [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pkc_alpha -> downstream [color="#5F6368"]; downstream -> proliferation [color="#5F6368"]; downstream -> survival [color="#5F6368"]; downstream -> differentiation [color="#5F6368"]; aprinocarsen -> pkc_alpha_mrna [label="binds", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; pkc_alpha_mrna -> rnase_h [label="recruits", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; rnase_h -> degradation [label="mediates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; }
Caption: Mechanism of Action of Aprinocarsen.
Preclinical Data
In Vitro Activity
Aprinocarsen has demonstrated potent and sequence-specific inhibition of PKC-α expression in various human cancer cell lines.
| Cell Line | Cancer Type | Outcome | IC50 | Reference |
| T-24 | Bladder Carcinoma | Dose-dependent inhibition of PKC-α mRNA | 50-100 nM | [1] |
| A549 | Lung Carcinoma | Inhibition of PKC-α mRNA and protein expression | Not Reported | [2] |
| U-87 | Glioblastoma | Inhibition of cell growth | Not Reported | [2] |
In Vivo Activity
In vivo studies in xenograft models have shown the anti-tumor activity of aprinocarsen.
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| T-24 | Bladder Carcinoma | Intravenous administration | Dose-dependent tumor growth inhibition (ID50: 0.06-0.6 mg/kg/day) | [1] |
| A549 | Lung Carcinoma | Intravenous administration | Dose-dependent tumor growth inhibition (ID50: 0.06-0.6 mg/kg/day) | [1] |
| Colo 205 | Colon Carcinoma | Intravenous administration | Dose-dependent tumor growth inhibition (ID50: 0.06-0.6 mg/kg/day) | [1] |
Clinical Development and Data
Aprinocarsen has been evaluated in multiple clinical trials across a range of solid tumors.
Phase I Clinical Trials
Phase I studies were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of aprinocarsen.
| Study | Patient Population | Dosing Regimen | MTD | Key Toxicities | Reference |
| Advani et al., 2005 | Advanced solid tumors (n=14) | 6, 12, 18, 24 mg/kg as a 24-hour weekly infusion | 24 mg/kg | Neutropenia, fever, hemorrhage, nausea, chills, effects on coagulation (increased aPTT) and complement activation.[3][4] | [3][4] |
| Nemunaitis et al., 1999 & Yuen et al., 1999 | Not specified | 21-day continuous infusion | Not specified | Mild and reversible toxicities.[2] | [2] |
Phase II Clinical Trials
Phase II trials evaluated the efficacy and safety of aprinocarsen, often in combination with standard chemotherapy.
| Indication | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities | Reference |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Aprinocarsen (2 mg/kg/day for 14 days) + Gemcitabine + Carboplatin | 36 | 25% (Partial Response) | 5.7 months (95% CI: 3.2-7.1) | 8.3 months | Thrombocytopenia (78%), Neutropenia (50%).[5][6] | [5][6] |
| Advanced/Metastatic NSCLC | Aprinocarsen (2 mg/kg/day for 14 days) + Gemcitabine + Cisplatin | 18 | 16.7% (experimental arm) vs 44.4% (control arm) | Not Reported | Not Reported | Higher incidence of thrombocytopenia in the experimental arm (87.5% vs 33.3%).[7] | [7] |
| Recurrent High-Grade Gliomas | Aprinocarsen (2.0 mg/kg/day for 21 days) | 21 | No tumor responses | 36 days | 3.4 months | Thrombocytopenia (3 patients), Grade 4 AST (1 patient).[2] | [2] |
Experimental Protocols
Preclinical In Vitro Assay for PKC-α mRNA Inhibition (General Methodology)
-
Cell Culture: Human cancer cell lines (e.g., T-24, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Oligonucleotide Treatment: Cells are seeded in multi-well plates and allowed to adhere. Aprinocarsen is then introduced into the culture medium at various concentrations. A control oligonucleotide with a scrambled sequence is used to assess sequence specificity.
-
RNA Extraction and Analysis: After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from the cells using standard methods (e.g., TRIzol reagent). The levels of PKC-α mRNA are then quantified using techniques such as Northern blotting or quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protein Analysis: To confirm the downstream effect of mRNA reduction, protein levels of PKC-α are measured by Western blotting using a specific anti-PKC-α antibody.
// Nodes cell_culture [label="Cell Culture\n(e.g., T-24, A549)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Aprinocarsen Treatment\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="Control Oligonucleotide\n(scrambled sequence)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubation\n(24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; rna_extraction [label="RNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; protein_lysis [label="Protein Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; q_pcr [label="qRT-PCR for\nPKC-α mRNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot for\nPKC-α Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(IC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges cell_culture -> treatment [color="#5F6368"]; cell_culture -> control [color="#5F6368"]; treatment -> incubation [color="#5F6368"]; control -> incubation [color="#5F6368"]; incubation -> rna_extraction [color="#5F6368"]; incubation -> protein_lysis [color="#5F6368"]; rna_extraction -> q_pcr [color="#5F6368"]; protein_lysis -> western_blot [color="#5F6368"]; q_pcr -> data_analysis [color="#5F6368"]; western_blot -> data_analysis [color="#5F6368"]; }
Caption: In Vitro Experimental Workflow.
Clinical Trial Protocol for Advanced Solid Tumors (Phase I - General Methodology)
-
Patient Selection: Patients with histologically confirmed advanced or metastatic solid tumors refractory to standard therapies are enrolled. Key eligibility criteria typically include adequate organ function (hematological, renal, and hepatic) and a specified performance status (e.g., ECOG ≤ 2).
-
Study Design: A dose-escalation study design (e.g., 3+3 design) is employed to determine the MTD. Cohorts of patients receive escalating doses of aprinocarsen.
-
Drug Administration: Aprinocarsen is administered as a continuous intravenous infusion over a specified period (e.g., 24 hours weekly or 21-day continuous infusion).
-
Toxicity and Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Monitoring includes regular physical examinations, vital signs, and laboratory tests (complete blood count, chemistry panel, coagulation profiles).
-
Pharmacokinetic Analysis: Blood samples are collected at predefined time points to determine the pharmacokinetic profile of aprinocarsen, including parameters like Cmax, Tmax, and half-life.
-
Response Evaluation: Tumor response is assessed periodically (e.g., every 2 cycles) using imaging techniques such as CT or MRI, with response defined by standardized criteria (e.g., RECIST).
// Nodes patient_screening [label="Patient Screening\n(Eligibility Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"]; enrollment [label="Patient Enrollment", fillcolor="#F1F3F4", fontcolor="#202124"]; dose_escalation [label="Dose Escalation Cohorts\n(e.g., 3+3 design)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_admin [label="Aprinocarsen Administration\n(Intravenous Infusion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; safety_monitoring [label="Safety Monitoring\n(Adverse Events, Labs)", fillcolor="#FBBC05", fontcolor="#202124"]; pk_analysis [label="Pharmacokinetic Analysis\n(Blood Sampling)", fillcolor="#FBBC05", fontcolor="#202124"]; response_eval [label="Tumor Response Evaluation\n(Imaging, RECIST)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mtd_determination [label="MTD Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges patient_screening -> enrollment [color="#5F6368"]; enrollment -> dose_escalation [color="#5F6368"]; dose_escalation -> drug_admin [color="#5F6368"]; drug_admin -> safety_monitoring [color="#5F6368"]; drug_admin -> pk_analysis [color="#5F6368"]; safety_monitoring -> mtd_determination [color="#5F6368"]; drug_admin -> response_eval [color="#5F6368"]; }
Caption: Phase I Clinical Trial Workflow.
Conclusion
This compound represents a significant milestone in the development of antisense oligonucleotide therapeutics. Its well-defined structure and mechanism of action, coupled with a substantial body of preclinical and clinical data, provide a solid foundation for understanding its therapeutic potential and limitations. While clinical efficacy in later-phase trials was not sufficient to lead to regulatory approval for the indications studied, the insights gained from the development of aprinocarsen have been invaluable to the advancement of the field of RNA-targeted therapies. This technical guide serves as a comprehensive repository of this knowledge for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of aprinocarsen (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II study of PKC-alpha antisense oligonucleotide aprinocarsen in combination with gemcitabine and carboplatin in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprinocarsen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Randomized phase II evaluation of aprinocarsen in combination with gemcitabine and cisplatin for patients with advanced/metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of PKC-alpha in Cell Proliferation: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – October 26, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the complex and often contradictory role of Protein Kinase C-alpha (PKCα) in cell proliferation. This whitepaper provides a detailed examination of the signaling pathways, experimental methodologies, and quantitative data essential for advancing research in oncology and related fields.
Protein Kinase C-alpha (PKCα), a serine/threonine kinase, is a critical signaling node that governs a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] Its involvement in cell proliferation is particularly intricate, with studies demonstrating both pro-proliferative and anti-proliferative functions depending on the cellular context, stimulus, and the presence of other signaling molecules. This guide synthesizes current knowledge to provide a clearer picture of PKCα's multifaceted role.
Pro-Proliferative Functions of PKCα
In several cancer types, including aggressive prostate cancer and glioma, PKCα has been shown to promote cell proliferation.[2] Silencing of PKCα in aggressive prostate cancer cells has been demonstrated to impair cell-cycle progression and proliferation.[2] This pro-proliferative effect is often mediated through the activation of downstream signaling cascades, most notably the Raf/MEK/ERK (MAPK) pathway. PKCα can directly phosphorylate and activate Raf-1, a key initiator of the MAPK cascade, which in turn leads to the phosphorylation and activation of ERK1/2, promoting cell cycle progression.
Furthermore, in certain breast cancer models, PKCα has been implicated in promoting estrogen receptor-independent proliferation, contributing to tamoxifen resistance. This involves a complex interplay with other signaling pathways, underscoring the kinase's role in tumor progression.
Anti-Proliferative Functions of PKCα
Conversely, a substantial body of evidence points to a tumor-suppressive role for PKCα in other contexts, such as in colon and breast cancer. In colon cancer cells, activation of PKCα has been shown to suppress proliferation by down-regulating β-catenin, a key component of the Wnt signaling pathway. This down-regulation is achieved through phosphorylation of β-catenin, marking it for proteasomal degradation. This, in turn, reduces the expression of β-catenin target genes that are critical for cell cycle progression, such as cyclin D1 and c-myc.
In some intestinal epithelial cells, PKCα signaling can induce cell cycle withdrawal by causing a rapid decrease in cyclin D1 levels and an increase in the expression of cyclin-dependent kinase (CDK) inhibitors like p21(Waf1/Cip1).[3]
Context-Dependent Regulation of the Cell Cycle
The decision of whether PKCα promotes or inhibits proliferation often hinges on its influence over key cell cycle regulators. The transition from the G1 to the S phase of the cell cycle is a critical checkpoint, and PKCα can exert control at this juncture.[3]
In its pro-proliferative capacity, PKCα can contribute to the upregulation of positive regulators of the cell cycle, such as cyclin D1. However, in its anti-proliferative role, PKCα can lead to the downregulation of cyclin D1 and the upregulation of CDK inhibitors like p27kip1.[3] For instance, in human retinal pigment epithelium (RPE) cells, activation of PKCα was found to promote cell cycle progression through the downregulation of p27kip1.[3]
Quantitative Insights into PKCα's Role in Cell Proliferation
The following tables summarize quantitative data from various studies, illustrating the context-dependent effects of PKCα on cell proliferation and the expression of key regulatory proteins.
| Cell Line | PKCα Modulation | Effect on Proliferation | Reference |
| CaCo-2 (Colon Cancer) | Antisense-mediated decrease (~95%) | Enhanced proliferation | [4] |
| CaCo-2 (Colon Cancer) | Overexpression (~3-fold) | Decreased proliferation | [4] |
| Human RPE Cells | siRNA-mediated knockdown | Growth rate approximately half of control | [3] |
| SVG (Glial Cells) | Inhibition with PD 406976 (2 µM) | 69% decrease at 72h | [5] |
| U-373MG (Glioma) | Inhibition with PD 406976 (2 µM) | 46% decrease at 72h | [5] |
| PC3 (Prostate Cancer) | siRNA-mediated knockdown (>80%) | Slower growth rate | [2] |
| DU145 (Prostate Cancer) | siRNA-mediated knockdown (>80%) | Slower growth rate | [2] |
| HA22T/VGH (Hepatocellular Carcinoma) | Antisense oligonucleotide treatment | Decelerated growth rate | [6] |
| SK-Hep-1 (Hepatocellular Carcinoma) | Antisense oligonucleotide treatment | Decelerated growth rate | [6] |
| Cell Line | PKCα Modulation | Downstream Target | Quantitative Change in Expression/Activity | Reference |
| HA22T/VGH (Hepatocellular Carcinoma) | Antisense oligonucleotide treatment | Cyclin D1 | Decreased level | [6] |
| SK-Hep-1 (Hepatocellular Carcinoma) | Antisense oligonucleotide treatment | Cyclin D1 | Decreased level | [6] |
| HA22T/VGH (Hepatocellular Carcinoma) | Antisense oligonucleotide treatment | p53, p21(WAF1/CIP1) | Increased levels | [6] |
| SK-Hep-1 (Hepatocellular Carcinoma) | Antisense oligonucleotide treatment | p53, p21(WAF1/CIP1) | Increased levels | [6] |
| Human RPE Cells | PMA or thymeleatoxin treatment | p27kip1 mRNA | Downregulated | [3] |
| Human RPE Cells | siRNA-mediated knockdown | p27kip1 mRNA | Upregulated | [3] |
| Human RPE Cells | PMA or thymeleatoxin treatment | p27kip1 protein | Strongly downregulated at 1h and 3h | [3] |
| Human Dermal Fibroblasts (Newborn, confluent) | - | PKCα protein | 6-7 fold higher than subconfluent | [7] |
| Human Dermal Fibroblasts (Quiescent) | - | PKCα protein | 2-3 fold higher than growing cultures | [7] |
| Cell Line | PKCα Modulation | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Human RPE Cells | PMA treatment | - | Decreased | Increased | [3] |
| PC3 (Prostate Cancer) | siRNA-mediated knockdown | Increased | Decreased | - | [2] |
| DU145 (Prostate Cancer) | siRNA-mediated knockdown | Increased | Decreased | - | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms at play, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Opposing roles of PKCα in cell proliferation signaling pathways.
Caption: Workflow for studying PKCα function using siRNA.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate the role of PKCα in cell proliferation.
PKCα Kinase Activity Assay
This assay measures the enzymatic activity of PKCα by quantifying the phosphorylation of a specific substrate.
-
Materials:
-
Purified recombinant PKCα
-
PKCα substrate peptide (e.g., Ac-MBP(4-14))
-
PKCα lipid activator (phosphatidylserine and diacylglycerol)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ATP and ADP-Glo™ Kinase Assay reagents
-
P81 phosphocellulose paper or microplate reader for luminescence
-
-
Procedure:
-
Prepare the kinase reaction mix by combining the kinase buffer, lipid activator, and substrate peptide.
-
Add the purified PKCα enzyme to the reaction mix.
-
Initiate the reaction by adding [γ-³²P]ATP or cold ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay to measure ADP production via a luciferase-based reaction.
-
siRNA-Mediated Knockdown of PKCα
This method is used to specifically reduce the expression of PKCα to study its functional role.
-
Materials:
-
PKCα-specific siRNA duplexes and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., PC3, DU145)
-
-
Procedure:
-
One day prior to transfection, seed the target cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
On the day of transfection, dilute the PKCα siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blotting, proliferation assays).
-
Western Blotting for Phospho-PKCα and Downstream Targets
This technique is used to detect the levels of total and phosphorylated proteins.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PKCα, anti-phospho-PKCα, anti-cyclin D1, anti-p27kip1, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
-
Conclusion and Future Directions
The role of PKCα in cell proliferation is undeniably complex and highly dependent on the specific cellular and signaling context. This guide provides a framework for researchers to navigate this complexity by offering a synthesis of current knowledge, quantitative data for comparison, and detailed experimental protocols. Future research should continue to dissect the isoform-specific functions of PKC and the intricate crosstalk between PKCα and other signaling pathways. A deeper understanding of these mechanisms will be crucial for the development of targeted therapies that can effectively modulate PKCα activity for the treatment of cancer and other proliferative disorders.
References
- 1. Protein kinase C alpha (PKC alpha): regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PKC alpha affects cell cycle progression and proliferation in human RPE cells through the downregulation of p27kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased PKC-alpha expression increases cellular proliferation, decreases differentiation, and enhances the transformed phenotype of CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG‐transformed glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of PKC alpha decreases cell proliferation, migration, and invasion of human malignant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C-alpha levels are inversely associated with growth rate in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a PKC-alpha Inhibitor: A Technical Guide to the Discovery and Development of ISIS 3521 (Affinitak)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of ISIS 3521, also known as Affinitak or aprinocarsen. This second-generation antisense oligonucleotide was designed to inhibit the production of Protein Kinase C-alpha (PKC-α), a key enzyme implicated in cellular proliferation and signaling pathways associated with cancer. This document details the mechanism of action, summarizes key quantitative data from pivotal studies in structured tables, outlines experimental methodologies, and provides visual representations of relevant biological and experimental workflows.
Introduction: Targeting a Central Node in Cancer Signaling
Protein Kinase C-alpha (PKC-α) is a calcium-dependent serine/threonine kinase that plays a crucial role in signal transduction pathways governing cell growth, differentiation, and apoptosis.[1][2] Its overexpression and aberrant activity have been linked to the pathogenesis of various cancers, making it an attractive therapeutic target.[3] ISIS 3521 was developed as a specific inhibitor of PKC-α expression. It is a 20-mer phosphorothioate antisense oligonucleotide with the sequence 5'-GTTCTCGCTGGTGAGTTTCA-3'.[4] The phosphorothioate backbone modification was incorporated to increase resistance to nuclease degradation, thereby enhancing its in vivo stability.
Mechanism of Action
ISIS 3521 exerts its therapeutic effect by binding to the 3'-untranslated region of the human PKC-α messenger RNA (mRNA). This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H. RNase H-mediated cleavage of the mRNA leads to a reduction in the levels of PKC-α protein, thereby inhibiting downstream signaling pathways that contribute to tumor cell proliferation and survival.
Preclinical Development
In Vitro Studies
ISIS 3521 demonstrated potent and specific inhibition of PKC-α in various human cancer cell lines.
Table 1: In Vitro Activity of ISIS 3521
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for PKC-α mRNA reduction | Human Bladder Carcinoma (T-24) | 50-100 nM | [5] |
| IC₅₀ for PKC-α mRNA reduction | General Cell Culture | 100-200 nM | [4] |
In Vivo Animal Studies
Preclinical evaluation in xenograft models using immunodeficient mice demonstrated the anti-tumor activity of ISIS 3521.
Table 2: In Vivo Anti-Tumor Activity of ISIS 3521 in Nude Mice
| Tumor Model | Dosing Schedule | Efficacy (ID₅₀) | Reference |
| T-24 Bladder Carcinoma | Intravenous, daily | 0.06 - 0.6 mg/kg | [6] |
| A549 Lung Carcinoma | Intravenous, daily | 0.06 - 0.6 mg/kg | [6] |
| Colo 205 Colon Carcinoma | Intravenous, daily | 0.06 - 0.6 mg/kg | [6] |
Clinical Development
ISIS 3521 advanced into clinical trials for various cancers, with different administration schedules being explored.
Phase I Clinical Trials
Two notable Phase I studies investigated different dosing regimens.
-
Intermittent Infusion: A study by Nemunaitis et al. (1999) evaluated ISIS 3521 administered as a 2-hour intravenous infusion three times per week for three weeks.[7]
-
Continuous Infusion: A study by Yuen et al. (1999) assessed a 21-day continuous intravenous infusion.[8]
Table 3: Summary of Phase I Clinical Trial Data for ISIS 3521
| Parameter | Intermittent Infusion (Nemunaitis et al., 1999) | Continuous Infusion (Yuen et al., 1999) |
| Dose Range | 0.15 to 6.0 mg/kg/day | 0.5 to 3.0 mg/kg/day |
| Maximum Tolerated Dose (MTD) | Not reached | 2.0 mg/kg/day |
| Dose-Limiting Toxicities | Thrombocytopenia (Grade 3 at highest doses) | Thrombocytopenia, Fatigue |
| Pharmacokinetics | Short elimination half-life (18-92 minutes), Dose-dependent increase in Cmax and AUC | Rapid plasma clearance, Dose-dependent steady-state concentrations |
| Clinical Activity | Complete responses in 2 patients with non-Hodgkin's lymphoma | Evidence of tumor response in 3 of 4 ovarian cancer patients |
Later Stage Clinical Trials and Discontinuation
Despite promising early-phase results, a Phase III trial of ISIS 3521 (Affinitak) in combination with chemotherapy for non-small cell lung cancer did not show a significant improvement in overall survival in the primary analysis.[9] This ultimately led to the discontinuation of its development.
Experimental Protocols
In Vitro PKC-α mRNA Inhibition Assay
A detailed protocol for determining the IC₅₀ of ISIS 3521 for PKC-α mRNA reduction would typically involve the following steps:
In Vivo Xenograft Tumor Model
The evaluation of ISIS 3521's anti-tumor efficacy in vivo generally follows this workflow:
Pharmacokinetic Analysis
The concentration of ISIS 3521 in plasma samples was determined using capillary gel electrophoresis.
PKC-alpha Signaling Pathway
The following diagram illustrates a simplified representation of the PKC-α signaling cascade that ISIS 3521 was designed to inhibit.
Conclusion
ISIS 3521 (Affinitak) represented a targeted therapeutic approach to cancer treatment by specifically downregulating the expression of PKC-α. While it showed promise in preclinical and early clinical studies, it ultimately failed to demonstrate a significant survival benefit in a large-scale Phase III trial for non-small cell lung cancer. The development of ISIS 3521, however, provided valuable insights into the complexities of targeting the PKC signaling pathway and contributed to the broader understanding of antisense oligonucleotide therapeutics. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, encapsulating the key scientific data and methodologies from the journey of ISIS 3521.
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Kinase C Life Cycle: Explained Through Systems Biology Approach [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I evaluation of ISIS 3521, an antisense oligodeoxynucleotide to protein kinase C-alpha, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of an antisense oligonucleotide to protein kinase C-alpha (ISIS 3521/CGP 64128A) in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
The Impact of Aprinocarsen Sodium on Tumor Cell Growth: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of aprinocarsen sodium (also known as ISIS 3521), an antisense oligonucleotide inhibitor of protein kinase C-alpha (PKC-α), and its effects on tumor cell proliferation and growth. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the preclinical findings that characterized the mechanism and efficacy of this compound.
Executive Summary
This compound is a 20-mer phosphorothioate oligonucleotide designed to specifically target the mRNA of PKC-α, a key enzyme in cellular signal transduction pathways that regulate cell differentiation and proliferation.[1] Preclinical studies have demonstrated that by inhibiting PKC-α expression, aprinocarsen can modulate tumor cell growth, both as a standalone agent and as a chemosensitizer. This guide details the molecular mechanism, summarizes key quantitative data from in vitro and in vivo studies, outlines the experimental protocols used, and provides visual representations of the relevant biological pathways and workflows.
Mechanism of Action: Antisense Inhibition of PKC-α
Aprinocarsen operates through an antisense mechanism. It is engineered to be complementary to a specific sequence within the PKC-α mRNA. Upon introduction into a cell, aprinocarsen binds to its target mRNA, forming a DNA-RNA duplex. This duplex is recognized by the enzyme RNase H, which selectively degrades the mRNA strand of the hybrid. The subsequent degradation of the PKC-α mRNA prevents its translation into protein, leading to a dose-dependent reduction in the levels of PKC-α protein.[2] The downregulation of PKC-α disrupts downstream signaling pathways, ultimately impacting cell proliferation and survival.
Quantitative Preclinical Data
The efficacy of aprinocarsen has been quantified in numerous preclinical models. The data demonstrates a specific, dose-dependent inhibition of its target and a corresponding anti-tumor effect across various cancer cell lines.
In Vitro Efficacy
In cell-based assays, aprinocarsen has been shown to effectively reduce PKC-α mRNA levels and inhibit cell growth.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (PKC-α mRNA Reduction) | Human Bladder Carcinoma (T-24) | 50-100 nM | [1] |
| Specificity | Human Tumor Cells | No effect on PKC-η and PKC-ζ | [1] |
| Chemosensitization | T24 Bladder & PC3 Prostate Cells | Sensitizes cells to paclitaxel and carboplatin at 100 nM | [2] |
In Vivo Efficacy
Studies in xenograft models using immunodeficient mice have confirmed the anti-tumor activity of aprinocarsen in vivo.
| Parameter | Tumor Model | Value | Dosing | Reference |
| ID₅₀ (Tumor Growth Inhibition) | T-24 Bladder Carcinoma Xenograft | 0.06 - 0.6 mg/kg/day | Intravenous (i.v.) | [1] |
| ID₅₀ (Tumor Growth Inhibition) | A549 Lung Carcinoma Xenograft | 0.06 - 0.6 mg/kg/day | Intravenous (i.v.) | [1] |
| ID₅₀ (Tumor Growth Inhibition) | Colo 205 Colon Carcinoma Xenograft | 0.06 - 0.6 mg/kg/day | Intravenous (i.v.) | [1] |
| Tumor Reduction | U-87 Glioblastoma Xenograft | Significant growth delay and tumor reduction | 20 mg/kg/day (i.p.) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the likely protocols for key experiments based on published data.
In Vitro Cell Viability (MTT Assay)
This protocol outlines the procedure to assess the effect of aprinocarsen on the viability of cancer cell lines like A549 human lung carcinoma.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a complete culture medium and incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 10 nM to 500 nM). Control wells receive a medium with the vehicle only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the antisense effect to manifest.
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
In Vivo Tumor Xenograft Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of aprinocarsen in a nude mouse model.
-
Animal Model: Athymic nude mice (4-6 weeks old) are used for these studies.
-
Tumor Cell Implantation: Human tumor cells (e.g., A549 or U-87) are harvested from culture. A suspension of 2-5 x 10⁶ cells in ~100-200 µL of sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume (e.g., 100 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then randomized into control and treatment groups.
-
Treatment Administration: The treatment group receives daily intravenous (i.v.) or intraperitoneal (i.p.) injections of this compound at specified doses (e.g., 0.06 - 20 mg/kg). The control group receives injections of a vehicle (e.g., saline).
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week for the duration of the study (e.g., 21-28 days). Animal health is monitored daily.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a fixed duration. Tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine efficacy.
Conclusion
The preclinical data for this compound strongly indicate that its antisense inhibition of PKC-α leads to a significant reduction in tumor cell growth. The compound has demonstrated potent and specific activity in both in vitro and in vivo models across a range of cancer types. While clinical outcomes have been varied, the foundational science underscores the potential of targeting key signaling nodes like PKC-α with oligonucleotide-based therapeutics. The detailed data and protocols presented herein provide a comprehensive technical basis for understanding the anti-tumor effects of aprinocarsen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Aprinocarsen Sodium: A Technical Overview of Its Sequence, Design, and Preclinical Evaluation
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Aprinocarsen sodium, also known as ISIS 3521 and LY900003, is a 20-base phosphorothioate antisense oligonucleotide designed to inhibit the expression of Protein Kinase C-alpha (PKC-α).[1] Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals), aprinocarsen was investigated as a potential therapeutic agent for various cancers.[2] As a second-generation antisense oligonucleotide, its design incorporates chemical modifications to enhance its drug-like properties, such as resistance to nuclease degradation. This document provides a detailed technical guide on the sequence, design, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
This compound: Core Properties
| Property | Description | Reference |
| Sequence | 5'-GTTCTCGCTGGTGAGTTTCA-3' | |
| Chemical Structure | 20-mer phosphorothioate deoxyribonucleotide | [3] |
| Target | Protein Kinase C-alpha (PKC-α) mRNA | [1][4] |
| Mechanism of Action | Binds to the 3'-untranslated region of human PKC-α mRNA, leading to RNase H-mediated degradation of the mRNA transcript and subsequent reduction in PKC-α protein synthesis. | [3] |
| Former Names | ISIS 3521, LY900003 | [3] |
Design and Rationale
The design of this compound as a second-generation antisense oligonucleotide focused on achieving high target affinity, specificity, and improved pharmacokinetic properties.
Sequence Selection: The 20-nucleotide sequence of aprinocarsen was specifically designed to be complementary to the 3'-untranslated region (3'-UTR) of the human PKC-α mRNA. Targeting the 3'-UTR is a common strategy in antisense technology as this region is often unique to the target mRNA, thereby minimizing off-target effects on other closely related protein kinase C isoforms.
Phosphorothioate Backbone: Aprinocarsen incorporates a phosphorothioate (PS) modification in its backbone. In a PS linkage, a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification renders the oligonucleotide resistant to degradation by cellular nucleases, which significantly increases its half-life in biological systems compared to unmodified oligodeoxynucleotides.
Preclinical Efficacy
Aprinocarsen demonstrated potent and specific inhibition of PKC-α expression in a variety of preclinical models, both in vitro and in vivo.
In Vitro Studies
In cultured human tumor cell lines, aprinocarsen effectively reduced PKC-α mRNA and protein levels in a dose- and sequence-dependent manner.
| Cell Line | Assay | Endpoint | Result | Reference |
| Human Lung Carcinoma (A549) | PKC-α mRNA reduction | IC50 | ~100 nM | [5] |
| Human Bladder Carcinoma (T-24) | PKC-α mRNA reduction | IC50 | 50-100 nM | [6] |
| Mouse Mammary Epithelial (C127) | PKC-α mRNA reduction | IC50 | 100-200 nM | [1] |
In Vivo Studies
Systemic administration of aprinocarsen to mice bearing human tumor xenografts resulted in significant antitumor activity.
| Tumor Model | Animal Model | Dosing | Endpoint | Result | Reference |
| Human Glioblastoma (U-87) | Nude Mice | Intraperitoneal | Tumor Growth Inhibition | Significant growth delay and tumor reduction | [3] |
| Various Human Tumor Xenografts | Nude Mice | Intraperitoneal | PKC-α mRNA reduction in liver | IC50 of 30-50 mg/kg | [1] |
| T-24, A549, Colo 205 Xenografts | Nude Mice | Intravenous | Tumor Growth Inhibition | ID50 of 0.06-0.6 mg/kg daily | [6] |
Signaling Pathway and Experimental Workflows
PKC-α Signaling Pathway and Mechanism of Aprinocarsen Action
The following diagram illustrates the canonical PKC-α signaling pathway and the mechanism by which aprinocarsen intervenes.
Experimental Workflow: In Vitro Evaluation of Aprinocarsen
The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of aprinocarsen.
References
- 1. pnas.org [pnas.org]
- 2. ISIS-3521. Isis Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
The Phosphorothioate Modification of Aprinocarsen Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprinocarsen sodium, also known as ISIS 3521, is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α).[1][2] PKC-α is a key enzyme in the signal transduction pathways that regulate cell differentiation and proliferation and is implicated in the progression of various cancers.[3][4] The core of Aprinocarsen's design and function lies in its phosphorothioate-modified backbone, a critical alteration that enhances its therapeutic potential. This technical guide provides an in-depth exploration of the phosphorothioate modification of this compound, covering its synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.
The Phosphorothioate Modification: Enhancing Therapeutic Viability
The foundational challenge with unmodified oligonucleotides for therapeutic use is their rapid degradation by cellular nucleases. The phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, is a cornerstone of first-generation antisense technology that addresses this limitation.[5] This modification renders the oligonucleotide resistant to nuclease degradation, thereby prolonging its half-life in biological systems.[5]
While enhancing stability, the introduction of a sulfur atom at the phosphorus center creates a chiral center, meaning that a synthetic 20-mer PS oligonucleotide like Aprinocarsen exists as a complex mixture of 2^19 diastereomers. This chirality can influence protein binding and the overall therapeutic profile of the drug.
Mechanism of Action: Antisense Inhibition of PKC-α
Aprinocarsen functions through an antisense mechanism. It is designed to be complementary to a specific sequence in the 3'-untranslated region of the human PKC-α messenger RNA (mRNA).[3][6] Upon binding to its target mRNA, Aprinocarsen forms a DNA-RNA heteroduplex. This duplex is a substrate for RNase H, an intracellular enzyme that selectively cleaves the RNA strand of such hybrids. The degradation of the PKC-α mRNA prevents its translation into protein, leading to a downstream reduction in PKC-α levels and a subsequent inhibition of its signaling pathways.[3]
dot
Caption: Mechanism of action of Aprinocarsen.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.
| Parameter | Value | Cell Line/Species | Reference |
| IC50 (PKC-α mRNA reduction) | 50-100 nM | T-24 (human bladder carcinoma) | [7] |
| IC50 (PKC-α mRNA reduction) | 100-200 nM | C127 (mouse mammary epithelial) | [8] |
| In vivo IC50 (liver) | 30-50 mg/kg of body weight | Mice | [8] |
| Tumor Concentration (24h post-dose) | ~2.0 μM (after 20 mg/kg dose) | U-87 glioblastoma xenograft in mice | [9] |
Table 1: In Vitro and In Vivo Efficacy of Aprinocarsen.
| Species | Dose | Administration | Key Findings | Reference |
| Mouse | 1-50 mg/kg | Single and multiple bolus IV | Rapid plasma clearance characterized by tissue distribution and metabolism. Highest concentrations in kidney and liver. | [10] |
| Monkey | 1-10 mg/kg | Single and multiple 2-h IV infusion | Slower plasma clearance compared to mice. Higher tissue concentrations than mice at equivalent doses. | [10] |
Table 2: Preclinical Pharmacokinetics of a Representative Phosphorothioate Oligonucleotide (ISIS 2503).
| Parameter | Value | Study Population | Reference |
| Administration Regimen | 2 mg/kg/day as a continuous IV infusion over 21 days | Patients with advanced ovarian carcinoma | [11] |
| Mean Plasma Concentration (steady state) | 1.06 μg/ml (range, 0.34–6.08 μg/ml) | Patients with recurrent high-grade gliomas | [9] |
| Maximum Tolerated Dose (24-hour infusion) | 24 mg/kg | Patients with advanced cancer | [12] |
| Most Common Grade 3/4 Toxicities | Thrombocytopenia, neutropenia, fever, hemorrhage, nausea, chills | Patients with advanced cancer | [12][13] |
Table 3: Clinical Pharmacokinetics and Toxicology of Aprinocarsen.
Experimental Protocols
Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide
This protocol outlines the general steps for the solid-phase synthesis of a 20-mer phosphorothioate oligonucleotide like Aprinocarsen using an automated DNA synthesizer.
dot
Caption: Solid-phase synthesis workflow for phosphorothioate oligonucleotides.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
5'-Dimethoxytrityl (DMT)-protected deoxynucleoside phosphoramidites (A, C, G, T).
-
Activator solution (e.g., ethylthiotetrazole).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Capping solutions (e.g., acetic anhydride and N-methylimidazole).
-
Sulfurizing reagent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT)).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Acetonitrile (synthesis-grade).
-
Automated DNA synthesizer.
Procedure:
-
Detritylation: The CPG support is treated with the deblocking solution to remove the acid-labile DMT protecting group from the 5'-hydroxyl of the initial nucleoside, making it available for the next coupling step.[14]
-
Coupling: The next phosphoramidite monomer, pre-activated with the activator solution, is added to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[14]
-
Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester by treatment with the sulfurizing reagent.[14]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.[14]
-
Elongation: Steps 1-4 are repeated for each subsequent nucleotide in the 20-mer sequence of Aprinocarsen.
-
Cleavage and Deprotection: After the final synthesis cycle, the CPG support is treated with concentrated ammonium hydroxide to cleave the completed oligonucleotide from the support and remove the protecting groups from the nucleotide bases and the phosphate backbone.[14]
-
Purification: The crude phosphorothioate oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter sequences and other impurities.[15]
In Vitro Inhibition of PKC-α Expression
This protocol describes a general method to assess the in vitro efficacy of Aprinocarsen in reducing PKC-α protein expression in a human cancer cell line.
Materials and Reagents:
-
Human cancer cell line (e.g., A549 lung carcinoma or T-24 bladder carcinoma).[9]
-
Cell culture medium and supplements (e.g., DMEM, fetal bovine serum, penicillin/streptomycin).
-
This compound and a control oligonucleotide (e.g., a scrambled sequence with phosphorothioate modifications).
-
Transfection reagent (e.g., cationic lipid formulation).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against PKC-α.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Procedure:
-
Cell Culture and Treatment: Plate the chosen cancer cell line in multi-well plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of Aprinocarsen or the control oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours.[8]
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them using the lysis buffer. Determine the protein concentration of the lysates using a BCA assay.[16]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against PKC-α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.[17]
-
-
Analysis: Strip the membrane and re-probe with the antibody for the loading control. Quantify the band intensities using densitometry software and normalize the PKC-α signal to the loading control to determine the relative reduction in protein expression.[18]
In Vivo Antitumor Activity in a Glioblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of Aprinocarsen in a mouse model of glioblastoma.
dot
Caption: Workflow for in vivo evaluation of Aprinocarsen in a glioblastoma model.
Materials and Methods:
-
Immunocompromised mice (e.g., nude mice).[9]
-
Human glioblastoma cell line (e.g., U-87 MG).[9]
-
This compound and a control oligonucleotide.
-
Stereotactic apparatus for intracranial injections.
-
Anesthetics.
-
Calipers for measuring subcutaneous tumors (if applicable).
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Procedure:
-
Tumor Cell Implantation: Anesthetize the mice and intracranially implant U-87 MG glioblastoma cells using a stereotactic apparatus. Alternatively, for a subcutaneous model, inject the cells into the flank of the mice.[9][19]
-
Treatment: Once tumors are established (e.g., a few days post-implantation or when they reach a certain size), randomize the mice into treatment and control groups. Administer Aprinocarsen or the control oligonucleotide systemically (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., daily for a set number of weeks).[9]
-
Monitoring: Monitor the mice regularly for signs of tumor growth and toxicity. For intracranial tumors, survival is a key endpoint. For subcutaneous tumors, measure tumor volume with calipers. If using luciferase-expressing cells, tumor burden can be monitored non-invasively using bioluminescence imaging.[20]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for size, histology, and target protein expression (PKC-α) by Western blot or immunohistochemistry to confirm the antisense effect.[20]
Off-Target Effects of Phosphorothioate Oligonucleotides
While the phosphorothioate modification is crucial for the stability of Aprinocarsen, it is also associated with certain off-target effects. These effects are generally sequence-independent and are attributed to the polyanionic nature of the PS backbone, which can lead to non-specific interactions with various proteins.[21]
Known off-target effects of phosphorothioate oligonucleotides include:
-
Complement Activation: High plasma concentrations of PS oligonucleotides have been shown to activate the complement system.[12]
-
Coagulation Cascade Interference: PS oligonucleotides can interact with proteins in the coagulation cascade, leading to a prolongation of clotting times, such as the activated partial thromboplastin time (aPTT).[12]
-
Non-specific Protein Binding: The PS backbone can mediate binding to a variety of proteins, potentially leading to unintended biological consequences.[21]
It is important for researchers to be aware of these potential off-target effects and to include appropriate control oligonucleotides in their experiments to distinguish sequence-specific antisense effects from non-specific effects of the phosphorothioate backbone.
Conclusion
The phosphorothioate modification is a critical chemical feature of this compound, enabling its function as a viable antisense therapeutic agent by conferring resistance to nuclease degradation. This in-depth guide has provided a comprehensive overview of the technical aspects of Aprinocarsen, from its synthesis and mechanism of action to its pharmacokinetic profile and associated experimental protocols. The provided data and methodologies offer a valuable resource for researchers and drug development professionals working with or interested in antisense oligonucleotide therapeutics. Understanding the nuances of the phosphorothioate modification, including its benefits and potential off-target effects, is essential for the continued development and optimization of this important class of drugs.
References
- 1. frontiersin.org [frontiersin.org]
- 2. "Nanoparticle Delivery of an Oligonucleotide Payload in a Glioblastoma " by Bryan D Kim, Sujan K Mondal et al. [scholarlycommons.henryford.com]
- 3. Evaluation of electrophoretic mobility shift assay as a method to determine plasma protein binding of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. licorbio.com [licorbio.com]
- 8. Inhibition of protein kinase C-alpha expression in mice after systemic administration of phosphorothioate antisense oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of pharmacokinetics and tissue disposition of an antisense phosphorothioate oligonucleotide targeting human Ha-ras mRNA in mouse and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase II trial of aprinocarsen, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I trial of aprinocarsen (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Antisense anti-MDM2 oligonucleotides as a novel approach to the treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprinocarsen Sodium: An In-depth Technical Guide on its Impact on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprinocarsen sodium, also known as ISIS 3521, is a first-generation antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α). As a key node in cellular signal transduction, PKC-α is implicated in various aspects of cancer cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on PKC-α-mediated signaling pathways, and a summary of its preclinical and clinical findings. Detailed experimental protocols, quantitative data from key studies, and visualizations of the relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
This compound is a 20-mer phosphorothioate antisense oligonucleotide that was developed to be a specific inhibitor of Protein Kinase C-alpha (PKC-α)[1]. PKC-α is a member of the protein kinase C family of serine/threonine kinases that are crucial mediators in signal transduction pathways, responding to a variety of extracellular stimuli such as growth factors and hormones. In numerous cancer types, the overexpression and aberrant activity of PKC-α have been linked to uncontrolled cell growth and resistance to apoptosis. Aprinocarsen was designed to hybridize to the 3'-untranslated region of human PKC-α mRNA, leading to its degradation and a subsequent reduction in PKC-α protein levels[2]. This targeted approach offered the potential for a more specific and less toxic cancer therapy compared to conventional chemotherapy.
Aprinocarsen has been investigated in clinical trials for a range of solid tumors, including non-small cell lung cancer, ovarian cancer, and glioblastoma[2][3][4]. While it showed some evidence of biological activity, it did not demonstrate a significant survival benefit in late-stage clinical trials, which ultimately led to the discontinuation of its development for major cancer indications[3]. Despite this, the study of Aprinocarsen has provided valuable insights into the role of PKC-α in cancer and the therapeutic potential of antisense technology.
Mechanism of Action
The primary mechanism of action of this compound is the sequence-specific inhibition of PKC-α protein synthesis through an antisense mechanism. This process is mediated by the endogenous enzyme Ribonuclease H (RNase H).
RNase H-Mediated Cleavage of PKC-α mRNA
Aprinocarsen is a synthetic single-stranded DNA molecule with a phosphorothioate backbone, which confers resistance to nuclease degradation. Its nucleotide sequence is complementary to a specific region in the 3'-untranslated region of the human PKC-α mRNA. Upon entering the cell, Aprinocarsen binds to its target mRNA sequence, forming a DNA-RNA heteroduplex. This hybrid molecule is a substrate for RNase H, a ubiquitous cellular enzyme that selectively cleaves the RNA strand of such hybrids. The degradation of the PKC-α mRNA prevents it from being translated into protein by the ribosomal machinery, leading to a dose-dependent reduction in the intracellular levels of PKC-α protein[2].
Impact on Signal Transduction Pathways
By reducing the expression of PKC-α, Aprinocarsen disrupts the downstream signaling cascades that are regulated by this kinase. PKC-α is a critical component of pathways that control cell proliferation, survival, and invasion.
The PKC-α Signaling Cascade
PKC-α is typically activated by diacylglycerol (DAG) and calcium ions, which are generated in response to the activation of receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Once activated, PKC-α phosphorylates a wide range of substrate proteins, thereby modulating their activity. Key downstream signaling pathways influenced by PKC-α in cancer include the MAPK/ERK pathway and the PI3K/Akt pathway, which are central regulators of cell growth and survival. Furthermore, PKC-α has been shown to be involved in the regulation of transcription factors such as AP-1, which controls the expression of genes involved in cell cycle progression and invasion.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of Aprinocarsen
| Cell Line | Cancer Type | Parameter | Value | Reference |
| T-24 | Bladder Carcinoma | IC50 (PKC-α mRNA reduction) | 50-100 nM | [1] |
| A549 | Lung Carcinoma | IC50 (PKC-α mRNA reduction) | Not Specified | [2] |
Table 2: In Vivo Efficacy of Aprinocarsen in Animal Models
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice | Bladder Carcinoma (T-24 xenograft) | 0.06 - 0.6 mg/kg/day (i.v.) | Dose-dependent tumor growth inhibition (ID50) | [1] |
| Nude Mice | Lung Carcinoma (A549 xenograft) | 0.06 - 0.6 mg/kg/day (i.v.) | Dose-dependent tumor growth inhibition (ID50) | [1] |
| Nude Mice | Colon Carcinoma (Colo 205 xenograft) | 0.06 - 0.6 mg/kg/day (i.v.) | Dose-dependent tumor growth inhibition (ID50) | [1] |
| Nude Mice | Glioblastoma (U-87 xenograft) | 2.0 and 20 mg/kg/day (i.p.) | Significant reduction in tumor growth | [2] |
Table 3: Clinical Pharmacokinetics and Outcomes of Aprinocarsen
| Clinical Trial Phase | Cancer Type | Dose | Key Pharmacokinetic/Outcome Data | Reference |
| Phase I | Advanced Solid Tumors | 6, 12, 18, 24 mg/kg (24-hour weekly infusion) | MTD: 24 mg/kg. Dose-dependent effects on coagulation and complement. | [5] |
| Phase II | Advanced Ovarian Carcinoma | 2 mg/kg/day (21-day continuous infusion) | No significant clinical activity as a single agent. | [4] |
| Phase II | Recurrent High-Grade Astrocytomas | 2.0 mg/kg/day (21-day continuous infusion) | No clinical benefit observed. Median time to progression: 36 days. | [2][6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of Aprinocarsen. Due to the age of some of the primary literature, highly detailed, step-by-step protocols are not always available. The following are generalized protocols based on the descriptions in the cited literature and standard laboratory practices.
In Vitro Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as T-24 (bladder carcinoma), A549 (lung carcinoma), and U-87 (glioblastoma) were commonly used.
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Oligonucleotide Treatment: Aprinocarsen and control oligonucleotides were delivered to the cells using a lipid-based transfection reagent to facilitate uptake across the cell membrane. Cells were typically treated for 24 to 72 hours before analysis.
Measurement of PKC-α mRNA and Protein Expression
-
RNA Isolation and Northern Blot Analysis: Total RNA was extracted from treated and untreated cells. For Northern blotting, RNA was separated by gel electrophoresis, transferred to a membrane, and hybridized with a radiolabeled probe specific for PKC-α mRNA.
-
Quantitative PCR (qPCR): A more modern approach would involve reverse transcription of RNA to cDNA, followed by qPCR using primers specific for PKC-α to quantify mRNA levels relative to a housekeeping gene.
-
Protein Extraction and Western Blot Analysis: Total protein lysates were prepared from cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for PKC-α, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
In Vivo Animal Studies
-
Animal Models: Athymic nude mice were typically used for xenograft studies to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., U-87 glioblastoma cells) were injected subcutaneously or intracranially into the mice[2].
-
Treatment Regimen: Once tumors reached a palpable size, mice were treated with Aprinocarsen, a control oligonucleotide, or a vehicle control. Administration was typically via intraperitoneal (i.p.) or intravenous (i.v.) injection on a daily schedule[1][2].
-
Tumor Measurement: For subcutaneous tumors, tumor volume was measured regularly using calipers. For intracranial tumors, animal survival was the primary endpoint[2].
Conclusion
This compound represents a pioneering effort in the development of antisense oligonucleotide therapeutics for cancer. Its mechanism of action, involving the specific downregulation of PKC-α via RNase H-mediated mRNA cleavage, provided a clear rationale for its use in oncology. While the clinical outcomes for Aprinocarsen were ultimately disappointing, the wealth of preclinical and clinical data generated has significantly contributed to our understanding of PKC-α as a therapeutic target and has informed the development of subsequent generations of antisense drugs. This technical guide serves as a consolidated resource for researchers interested in the science behind Aprinocarsen, the intricacies of PKC-α signaling in cancer, and the broader field of oligonucleotide-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. A Phase II trial of aprinocarsen, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of aprinocarsen (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-alpha delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Aprinocarsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Aprinocarsen sodium is an antisense oligonucleotide (ASO) designed to inhibit the production of protein kinase C-alpha (PKC-α). As a second-generation ASO, it features a phosphorothioate backbone and 2'-O-methoxyethyl modifications, which enhance its stability, binding affinity, and resistance to nuclease degradation. This document provides a detailed overview of the synthesis and purification protocols for this compound, compiled from available scientific literature and general knowledge of oligonucleotide synthesis.
Synthesis of this compound:
The synthesis of this compound is typically achieved through solid-phase phosphoramidite chemistry, a well-established method for the automated synthesis of oligonucleotides.
Experimental Protocol:
-
Solid Support Preparation: The synthesis begins with a solid support, commonly controlled pore glass (CPG), to which the first nucleoside is attached via a succinyl linker.
-
Iterative Synthesis Cycle: The oligonucleotide chain is then elongated in a series of repetitive cycles, with each cycle adding one nucleotide. A single cycle consists of four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside using a mild acid, typically trichloroacetic acid in dichloromethane.
-
Coupling: Addition of the next phosphoramidite monomer, which is activated by a catalyst such as tetrazole, to the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant oligonucleotides. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.
-
Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphorothioate triester using a sulfurizing agent, such as 3-((dimethylamino-methylidene)amino)-3-oxo-propanedithioate (DDTT).
-
-
Cleavage and Deprotection: Once the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a concentrated solution of ammonium hydroxide and/or methylamine.
Purification of this compound:
Purification of the full-length oligonucleotide from shorter, failed sequences and other impurities is critical for its therapeutic use. A combination of chromatographic techniques is often employed.
Experimental Protocol:
-
Anion-Exchange Chromatography (AEX): The crude oligonucleotide solution is first purified by anion-exchange chromatography. The negatively charged phosphate backbone of the oligonucleotides interacts with the positively charged stationary phase. A salt gradient (e.g., NaCl or NaBr) is used to elute the oligonucleotides, with the full-length product eluting at a higher salt concentration than the shorter, failed sequences.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC. This technique separates the oligonucleotides based on their hydrophobicity. The presence of the 5'-DMT group on the full-length product makes it more hydrophobic than the uncapped, failed sequences, allowing for efficient separation.
-
Desalting and Lyophilization: The purified oligonucleotide is desalted using a technique like size-exclusion chromatography or tangential flow filtration. The final product is then lyophilized to obtain a stable, dry powder of this compound.
Quantitative Data Summary:
| Parameter | Typical Value | Method of Analysis |
| Synthesis Scale | 1 - 100 µmol | - |
| Overall Yield | 30 - 50% | UV-Vis Spectroscopy |
| Purity (AEX-HPLC) | > 95% | Anion-Exchange HPLC |
| Purity (RP-HPLC) | > 98% | Reverse-Phase HPLC |
| Molecular Weight | ~7,000 g/mol | Mass Spectrometry |
Visualizations:
Application Notes and Protocols for In Vitro Studies with Aprinocarsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprinocarsen sodium, also known as ISIS 3521, is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α).[1][2] PKC-α is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3] Its aberrant expression and activity have been implicated in the pathogenesis of several types of cancer. This compound exerts its effect by binding to the 3'-untranslated region of human PKC-α mRNA, leading to its degradation through an RNase H-mediated mechanism.[4] This targeted inhibition of PKC-α makes Aprinocarsen a subject of interest for in vitro cancer research.
These application notes provide detailed protocols for the preparation and use of this compound in in vitro studies to assess its biological activity and therapeutic potential.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter Measured | Concentration | Result |
| T-24 | Bladder Carcinoma | PKC-α mRNA reduction | 50-100 nM | IC50 |
| A549 | Lung Carcinoma | PKC-α mRNA expression | Concentration-dependent | Inhibition |
| A549 | Lung Carcinoma | PKC-α protein concentration | Concentration-dependent | Reduction |
| U-87 | Glioblastoma | Tumor growth in vitro | Not specified | Inhibition |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy of this compound (for reference)
| Cell Line Xenograft | Cancer Type | Parameter Measured | Dosing | Result |
| T-24 | Bladder Carcinoma | Tumor growth inhibition | 0.06-0.6 mg/kg daily (i.v.) | ID50 |
| A549 | Lung Carcinoma | Tumor growth inhibition | 0.06-0.6 mg/kg daily (i.v.) | ID50 |
| Colo 205 | Colon Carcinoma | Tumor growth inhibition | 0.06-0.6 mg/kg daily (i.v.) | ID50 |
| U-87 | Glioblastoma | Tumor growth reduction | 2.0 and 20 mg/kg daily (i.p.) | Significant reduction |
Note: ID50 (Inhibitory Dose 50%) is the dose of a drug that is required for 50% inhibition in vivo.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water (e.g., DEPC-treated water)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Resuspend the this compound in nuclease-free water to create a stock solution of 1 mM. For example, for 1 mg of this compound (MW: ~6852.85 g/mol ), add 145.9 µL of nuclease-free water.
-
Vortex gently to dissolve the powder completely.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Seeding
Materials:
-
Cancer cell lines (e.g., A549, T-24, Colo-205, U-87 MG)
-
Complete growth medium appropriate for the cell line (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the desired cancer cell line in complete growth medium in a 37°C incubator with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed the cells into appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow them to reach 50-70% confluency at the time of transfection. Seeding densities will need to be optimized for each cell line.
Transfection of this compound
Materials:
-
This compound stock solution (1 mM)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Control antisense oligonucleotide (a scrambled sequence of similar length and chemistry)
Protocol:
-
On the day of transfection, dilute the this compound and the control oligonucleotide in serum-free medium to the desired final concentrations (e.g., 10 nM to 500 nM).
-
In a separate tube, dilute the cationic lipid transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted oligonucleotide solution with the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of oligonucleotide-lipid complexes.
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the oligonucleotide-lipid complex mixture to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis.
Quantification of PKC-α mRNA by Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for human PKC-α and a reference gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Protocol:
-
RNA Extraction: At the desired time point post-transfection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA, and primers for PKC-α and the reference gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of PKC-α mRNA in Aprinocarsen-treated cells compared to control-treated cells.
Analysis of PKC-α Protein Expression by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PKC-α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: At the desired time point post-transfection (e.g., 48 or 72 hours), wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PKC-α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PKC-α signal to the loading control to determine the relative protein expression.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified PKC-α signaling pathway in cancer.
Caption: Experimental workflow for in vitro studies.
References
- 1. Protein kinase C α is a central signaling node and therapeutic target for breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 3. A Phase II trial of aprinocarsen, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aprinocarsen Sodium
Topic: Aprinocarsen Sodium Stability and Storage Conditions
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a 20-mer phosphorothioate antisense oligonucleotide designed to inhibit the expression of protein kinase C-alpha (PKC-α).[1][2] As with all oligonucleotide therapeutics, ensuring the stability and proper storage of this compound is critical for maintaining its biological activity, safety, and efficacy. These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and relevant experimental protocols for the handling and analysis of this compound.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available data for both the formulated drug product and research-grade material.
Formulated Product (Sterile Solution)
For clinical and preclinical use, this compound is typically formulated as a 10 mg/mL sterile solution in phosphate-buffered saline (pH 7.4).[2]
| Parameter | Condition | Notes |
| Temperature | 2°C to 8°C | Refrigerated storage is crucial to minimize chemical and enzymatic degradation. |
| Light Exposure | Protect from light | Vials should be stored in their original packaging or in a light-resistant container to prevent photodegradation.[2] |
| Post-Dilution | Room Temperature | After dilution in normal saline for administration, the solution should be used promptly. The formulated drug has been noted to be stable for up to seven days.[2] |
Stock Solutions (For Research Use)
For laboratory research, this compound is often supplied as a lyophilized powder or in a concentrated stock solution.
| Parameter | Condition | Duration | Notes |
| Short-term Storage | -20°C | Up to 1 month | Sealed storage is recommended to prevent moisture absorption.[1] |
| Long-term Storage | -80°C | Up to 6 months | For optimal long-term stability, store in a tightly sealed container, protected from moisture.[1] |
| Freeze-Thaw Cycles | Avoid repeated cycles | Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation associated with repeated freezing and thawing. |
Stability Profile
While specific public data on forced degradation studies for this compound is limited, the stability of phosphorothioate oligonucleotides is generally well-understood. Degradation can occur through several mechanisms, including enzymatic degradation by nucleases, chemical hydrolysis of the phosphodiester or phosphorothioate backbone, and modification of the nucleobases.
Potential Degradation Pathways
A hypothetical workflow for investigating the degradation of this compound is presented below. This process is standard in the pharmaceutical industry for identifying potential degradation products and establishing the intrinsic stability of a drug substance.
Experimental Protocols
The following are representative protocols for conducting stability studies on this compound. These are based on general principles for oligonucleotide analysis and may require optimization for specific laboratory conditions and equipment.
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
Photostability chamber
-
HPLC-grade water and acetonitrile
-
Appropriate buffers for pH control
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equimolar amount of NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equimolar amount of HCl.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the exposed sample and a control sample stored in the dark.
-
Protocol for Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase (Example):
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
Chromatographic Conditions (Example):
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare solutions of the stressed samples from the forced degradation study.
-
Inject each sample onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak and from each other.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the expression of Protein Kinase C-alpha (PKC-α), a key enzyme in various cellular signaling pathways. Understanding this pathway provides context for its mechanism of action.
Conclusion
The stability and proper handling of this compound are paramount to ensure its quality and biological activity. The provided storage conditions should be strictly adhered to. While specific degradation pathways for aprinocarsen have not been extensively published, the outlined protocols for forced degradation and stability-indicating HPLC methods provide a robust framework for researchers and drug development professionals to assess its stability. Understanding the PKC-α signaling pathway further elucidates the mechanism by which aprinocarsen exerts its therapeutic effects.
References
Aprinocarsen Sodium: In Vitro Application Notes and Protocols for Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprinocarsen sodium, also known as ISIS 3521 and LY900003, is a synthetic, 20-mer phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α).[1] As a member of the serine/threonine kinase family, PKC-α is a critical component of signal transduction pathways that regulate cell proliferation and differentiation.[2][3] Its overexpression has been implicated in the progression of various cancers. This compound offers a targeted therapeutic approach by binding to the 3'-untranslated region of PKC-α mRNA, leading to its degradation through RNase H-mediated cleavage.[2] This specific inhibition of PKC-α expression has been shown to impede the growth of human tumor cell lines, making it a subject of interest in oncology research.[4]
These application notes provide detailed protocols for the in vitro use of this compound in cancer cell culture, focusing on its delivery, assessment of its effects on cell viability, and confirmation of its mechanism of action through protein knockdown.
Mechanism of Action: Targeting PKC-α
This compound functions via an antisense mechanism. The oligonucleotide sequence is complementary to a specific region of the PKC-α mRNA. Upon entering the cell, this compound hybridizes with the target mRNA, creating a DNA-RNA duplex. This duplex is recognized and cleaved by the enzyme RNase H, an endogenous nuclease that specifically degrades the RNA strand of such hybrids. The degradation of the PKC-α mRNA prevents its translation into protein, leading to a reduction in the overall levels of PKC-α protein in the cell. This downregulation of PKC-α disrupts the signaling pathways that contribute to tumor cell growth and survival.
Experimental Protocols
I. Cell Culture
This section provides protocols for the culture of A549 (human lung carcinoma) and T-24 (human bladder carcinoma) cells, two cell lines in which Aprinocarsen has been studied.[4]
A. A549 Cell Culture Protocol
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile 1X Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new culture flasks at a density of 2 x 10^4 to 4 x 10^4 cells/cm².
-
B. T-24 Cell Culture Protocol
-
Culture Medium: McCoy's 5a Medium Modified supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add fresh Trypsin-EDTA solution and incubate at room temperature or 37°C until cells detach.
-
Add complete growth medium to inactivate the trypsin, aspirate the cells, and centrifuge.
-
Resuspend the cell pellet in fresh complete growth medium and dispense into new culture flasks.
-
II. Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in nuclease-free water to create a stock solution. For example, to prepare a 1 mM stock solution, refer to the manufacturer's certificate of analysis for the molecular weight.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
III. In Vitro Transfection of this compound
This protocol describes the delivery of this compound into cultured cells using a cationic lipid-based transfection reagent such as Lipofectamine.
-
Materials:
-
This compound stock solution
-
Cationic lipid transfection reagent (e.g., Lipofectamine)
-
Serum-free culture medium (e.g., Opti-MEM)
-
Cultured A549 or T-24 cells
-
-
Protocol (for a 24-well plate):
-
One day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the desired amount of this compound into serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the transfection reagent into serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of transfection complexes.
-
Aspirate the culture medium from the cells and wash once with sterile 1X PBS.
-
Add the transfection complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation, remove the transfection mixture and replace it with fresh complete growth medium.
-
Incubate the cells for 24 to 72 hours before proceeding with downstream assays.
-
IV. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM to 1000 nM, based on the reported IC50 for mRNA reduction of 50-100 nM) for 24, 48, or 72 hours.[4] Include untreated control wells.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
V. Western Blot for PKC-α Knockdown Confirmation
Western blotting is used to detect the specific reduction of PKC-α protein levels following treatment with this compound.
-
Protocol:
-
Treat cells with this compound as described in the transfection protocol.
-
After the desired incubation period (e.g., 48-72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PKC-α overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Data Presentation
Quantitative data from the cell viability and Western blot experiments should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (nM) |
| A549 | 24 | To be determined experimentally |
| 48 | To be determined experimentally | |
| 72 | To be determined experimentally | |
| T-24 | 24 | To be determined experimentally |
| 48 | To be determined experimentally | |
| 72 | To be determined experimentally |
Table 2: Quantification of PKC-α Protein Knockdown
| Cell Line | Aprinocarsen Conc. (nM) | PKC-α Protein Level (% of Control) |
| A549 | 100 | To be determined experimentally |
| 200 | To be determined experimentally | |
| 500 | To be determined experimentally | |
| T-24 | 100 | To be determined experimentally |
| 200 | To be determined experimentally | |
| 500 | To be determined experimentally |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro investigation of this compound in cancer cell lines. By following these detailed methodologies, researchers can effectively deliver this antisense oligonucleotide into cells, assess its impact on cell viability, and confirm its mechanism of action by quantifying the knockdown of its target protein, PKC-α. These experiments are crucial for advancing our understanding of Aprinocarsen's therapeutic potential and for the development of novel anticancer strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glenresearch.com [glenresearch.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Effective Concentration of Aprinocarsen Sodium in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effective concentrations of Aprinocarsen sodium in various cancer cell lines and detailed protocols for determining its efficacy in vitro. This compound is an antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α), a key enzyme implicated in cellular proliferation and signaling pathways.
Quantitative Data Summary
The effective concentration of this compound has been evaluated in several cancer cell lines, primarily focusing on the reduction of its target, PKC-α mRNA, and effects on cell viability. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Effective Concentration (IC50) | Measured Effect |
| T-24 | Human Bladder Carcinoma | 50-100 nM | PKC-α mRNA reduction[1] |
| U-87 MG | Human Glioblastoma | ~100-200 nM (estimated) | In vitro inhibition (10- to 20-fold lower than the 2.0 μM found effective in vivo)[2][3] |
| A549 | Human Lung Carcinoma | Concentration-dependent inhibition | PKC-α mRNA and protein reduction (specific IC50 not reported)[3] |
Signaling Pathway Modulated by this compound
This compound functions by downregulating the expression of Protein Kinase C-alpha (PKC-α). PKC-α is a crucial node in intracellular signaling, responding to signals from growth factor receptors and G-protein coupled receptors. Its activation leads to the phosphorylation of a multitude of downstream substrates, influencing processes like cell proliferation, differentiation, and survival. By reducing PKC-α levels, Aprinocarsen disrupts these signaling cascades.
Caption: Signaling pathway of PKC-α and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow for Determining Effective Concentration
The general workflow for determining the effective concentration of an antisense oligonucleotide like Aprinocarsen involves a series of steps from cell culture preparation to data analysis.
Caption: General experimental workflow for determining the effective concentration of Aprinocarsen.
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, T-24)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a "no treatment" control (medium only) and a "vehicle" control (if Aprinocarsen is dissolved in a solvent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Quantification of PKC-α mRNA Knockdown by qRT-PCR
This protocol describes how to quantify the reduction in PKC-α mRNA levels in cells treated with this compound using quantitative real-time polymerase chain reaction (qRT-PCR).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for PKC-α and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 24-48 hours. Include an untreated control.
-
-
RNA Extraction:
-
After treatment, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for PKC-α and the reference gene, and a suitable qRT-PCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Perform the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
A typical cycling program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both PKC-α and the reference gene in each sample.
-
Calculate the relative expression of PKC-α mRNA using the ΔΔCt method, normalizing to the reference gene and relative to the untreated control.
-
Plot the percentage of PKC-α mRNA knockdown against the concentration of this compound to determine the effective concentration for mRNA reduction.
-
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Delivery of Aprinocarsen Sodium to Cancer Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro delivery of Aprinocarsen sodium, an antisense oligonucleotide designed to inhibit the expression of Heat Shock Protein 27 (Hsp27). The following protocols and data presentation formats are intended to serve as a foundation for studies investigating the therapeutic potential of this compound in various cancer cell lines.
1. Introduction
This compound is a second-generation antisense oligonucleotide that targets the mRNA of Hsp27, leading to the downregulation of this key cytoprotective protein. Elevated levels of Hsp27 are associated with poor prognosis and resistance to therapy in several cancers, including bladder, prostate, and breast cancer. By inhibiting Hsp27, this compound aims to sensitize cancer cells to chemo- and radiotherapy and induce apoptosis. These protocols detail the in vitro delivery of this compound and subsequent analysis of its biological effects.
2. Mechanism of Action
This compound utilizes an antisense mechanism. Upon entering the cell, it binds to the Hsp27 mRNA, forming a DNA-RNA duplex. This duplex is recognized and degraded by RNase H, an intracellular enzyme, thereby preventing the translation of Hsp27 mRNA into protein. The resulting decrease in Hsp27 levels can lead to the induction of apoptosis in cancer cells.
Application Notes and Protocols for the Use of Aprinocarsen Sodium in A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprinocarsen sodium, also known as ISIS 3521, is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α).[1][2] PKC-α is a key enzyme in signal transduction pathways that regulate cell proliferation and differentiation, and its overexpression has been implicated in various cancers, including non-small cell lung cancer (NSCLC).[3] this compound targets the PKC-α mRNA, leading to its degradation and a subsequent reduction in PKC-α protein levels.[3][4] These application notes provide a summary of the effects of this compound on the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC research, and detailed protocols for its experimental use.
Data Presentation
The following tables summarize the quantitative effects of this compound on A549 lung cancer cells as reported in the literature.
Table 1: Inhibition of PKC-α Expression by Aprinocarsen in A549 Cells
| Parameter | Value | Reference |
| IC50 for PKC-α mRNA Reduction | 100-200 nM | [1] |
| In vivo Inhibition of A549 Tumor Growth (nude mice) | Dose-dependent | [1] |
Signaling Pathway
Aprinocarsen functions by directly targeting the mRNA of PKC-α, preventing its translation into a functional protein. This intervention disrupts the downstream signaling cascades that are dependent on PKC-α activity.
Caption: Mechanism of Aprinocarsen action in A549 cells.
Experimental Protocols
The following are detailed protocols for experiments involving this compound and A549 cells, based on established methodologies.
A549 Cell Culture
This protocol describes the standard procedure for maintaining A549 cell cultures.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
-
96-well plates
Procedure:
-
Maintain A549 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate into new flasks or plates for experiments.
Treatment of A549 Cells with this compound
This protocol outlines the procedure for treating A549 cells with antisense oligonucleotides.
Materials:
-
A549 cells in culture
-
This compound (lyophilized powder)
-
Nuclease-free water
-
Serum-free DMEM
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound in nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C.
-
Cell Seeding: Seed A549 cells in 6-well plates or other suitable culture vessels. Allow the cells to attach and grow to approximately 50% confluency.
-
Treatment Preparation: Dilute the Aprinocarsen stock solution to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM) in serum-free DMEM.
-
Cell Treatment:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with PBS.
-
Add the Aprinocarsen-containing serum-free medium to the cells.
-
Incubate for 4 hours at 37°C.
-
-
Post-Treatment:
-
After the 4-hour incubation, remove the treatment medium.
-
Wash the cells once with PBS.
-
Add fresh complete growth medium (DMEM with 10% FBS).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Caption: Workflow for Aprinocarsen treatment of A549 cells.
Western Blot for PKC-α Expression
This protocol is for determining the levels of PKC-α protein in A549 cells following treatment with Aprinocarsen.
Materials:
-
Treated and untreated A549 cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PKC-α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PKC-α antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
This protocol measures the effect of Aprinocarsen on the viability of A549 cells.
Materials:
-
A549 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of Aprinocarsen concentrations for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in A549 cells after Aprinocarsen treatment.
Materials:
-
Treated and untreated A549 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound effectively inhibits PKC-α expression in A549 lung cancer cells, leading to a reduction in cell viability and potentially inducing apoptosis. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this antisense oligonucleotide in an in vitro setting. Careful adherence to these methodologies will ensure reproducible and reliable data for the evaluation of Aprinocarsen as a potential therapeutic agent for non-small cell lung cancer.
References
- 1. Cantharidin-induced Mitotic Arrest is Associated with the Formation of Aberrant Mitotic Spindles and Lagging Chromosomes Resulting, in part, from the Suppression of PP2Aα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A549 Cell Line Transfection Protocol [a549.com]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aprinocarsen Sodium in T-24 Bladder Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprinocarsen sodium (also known as ISIS 3521) is a first-generation antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α).[1] PKC-α is a key enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. In many cancers, including bladder cancer, the PKC-α pathway is dysregulated, contributing to tumor growth and survival. This compound offers a targeted therapeutic approach by downregulating PKC-α expression, thereby potentially inducing apoptosis and inhibiting tumor cell proliferation in T-24 bladder cancer cells.
These application notes provide an overview of the mechanism of action of this compound in T-24 cells, along with detailed protocols for key in vitro experiments to evaluate its efficacy.
Mechanism of Action
This compound is a 20-mer phosphorothioate antisense oligonucleotide that binds to the 3'-untranslated region (3'-UTR) of the human PKC-α mRNA. This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H. RNase H cleaves the mRNA strand of the duplex, leading to a reduction in the levels of functional PKC-α mRNA available for translation. The subsequent decrease in PKC-α protein levels disrupts the downstream signaling pathways that promote cell survival and proliferation in T-24 bladder cancer cells, ultimately leading to apoptosis.
Signaling Pathway of this compound in T-24 Bladder Cancer Cells
Caption: Signaling pathway of this compound in T-24 cells.
Quantitative Data
Researchers should perform their own dose-response experiments to determine the precise IC50 in their specific T-24 cell line and experimental conditions. A template for recording such data is provided below.
Table 1: Template for Dose-Response of this compound on T-24 Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 |
| 0.01 | |
| 0.05 | |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 10.0 |
Table 2: Template for Apoptosis Induction by this compound in T-24 Cells
| Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| Control (untreated) | |||
| This compound (IC50 concentration) | |||
| This compound (2x IC50 concentration) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in T-24 bladder cancer cells. These are generalized protocols and may require optimization for specific laboratory conditions.
Cell Culture of T-24 Bladder Cancer Cells
Materials:
-
T-24 human bladder cancer cell line
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture T-24 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend in fresh medium for seeding into new flasks.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
T-24 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed T-24 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for PKC-α Expression
This protocol is for determining the protein levels of PKC-α in T-24 cells after treatment with this compound.
Materials:
-
T-24 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PKC-α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed T-24 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary anti-PKC-α antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
T-24 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed T-24 cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Experimental Workflow and Logical Relationships
Caption: Workflow for evaluating this compound in T-24 cells.
References
Application Notes and Protocols for Combining Aprinocarsen Sodium with Gemcitabine and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical evaluation of Aprinocarsen sodium in combination with the chemotherapeutic agents gemcitabine and carboplatin. This compound is an antisense oligonucleotide designed to inhibit the expression of Protein Kinase C-alpha (PKC-α), a key enzyme implicated in cell signaling pathways that regulate cell proliferation and differentiation.[1][2][3] Gemcitabine is a nucleoside analog that inhibits DNA synthesis, while carboplatin is a platinum-based compound that forms DNA adducts, leading to cell cycle arrest and apoptosis.[1][4]
The combination of these agents has been investigated in clinical trials, particularly for non-small cell lung cancer (NSCLC).[5][6] However, the addition of Aprinocarsen to gemcitabine and carboplatin did not demonstrate a survival benefit and was associated with increased toxicity, notably thrombocytopenia.[5][6] These application notes provide a framework for researchers to further investigate the preclinical rationale, potential for synergy, and mechanisms of action of this combination in various cancer models.
Mechanism of Action
This compound: As an antisense oligonucleotide, this compound binds to the mRNA of PKC-α, leading to its degradation and subsequent reduction in PKC-α protein levels.[3] PKC-α is a serine/threonine kinase that, when activated, phosphorylates a wide range of downstream substrates involved in cell proliferation, survival, and differentiation.[7][8][9]
Gemcitabine: This pyrimidine analog is metabolized intracellularly to its active diphosphate and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis. Gemcitabine triphosphate is incorporated into DNA, causing chain termination and inducing apoptosis.[1]
Carboplatin: A second-generation platinum compound, carboplatin covalently binds to DNA, forming inter- and intra-strand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4]
Signaling Pathway Diagrams
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. abcam.com [abcam.com]
- 4. Analysis of the Cytotoxic Activity of the Carboplatin and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of PKC-alpha antisense oligonucleotide aprinocarsen in combination with gemcitabine and carboplatin in patients with advanced non-small cell lung cancer. [vivo.weill.cornell.edu]
- 6. Phase II study of PKC-alpha antisense oligonucleotide aprinocarsen in combination with gemcitabine and carboplatin in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Control Experiments for Aprinocarsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprinocarsen sodium (also known as ISIS 3521) is a 20-mer phosphorothioate antisense oligonucleotide (ASO) designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α).[1] As with any oligonucleotide-based therapeutic, rigorous control experiments are essential to validate its mechanism of action, specificity, and potential toxicity. These application notes provide detailed protocols for a panel of control experiments to assess the on-target and off-target effects, as well as the cytotoxicity of this compound.
The following protocols are designed for in vitro studies using the A549 human lung carcinoma cell line, a cell line previously used in Aprinocarsen research.[1]
Experimental Design and Controls
A comprehensive evaluation of this compound requires a multi-faceted approach that includes negative, positive, and toxicity controls.
Oligonucleotide Controls
Properly designed oligonucleotide controls are fundamental to interpreting the results of ASO experiments. For this compound, the following controls are recommended:
-
This compound (On-Target ASO): The active ASO targeting PKC-α mRNA.
-
Sequence (5' to 3'): GTTCTCGCTGGTGAGTTTCA[2]
-
-
Scrambled Control ASO (Negative Control): A non-targeting oligonucleotide with the same length and base composition as Aprinocarsen but in a randomized sequence. This control helps to assess non-specific effects related to the oligonucleotide chemistry and delivery.
-
Proposed Sequence (5' to 3'): TGTGCTGTTCGATGTTCGAC
-
-
Mismatch Control ASO (Negative Control): An oligonucleotide with a sequence similar to Aprinocarsen but containing several base mismatches (typically 3-4). This control helps to demonstrate the sequence specificity of the antisense effect.
-
Proposed Sequence (5' to 3'): GTTA TCA CTGGTC AGTTTCA (mismatched bases in bold)
-
-
Positive Control ASO: An ASO targeting a well-characterized and ubiquitously expressed gene, such as MALAT1 or GAPDH. This control validates the experimental setup, including the delivery method and the downstream analysis of target knockdown.
-
Example MALAT1 ASO Sequence (5' to 3'): TCTGTAGTCRCTAGTTCTGA (R = A/G)
-
Table 1: Oligonucleotide Sequences for Control Experiments
| Oligonucleotide Name | Sequence (5' to 3') | Purpose |
| This compound | GTTCTCGCTGGTGAGTTTCA | On-target ASO |
| Scrambled Control ASO | TGTGCTGTTCGATGTTCGAC | Negative control (non-specific effects) |
| Mismatch Control ASO | GTTACTCACTGGTCCAGTTTCA | Negative control (sequence specificity) |
| Positive Control ASO (MALAT1) | TCTGTAGTCRCTAGTTCTGA | Positive control (experimental validation) |
Experimental Workflow
The general workflow for assessing the effects of this compound and its controls involves cell culture, ASO delivery, and subsequent analysis of on-target knockdown, off-target effects, and cytotoxicity.
Protocols
A549 Cell Culture
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.[3][4]
ASO Transfection using Lipofectamine RNAiMAX
This protocol is for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
-
Cell Seeding: The day before transfection, seed A549 cells at a density of 5 x 10^4 cells/well in 500 µL of growth medium without antibiotics. Cells should be 60-80% confluent at the time of transfection.[5]
-
ASO-Lipofectamine Complex Formation:
-
For each well, dilute the ASO (Aprinocarsen or control) to the desired final concentration (e.g., 10-100 nM) in 50 µL of Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM I Reduced Serum Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted ASO and diluted Lipofectamine RNAiMAX (total volume 100 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.[6][7]
-
-
Transfection: Add the 100 µL of ASO-lipid complex to each well containing cells and 500 µL of medium. Gently rock the plate to mix.
-
Incubation: Incubate the cells for 24-72 hours at 37°C before proceeding to downstream analysis.
On-Target Effect Analysis
-
RNA Extraction: After 24-48 hours of transfection, lyse the cells and extract total RNA using a commercially available kit (e.g., TRIzol or a column-based kit) according to the manufacturer's protocol.[8][9][10][11]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.[8][11]
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for human PKC-α and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Example Human PKC-α Forward Primer: 5'-AGGAAGTCACCAAGGAAGGC-3'
-
Example Human PKC-α Reverse Primer: 5'-GTCGTTCTTCAGGTCCACCA-3'
-
Example Human GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Example Human GAPDH Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Data Analysis: Calculate the relative expression of PKC-α mRNA using the ΔΔCt method.[12]
-
Protein Extraction: After 48-72 hours of transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[13][14][15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PKC-α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Table 2: Expected Outcomes for On-Target Effect Analysis
| Treatment | PKC-α mRNA Level (RT-qPCR) | PKC-α Protein Level (Western Blot) |
| Untreated Cells | Baseline | Baseline |
| Mock Transfection | No significant change | No significant change |
| Scrambled Control ASO | No significant change | No significant change |
| Mismatch Control ASO | No significant change | No significant change |
| This compound | Significant decrease | Significant decrease |
| Positive Control ASO | No change in PKC-α | No change in PKC-α |
Off-Target Effect Analysis
A comprehensive analysis of off-target effects is crucial. This can be achieved through a combination of targeted and global approaches.
-
Global Analysis (RNA-Sequencing or Microarray): For a comprehensive view of off-target gene regulation, perform RNA sequencing or microarray analysis on RNA from cells treated with Aprinocarsen and control ASOs. This will identify all genes that are significantly up- or downregulated.
-
Targeted Analysis (RT-qPCR):
-
In Silico Prediction: Use tools like NCBI BLAST to search for potential off-target transcripts with high sequence similarity to Aprinocarsen.
-
RT-qPCR Validation: Design primers for a selection of high-priority potential off-target genes identified from global analysis or in silico prediction and validate their expression changes using RT-qPCR as described in section 3.3.1.
-
Cytotoxicity Assays
Assess the potential toxicity of Aprinocarsen and control ASOs using multiple assays that measure different aspects of cell health.
-
Seed cells in a 96-well plate and transfect with ASOs as described above.
-
At 24, 48, and 72 hours post-transfection, add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[16][17][18]
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16][17][18]
-
Measure the absorbance at 570 nm using a microplate reader.[16][17][18]
-
Seed cells and transfect with ASOs in a 96-well plate.
-
At desired time points, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.[19][20][21][22]
-
Seed cells in an opaque-walled 96-well plate and transfect with ASOs.
-
At desired time points, lyse the cells and measure the intracellular ATP levels using a luciferase-based ATP assay kit.[16][23][24][25][26]
Table 3: Data Presentation for Cytotoxicity Assays
| Treatment | MTT Assay (% Viability) | LDH Release (% Cytotoxicity) | ATP Levels (Relative Luminescence Units) |
| Untreated Cells | 100% | Baseline | Baseline |
| Mock Transfection | ~100% | Low | High |
| Scrambled Control ASO | To be determined | To be determined | To be determined |
| Mismatch Control ASO | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
| Positive Cytotoxicity Control (e.g., Staurosporine) | Low | High | Low |
PKC-α Signaling Pathway
Understanding the downstream effects of PKC-α inhibition is crucial for confirming the on-target activity of Aprinocarsen. PKC-α is a key node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation.
Successful knockdown of PKC-α by Aprinocarsen is expected to modulate the activity of these downstream pathways. This can be assessed by examining the phosphorylation status of key downstream proteins (e.g., ERK) or the expression of target genes of transcription factors like FRA1.
Conclusion
The control experiments outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing on-target efficacy, sequence specificity, off-target effects, and cytotoxicity, researchers can gain a comprehensive understanding of the pharmacological profile of this antisense oligonucleotide. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for the development of safe and effective ASO-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C196H230N68Na19O105P19S19 | CID 71587700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A549 Cell Subculture Protocol [a549.com]
- 4. nanopartikel.info [nanopartikel.info]
- 5. rjhbiosciences.com [rjhbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pharm.ucsf.edu [pharm.ucsf.edu]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 10. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 11. RNA isolation and cDNA synthesis for RNA sequencing and qPCR [bio-protocol.org]
- 12. Gene expression analysis by qRT-PCR [bio-protocol.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 24. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. 4.6. Cell Viability—ATP Assay [bio-protocol.org]
- 26. Cell viability quantification by ATP assay [bio-protocol.org]
Application Notes and Protocols for the Use of a Scrambled Oligonucleotide Control with Aprinocarsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprinocarsen sodium, also known as ISIS 3521, is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α). PKC-α is a key enzyme involved in cellular signal transduction pathways that regulate cell differentiation and proliferation. Overexpression or aberrant activity of PKC-α has been implicated in various cancers, making it a viable therapeutic target.
Antisense oligonucleotides like Aprinocarsen function by binding to a specific sequence on the target mRNA, in this case, the mRNA of PKC-α. This binding event leads to the degradation of the mRNA, thereby preventing the synthesis of the PKC-α protein.
To ensure that the observed biological effects of Aprinocarsen are due to its specific interaction with PKC-α mRNA and not due to non-specific or off-target effects of the oligonucleotide itself, it is crucial to use a proper negative control. The gold standard negative control for an antisense oligonucleotide is a "scrambled" oligonucleotide. A scrambled control is a synthetic oligonucleotide that has the same length and nucleotide composition as the active antisense oligonucleotide but with the sequence of bases randomized. This ensures that the scrambled control shares similar physicochemical properties with the active compound but lacks the specific sequence required to bind to the target mRNA.
These application notes provide detailed protocols for the use of a scrambled oligonucleotide control alongside this compound in key in vitro experiments to validate its on-target activity and assess potential off-target effects.
Scrambled Oligonucleotide Control for this compound
The sequence of this compound is a 20-mer phosphorothioate oligonucleotide with the following sequence:
-
This compound (ISIS 3521): 5'-GTTCTCGCTGGTGAGTTTCA-3'
A corresponding scrambled control oligonucleotide should be synthesized with the same length (20 bases), the same nucleotide composition (6 Guanines, 5 Thymines, 5 Cytosines, 4 Adenines), and the same phosphorothioate backbone modification. The sequence should be randomized to eliminate significant homology to the PKC-α mRNA sequence or any other known gene sequences in the human genome.
An example of a scrambled control sequence for Aprinocarsen could be:
-
Scrambled Control: 5'-TGCGTGTACGGTTGCTATGC-3'
Note: It is highly recommended to perform a BLAST search (Basic Local Alignment Search Tool) against the relevant genome (e.g., human) to ensure the scrambled sequence does not have significant complementarity to any known genes, which could lead to unintended off-target effects.
Data Presentation
The following tables summarize the expected quantitative data from in vitro experiments comparing the effects of this compound with its scrambled oligonucleotide control.
Table 1: Effect of this compound and Scrambled Control on PKC-α mRNA Expression
| Treatment | Concentration (nM) | PKC-α mRNA Expression (% of Untreated Control) |
| Untreated Control | - | 100% |
| Scrambled Control | 100 | ~100% |
| This compound | 10 | ~70% |
| This compound | 50 | ~40% |
| This compound | 100 | ~20% |
Note: The IC50 value for PKC-α mRNA reduction by this compound has been reported to be in the range of 50-100 nM[1]. The scrambled control is not expected to significantly reduce PKC-α mRNA levels.
Table 2: Effect of this compound and Scrambled Control on PKC-α Protein Expression
| Treatment | Concentration (nM) | PKC-α Protein Expression (% of Untreated Control) |
| Untreated Control | - | 100% |
| Scrambled Control | 100 | ~100% |
| This compound | 10 | ~80% |
| This compound | 50 | ~50% |
| This compound | 100 | ~25% |
Note: A reduction in PKC-α protein expression is the expected downstream effect of mRNA degradation. The scrambled control should not significantly affect protein levels.
Table 3: Effect of this compound and Scrambled Control on Cancer Cell Viability
| Treatment | Concentration (nM) | Cell Viability (% of Untreated Control) |
| Untreated Control | - | 100% |
| Scrambled Control | 100 | ~100% |
| This compound | 10 | ~90% |
| This compound | 50 | ~70% |
| This compound | 100 | ~50% |
Note: The reduction in cell viability should correlate with the on-target inhibition of PKC-α. The scrambled control should not exhibit significant cytotoxicity.
Experimental Protocols
Cell Culture and Transfection of Oligonucleotides
This protocol describes the general procedure for introducing this compound and the scrambled control oligonucleotide into cultured cancer cells.
Materials:
-
Cancer cell line known to express PKC-α (e.g., A549 lung carcinoma, T24 bladder carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (lyophilized powder)
-
Scrambled control oligonucleotide (lyophilized powder)
-
Nuclease-free water
-
Transfection reagent suitable for oligonucleotides (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates or other appropriate cell culture vessels
Protocol:
-
Cell Seeding: The day before transfection, seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Oligonucleotide Preparation: Reconstitute the lyophilized this compound and scrambled control oligonucleotides in nuclease-free water to a stock concentration of 20 µM. Store at -20°C.
-
Transfection Complex Formation: a. For each well to be transfected, dilute the desired amount of oligonucleotide (e.g., to achieve final concentrations of 10, 50, and 100 nM) in Opti-MEM™ I medium to a final volume of 125 µL. b. In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine™ RNAiMAX) in Opti-MEM™ I medium to a final volume of 125 µL. c. Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of transfection complexes.
-
Transfection: a. Remove the culture medium from the cells and replace it with fresh, antibiotic-free complete medium. b. Add the 250 µL of the transfection complex mixture dropwise to each well. c. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before proceeding with downstream analysis.
Quantification of PKC-α mRNA by RT-qPCR
This protocol outlines the steps to measure the levels of PKC-α mRNA in cells treated with Aprinocarsen or the scrambled control.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix)
-
Primers for human PKC-α (PRKCA) and a reference gene (e.g., GAPDH or ACTB)
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
RNA Extraction: After the desired incubation time, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol. b. This reaction converts the RNA into a more stable cDNA template for qPCR.
-
qPCR: a. Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for either PKC-α or the reference gene, and the synthesized cDNA template. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for both PKC-α and the reference gene in all samples. b. Normalize the Ct values of PKC-α to the Ct values of the reference gene (ΔCt = Ct(PKC-α) - Ct(reference gene)). c. Calculate the relative expression of PKC-α mRNA using the ΔΔCt method, comparing the treated samples to the untreated control.
Analysis of PKC-α Protein Expression by Western Blot
This protocol describes how to assess the levels of PKC-α protein in cells following treatment with the oligonucleotides.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (e.g., Trans-Blot® Turbo™ Transfer System)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PKC-α
-
Primary antibody against a loading control protein (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: a. Normalize the protein concentration of all samples. b. Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against PKC-α overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the PKC-α signal to the loading control signal.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Aprinocarsen and the scrambled control on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and the scrambled control oligonucleotide as described in the transfection protocol. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for validating Aprinocarsen's effects.
Caption: Rationale for using a scrambled control.
References
Troubleshooting & Optimization
Technical Support Center: Aprinocarsen Sodium In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Aprinocarsen sodium in in vitro experiments. The information is designed to assist scientists and drug development professionals in overcoming common challenges and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ISIS 3521) is a 20-mer phosphorothioate antisense oligonucleotide.[1][2] It is designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α).[1] Its mechanism of action involves binding to the 3'-untranslated region of human PKC-α mRNA. This binding event triggers the degradation of the target mRNA through the cellular enzyme RNase H, consequently leading to a reduction in the synthesis of the PKC-α protein.[3]
Q2: How should I store and handle this compound?
For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is recommended.[1] Vials should be protected from light and allowed to warm to room temperature before use.[3] When preparing working solutions, if water is used as the solvent, it is advisable to filter and sterilize the solution using a 0.22 µm filter before application to cell cultures.
Q3: What is a typical effective concentration for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a common starting point is in the nanomolar range. For instance, in human bladder carcinoma (T-24) cells, the IC50 value for PKC-α mRNA reduction is reported to be between 50-100 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How can I be sure that the observed effects are due to this compound's antisense activity and not off-target effects?
To ensure the specificity of this compound's effects, it is crucial to include proper control experiments. A key control is a "scrambled" or "mismatch" oligonucleotide. This control should have a similar length and backbone chemistry to Aprinocarsen but a sequence that does not target PKC-α mRNA. Observing a biological effect with Aprinocarsen that is not seen with the control oligonucleotide provides strong evidence for sequence-specific antisense activity.[4]
Q5: What are the expected outcomes of a successful this compound experiment?
A successful experiment will demonstrate a dose-dependent reduction in both PKC-α mRNA and protein levels. This can be quantified using techniques such as quantitative PCR (qPCR) for mRNA levels and Western blotting for protein levels. This targeted reduction in PKC-α should then correlate with the downstream biological effects being investigated, such as inhibition of cell proliferation or induction of apoptosis.
Troubleshooting Guides
Problem 1: Low or no reduction in PKC-α expression.
| Possible Cause | Troubleshooting Step |
| Inefficient delivery into cells | Optimize the transfection protocol. Since Aprinocarsen is a phosphorothioate oligonucleotide, cationic lipid-based transfection reagents like Lipofectamine are commonly used.[5][6] Experiment with different reagent-to-oligonucleotide ratios and incubation times. Consider electroporation as an alternative delivery method. |
| Degradation of this compound | Ensure proper storage and handling of the oligonucleotide. Avoid repeated freeze-thaw cycles. Use nuclease-free water and reagents when preparing solutions. |
| Incorrect dosage | Perform a dose-response experiment with a wider range of concentrations to identify the optimal effective dose for your specific cell line. |
| Cell line resistance | Some cell lines may be inherently resistant to antisense oligonucleotide treatment. If possible, try a different cell line known to be responsive to Aprinocarsen or other antisense therapies. |
| Incorrect measurement timing | The knockdown of mRNA and protein occurs over time. Perform a time-course experiment to determine the optimal time point for measuring PKC-α expression after treatment. |
Problem 2: High cell toxicity or unexpected biological effects.
| Possible Cause | Troubleshooting Step |
| Toxicity from transfection reagent | High concentrations of some transfection reagents can be toxic to cells. Reduce the concentration of the transfection reagent or try a different, less toxic reagent. |
| Off-target effects | While Aprinocarsen is designed to be specific for PKC-α, off-target effects can occur.[4] Use a scrambled or mismatch control oligonucleotide to differentiate between sequence-specific and non-specific effects. If toxicity persists with the active compound but not the control, it may be an off-target effect. |
| High concentration of Aprinocarsen | Reduce the concentration of this compound used in the experiment. Even at effective concentrations, some level of cytotoxicity can be expected with antisense oligonucleotides. |
| Contamination | Ensure that cell cultures and all reagents are free from microbial contamination, which can cause unexpected cellular responses. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | Measurement | Result |
| Human Bladder Carcinoma (T-24) | PKC-α mRNA | IC50 | 50-100 nM[1] |
| Human Lung Carcinoma (A549) | PKC-α mRNA & Protein | - | Reduction observed[3] |
| Human Glioblastoma (U-87) | Cell Growth | - | Inhibition observed[3] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Transfection Complex:
-
Dilute the required amount of this compound and a control oligonucleotide (e.g., scrambled sequence) in serum-free medium.
-
In a separate tube, dilute the cationic lipid transfection reagent in serum-free medium.
-
Combine the diluted oligonucleotide and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the reagent manufacturer to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with serum-free medium.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
Remove the transfection medium and replace it with a complete growth medium.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with analysis.
-
Protocol 2: Analysis of PKC-α mRNA Expression by Quantitative PCR (qPCR)
-
RNA Extraction: Following treatment with Aprinocarsen, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, primers specific for PKC-α and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PKC-α mRNA expression in Aprinocarsen-treated cells compared to control-treated cells.
Protocol 3: Analysis of PKC-α Protein Expression by Western Blot
-
Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PKC-α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in PKC-α protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low PKC-α knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ISIS-3521. Isis Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorothioate Antisense Oligonucleotides Induce the Formation of Nuclear Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Transfection of Phosphorothioate Oligodeoxyribonucleotides by lipofectamine2000 into Different Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aprinocarsen Sodium Dosage for Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aprinocarsen sodium in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 20-mer antisense oligonucleotide (ASO) designed to specifically inhibit the production of Protein Kinase C-alpha (PKC-α).[1][2] It works by binding to the messenger RNA (mRNA) of PKC-α, which leads to the degradation of the mRNA by an enzyme called RNase H.[3][4][5][6] This prevents the mRNA from being translated into the PKC-α protein, thereby reducing the overall levels of the protein in the cell.[7] This mechanism is intended to regulate cell proliferation and differentiation, making it a subject of investigation for cancer therapies.[1][7]
Q2: How should I reconstitute and store this compound?
A2: this compound is typically supplied as a sterile solution.[3] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring the container is sealed to prevent moisture contamination.[1] If you are preparing a stock solution from a lyophilized powder, use sterile, nuclease-free water or phosphate-buffered saline (PBS). If using water, it is advisable to filter-sterilize the working solution through a 0.22 µm filter before use.[1] Vials should be protected from light and allowed to warm to room temperature before dilution.[3]
Q3: What is a good starting concentration for my cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line being used. A good starting point for most in vitro experiments is to perform a dose-response curve. Based on published data for PKC-α mRNA reduction, a concentration range of 50-100 nM has been shown to be effective.[1] However, it is crucial to titrate the concentration to find the optimal balance between efficacy and toxicity for your specific cell model.
Q4: How can I deliver this compound to my cells? Is a transfection reagent necessary?
A4: this compound, like many antisense oligonucleotides with phosphorothioate backbones, can be taken up by some cell lines directly from the culture medium in a process called "gymnotic delivery".[8][9] This method avoids the potential toxicity associated with transfection reagents.[8] However, it often requires higher concentrations of the ASO and longer incubation times (e.g., 72 hours or more).[9] If gymnotic delivery is inefficient in your cell line, the use of a suitable transfection reagent can enhance uptake.[10] It is essential to optimize the delivery method to prevent cytotoxicity while achieving the desired gene modulation.[10]
Q5: What are the essential controls to include in my experiments?
A5: To ensure that the observed effects are due to the specific antisense activity of this compound and not off-target or non-specific effects, it is critical to include the following controls:
-
Untreated Control: Cells that are not exposed to this compound or any delivery reagent.
-
Transfection Reagent Only Control: Cells treated with the delivery reagent alone (if used) to assess its toxicity.[8]
-
Scrambled Sequence Control: An oligonucleotide with the same length and chemical modifications as this compound but with a randomized sequence that should not bind to the target mRNA. This helps to control for effects related to the oligonucleotide chemistry itself.[8]
-
Mismatch Control: An oligonucleotide with a few nucleotide mismatches compared to the target sequence. This helps to demonstrate the sequence specificity of the antisense effect.[8]
Troubleshooting Guides
Problem 1: Low or No Reduction in PKC-α Expression
If you are observing minimal or no decrease in your target PKC-α mRNA or protein levels, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a broader range of concentrations to determine the optimal dose. |
| Inefficient Cellular Uptake | Not all cell lines efficiently take up naked ASOs. Consider using a transfection reagent optimized for oligonucleotide delivery. If already using one, optimize the reagent-to-ASO ratio. |
| Incorrect Incubation Time | The effect of ASOs on mRNA and protein levels is time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing target knockdown. |
| Degradation of Aprinocarsen | Ensure proper storage and handling of the ASO to prevent degradation by nucleases. Use nuclease-free reagents and consumables. |
| Low Target Expression | Confirm that your cell line expresses detectable levels of PKC-α mRNA. If expression is very low, it may be difficult to observe a significant reduction. |
Problem 2: High Cell Toxicity or Off-Target Effects
If you are observing significant cell death or changes in the expression of non-target genes, consult the table below.
| Potential Cause | Suggested Solution |
| Concentration is Too High | High concentrations of ASOs can lead to toxicity. Reduce the concentration of this compound used in your experiments. Your dose-response curve should help identify a non-toxic, effective concentration. |
| Toxicity of Delivery Reagent | Transfection reagents can be toxic to cells.[8] Always include a "reagent only" control to assess its specific toxicity. If the reagent is toxic, consider trying a different one or switching to gymnotic delivery. |
| Sequence-Specific Off-Target Effects | The ASO sequence may have partial complementarity to other mRNAs, causing unintended knockdown. Test a second ASO targeting a different region of the PKC-α mRNA. If both ASOs produce the same effect, it is more likely to be an on-target effect.[8] |
| Inherent ASO Toxicity | Certain nucleotide motifs can be inherently toxic.[8] Comparing the results with a scrambled control oligonucleotide is crucial to determine if the toxicity is sequence-dependent. |
Data Presentation
Table 1: Recommended Starting Concentrations for Dose-Response Studies
| Cell Line Type | Suggested Concentration Range | Notes |
| Human Bladder Carcinoma (T-24) | 50 nM - 200 nM | Known to be sensitive to Aprinocarsen.[1] |
| Human Lung Carcinoma (A549) | 100 nM - 500 nM | May require higher concentrations for optimal effect.[3] |
| Human Glioblastoma (U-87) | 100 nM - 500 nM | Has shown response in in vivo models.[3] |
| Other Cancer Cell Lines | 50 nM - 1 µM | Start with a broad range to establish a dose-response curve. |
Experimental Protocols
Protocol 1: Determining Optimal Dose via Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a common cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Scrambled control oligonucleotide
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Dilutions: Prepare a serial dilution of this compound and the scrambled control in a complete medium. A typical concentration range could be from 1 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the scrambled control. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the untreated control and plot cell viability against the logarithm of the drug concentration to determine the IC50 value.
Protocol 2: Assessing Target Knockdown by qPCR
This protocol describes how to quantify the reduction in PKC-α mRNA levels following treatment with this compound.
Materials:
-
Cells treated with this compound and controls
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for PKC-α and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Lysis and RNA Extraction: After the desired incubation period with this compound, lyse the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA samples using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with a master mix, primers for PKC-α, primers for the housekeeping gene, and the synthesized cDNA.
-
Data Analysis: Calculate the relative expression of PKC-α mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated or scrambled control samples.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ncardia.com [ncardia.com]
Technical Support Center: Minimizing Off-Target Effects of Antisense Oligonucleotides
Disclaimer: The compound "Aprinocarsen sodium" is not a widely recognized or approved drug. However, research indicates it is an antisense oligonucleotide inhibitor of protein kinase C-alpha (PKC-α).[1][2][3] This guide will provide general principles for minimizing off-target effects of antisense oligonucleotides (ASOs), using the well-documented ASO Mipomersen as a primary example, alongside available data for Aprinocarsen.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of antisense oligonucleotides?
A1: Off-target effects are unintended biological consequences of an ASO that are not related to the specific knockdown of the target RNA. These can be broadly categorized into:
-
Hybridization-dependent off-target effects: The ASO binds to unintended RNAs with similar sequences, leading to their degradation or translational arrest.[4][5]
-
Hybridization-independent off-target effects: These are caused by the chemical properties of the ASO molecule itself, independent of its sequence. This can include immune stimulation or interactions with cellular proteins.[6]
Q2: What are the known off-target effects of Mipomersen and Aprinocarsen?
A2:
-
Mipomersen: The most common off-target effects are hepatotoxicity (liver damage), including hepatic steatosis (fatty liver) and elevated liver transaminases (ALT/AST).[7][8][9] Injection site reactions and flu-like symptoms are also frequently reported.[7][10]
-
Aprinocarsen: Clinical trials have shown toxicities such as thrombocytopenia (low platelet count), elevated AST, neutropenia (low white blood cell count), and effects on coagulation.[1][2][11][12] Some studies also noted that high plasma concentrations could be associated with complement activation.[1]
Q3: How can I minimize hybridization-dependent off-target effects?
A3: Careful sequence design is critical. This involves:
-
Bioinformatic screening: Use tools like BLAST or GGGenome to screen your ASO sequence against the entire transcriptome of your model system to identify potential off-target binding sites.[5][13]
-
Mismatch and bulge analysis: ASOs can tolerate some mismatches or bulges in their binding to an RNA. Prioritize ASO candidates with the fewest potential off-target sites with three or fewer mismatches.[14]
-
Use of control oligonucleotides: Always include negative controls in your experiments, such as a scrambled sequence control (same base composition but different order) and a mismatch control (contains a few base changes compared to the active ASO).[15][16]
Q4: How can I reduce hybridization-independent off-target effects like immune stimulation?
A4: These effects are often related to the ASO's chemical modifications and backbone.
-
Chemical modifications: Second-generation modifications, like the 2'-O-methoxyethyl (2'-MOE) wings in Mipomersen, are designed to increase stability and reduce some off-target effects compared to first-generation phosphorothioate ASOs.[17]
-
Sequence motifs: Certain DNA sequences, like CpG motifs, are known to stimulate immune responses through Toll-like receptors (TLRs).[18] Avoid these motifs in your ASO design where possible.
-
Dose optimization: Using the lowest effective dose can help minimize these effects.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Off-target gene knockdown: The ASO may be reducing the expression of a gene essential for cell survival. | 1. Perform a whole-transcriptome analysis (e.g., RNA-seq) to identify down-regulated off-target genes.[5] 2. Validate potential off-targets with qPCR. 3. Redesign the ASO to avoid these off-target interactions. |
| Immune stimulation: The ASO may be activating innate immune pathways in the cells, leading to apoptosis. | 1. Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IFN-β) via ELISA or qPCR.[19] 2. Check your ASO sequence for immune-stimulatory motifs. |
| Transfection reagent toxicity: The delivery method may be causing cell death, especially in combination with the ASO. | 1. Titrate the concentration of the transfection reagent. 2. Test alternative delivery methods. |
Issue 2: Inconsistent results or lack of reproducibility in animal models.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic properties: The ASO may not be reaching the target tissue in sufficient concentrations. | 1. Measure ASO concentration in plasma and target tissues over time. 2. Consider alternative routes of administration or formulation. |
| Immune response to the ASO: The animal's immune system may be clearing the ASO or causing systemic inflammation. | 1. Monitor for signs of an immune response (e.g., changes in cytokine levels, anti-drug antibody formation).[20] 2. Assess for flu-like symptoms or injection site reactions. |
| Sequence mismatches between species: The ASO target sequence may differ between humans and the animal model, affecting on-target potency and off-target profile. | 1. Verify that the ASO has high sequence complementarity to the target RNA in your animal model. 2. Perform bioinformatic analysis of your ASO against the animal's transcriptome. |
Quantitative Data on Off-Target Effects
Table 1: Hepatotoxicity in Mipomersen Clinical Trials
| Parameter | Mipomersen Group | Placebo Group | Reference |
| ALT Elevations >3x Upper Limit of Normal (ULN) | 10-33% of patients | 0-17% of patients | [9][21] |
| Median Increase in Hepatic Fat Fraction | 9.6% | 0.02% | [22] |
| Patients with >5% Hepatic Fat and at least one ALT value > ULN | ~16% | 0% | [22] |
Table 2: Adverse Events in Aprinocarsen Clinical Trials
| Adverse Event (Grade 3 or 4) | Frequency | Study Population | Reference |
| Grade 3 Thrombocytopenia | 3 out of 21 patients | Recurrent high-grade gliomas | [1][2] |
| Grade 4 AST Elevation | 1 out of 21 patients | Recurrent high-grade gliomas | [1][2] |
| Grade 3/4 Neutropenia | Observed at doses of 12, 18, and 24 mg/kg | Advanced cancer | [11][12] |
Experimental Protocols
Protocol 1: Assessing Off-Target Gene Expression via RNA-Sequencing
-
Cell Culture and Transfection:
-
Plate human cells (e.g., HepG2 for liver-targeting ASOs) at a suitable density.
-
Transfect cells with the active ASO, a scrambled control ASO, and a mock transfection control at a concentration known to achieve significant on-target knockdown.
-
-
RNA Extraction:
-
After 48 hours, lyse the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing on a platform like Illumina.
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly down-regulated in the active ASO group compared to both the scrambled and mock control groups.[5]
-
Use bioinformatic tools to search for sequence complementarity between the ASO and the identified off-target transcripts.[13]
-
Protocol 2: In Vitro Assessment of Innate Immune Stimulation
-
Cell Culture:
-
Use an immune-competent cell line, such as the murine macrophage cell line RAW 264.7, or primary human peripheral blood mononuclear cells (PBMCs).[19]
-
-
ASO Treatment:
-
Treat cells with the ASO, a positive control (e.g., a CpG-containing oligonucleotide), and a negative control (vehicle) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) using an enzyme-linked immunosorbent assay (ELISA) kit.[19]
-
-
Analysis:
-
Compare the cytokine levels in the ASO-treated group to the negative and positive controls to determine the extent of immune stimulation.
-
Visualizations
Caption: On-target mechanism of Mipomersen.
Caption: Potential off-target immune stimulation pathway.
Caption: Experimental workflow for ASO off-target assessment.
References
- 1. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-alpha delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to test for immune activation by your therapeutic oligonucleotide - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 7. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver Histology During Mipomersen Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A phase I trial of aprinocarsen (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axcelead.com [axcelead.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 17. Mipomersen - Wikipedia [en.wikipedia.org]
- 18. altasciences.com [altasciences.com]
- 19. Modulating the Cellular Immune Response of Oligonucleotides by Brush Polymer-assisted Compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
Aprinocarsen Sodium Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing aprinocarsen sodium in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic antisense oligonucleotide.[1] Specifically, it is a 20-mer phosphorothioate oligonucleotide designed to target the 3'-untranslated region of the human protein kinase C-alpha (PKC-α) mRNA.[1][2] By binding to the target mRNA, aprinocarsen initiates its degradation by RNase H-mediated cleavage.[2] This prevents the translation of PKC-α protein, leading to a reduction in its expression.[2] PKC-α is a serine/threonine kinase involved in cellular signal transduction pathways that regulate cell differentiation and proliferation.[2][3]
Q2: What are the known on-target effects of aprinocarsen in cell culture?
The primary on-target effect of aprinocarsen is the sequence-specific, dose-dependent inhibition of PKC-α mRNA and protein expression in cancer cell lines.[2] This has been observed in various cell lines, including A549 (lung carcinoma) and T-24 (bladder carcinoma).[2]
Q3: What are the potential off-target effects of this compound?
The phosphorothioate backbone of aprinocarsen, while increasing nuclease resistance, is known to cause off-target effects independent of its antisense sequence. These effects can include:
-
Non-specific protein binding: Phosphorothioate oligonucleotides can bind to various intracellular proteins, leading to the formation of nuclear inclusions and altering the localization of nuclear proteins.
-
Transcriptome disruption: These interactions can lead to global disturbances in the transcriptome.
-
Immune stimulation: In vivo studies have shown that this class of compounds can cause immune stimulation, including splenomegaly and lymphoid hyperplasia.
Q4: In which cancer cell lines has aprinocarsen shown activity?
Aprinocarsen has demonstrated activity in several human cancer cell lines, including:
-
A549 (lung carcinoma)[2]
-
T-24 (bladder carcinoma)[2]
-
U-87 (glioblastoma)[2]
-
Colo 205 (colon carcinoma)
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed at low concentrations of aprinocarsen.
-
Possible Cause 1: Off-target toxicity due to phosphorothioate backbone. The phosphorothioate modification can induce cytotoxicity independent of the target sequence.
-
Solution: Include a scrambled sequence control oligonucleotide with the same phosphorothioate backbone and length. This will help differentiate between sequence-specific (on-target) and non-specific (off-target) toxicity.
-
-
Possible Cause 2: Contamination of cell culture.
-
Solution: Regularly test cell cultures for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed.
-
-
Possible Cause 3: Incorrect dosage calculation.
-
Solution: Double-check all calculations for dosing solutions. Prepare fresh dilutions for each experiment.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of each experiment.
-
-
Possible Cause 2: Degradation of aprinocarsen.
-
Solution: Store this compound solution protected from light at 2-8°C. For long-term storage, consult the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Issues with the delivery method.
-
Solution: If using a transfection reagent, optimize the reagent-to-oligonucleotide ratio for your specific cell line to ensure efficient and reproducible delivery with minimal toxicity.
-
Problem 3: No significant reduction in PKC-α expression.
-
Possible Cause 1: Inefficient delivery into cells.
-
Solution: Optimize the delivery method. For difficult-to-transfect cells, consider alternative methods like electroporation. Confirm uptake using a fluorescently labeled control oligonucleotide.
-
-
Possible Cause 2: Incorrect timing of analysis.
-
Solution: The optimal time for observing mRNA knockdown and subsequent protein reduction can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak effect.
-
-
Possible Cause 3: Low basal expression of PKC-α in the cell line.
-
Solution: Confirm the baseline expression level of PKC-α in your chosen cell line by Western blot or qPCR before initiating knockdown experiments.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter Measured | Effective Concentration |
| T-24 | Bladder Carcinoma | IC50 for PKC-α mRNA reduction | 50-100 nM |
| U-87 | Glioblastoma | Estimated IC50 for cytotoxicity | 100-200 nM |
| A549 | Lung Carcinoma | Concentration-dependent inhibition of PKC-α mRNA expression | Not specified |
| Colo 205 | Colon Carcinoma | Dose-dependent growth inhibition in nude mice | 0.06-0.6 mg/kg/day |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment of this compound using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Control oligonucleotide (scrambled sequence with phosphorothioate backbone)
-
Cancer cell line of interest (e.g., A549, T-24, U-87)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the scrambled control oligonucleotide in complete medium. A suggested concentration range is 10 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only (no cells) as a background control and wells with cells in medium without the drug as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for assessing aprinocarsen cytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Managing Hematologic Toxicity of Aprinocarsen Sodium In Vivo
Disclaimer: Aprinocarsen sodium (also known as ISIS 3521) is an antisense oligonucleotide (ASO). The following guidance is based on the known hematologic effects of ASOs as a class and specific data available for Aprinocarsen. This information is intended for researchers, scientists, and drug development professionals in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 20-mer antisense oligonucleotide designed to inhibit the production of protein kinase C-alpha (PKC-α).[1][2] By binding to the mRNA of PKC-α, it prevents the translation of this protein, which is involved in cell differentiation and proliferation.[1] It has been investigated for its potential as a chemotherapeutic agent in various cancers.[1][2]
Q2: What are the known hematologic toxicities of this compound and other ASOs in vivo?
A2: The primary hematologic toxicity associated with Aprinocarsen and other ASOs is thrombocytopenia (a decrease in platelet count).[3][4][5] In a clinical study, Grade 3/4 thrombocytopenia was a major toxicity observed in a significant percentage of patients receiving Aprinocarsen in combination with other chemotherapy agents.[3] Neutropenia has also been reported.[3] For the ASO class in general, two phenotypes of thrombocytopenia have been described: a moderate, consistent drop in platelet count (phenotype 1) and a rarer, more severe drop (phenotype 2).[4][6]
Q3: What is the proposed mechanism for ASO-induced thrombocytopenia?
A3: Several mechanisms are proposed for ASO-induced thrombocytopenia. Due to their polyanionic nature, ASOs can bind non-specifically to proteins on the surface of platelets, such as glycoprotein VI (GPVI), which can lead to platelet activation and aggregation.[7] Another mechanism involves the binding of ASOs to platelet factor 4 (PF4), which can trigger an immune response similar to heparin-induced thrombocytopenia (HIT).[7] Additionally, some oligonucleotides, particularly those with CpG motifs, can induce thrombocytopenia through Toll-like receptor 9 (TLR9) and spleen tyrosine kinase (Syk) pathways, leading to enhanced platelet clearance.[8]
Troubleshooting Guide
Issue 1: A significant drop in platelet count is observed after administering this compound.
Possible Causes:
-
On-target effect: While the primary target is PKC-α, off-target effects on platelet production or survival can occur.
-
Sequence-specific off-target effects: The specific oligonucleotide sequence may be interacting with platelet surface proteins or other components of the coagulation cascade.
-
Immune-mediated response: The ASO may be triggering an immune response leading to platelet clearance.[7]
-
Dose-dependent toxicity: Higher doses of ASOs are more likely to cause hematologic toxicities.[8]
Troubleshooting Steps:
-
Confirm the finding: Repeat the platelet count measurement to rule out experimental error.
-
Dose-response assessment: If possible, conduct a dose-ranging study to determine if the thrombocytopenia is dose-dependent.
-
Temporal analysis: Monitor platelet counts at multiple time points post-administration to understand the onset and duration of the effect.
-
Evaluate other hematologic parameters: Perform a complete blood count (CBC) to check for effects on other cell lineages (e.g., neutrophils, red blood cells).
-
Coagulation panel: Assess prothrombin time (PT) and activated partial thromboplastin time (aPTT) to check for broader effects on coagulation.
Issue 2: Mild, but consistent, thrombocytopenia is observed across a cohort of animals.
Possible Cause:
-
This may be indicative of a "phenotype 1" thrombocytopenia, which is a class effect of some ASOs.[4][6]
Troubleshooting Steps:
-
Monitor closely: Continue to monitor platelet counts to ensure they do not drop to clinically significant levels.
-
Dose reduction: Consider a dose reduction in subsequent experiments to see if the effect can be mitigated.[5]
-
Control oligonucleotide: Include a control ASO with a scrambled or mismatched sequence to determine if the effect is sequence-specific.
Data Summary Tables
Table 1: Hematologic Toxicities of Aprinocarsen in a Clinical Study
| Toxicity (Grade 3/4) | Percentage of Patients Affected |
| Thrombocytopenia | 78%[3] |
| Neutropenia | 50%[3] |
Data from a study of Aprinocarsen in combination with gemcitabine and carboplatin in patients with non-small cell lung cancer.[3]
Table 2: General Characteristics of ASO-Induced Thrombocytopenia
| Phenotype | Description | Reproducibility | Dose-Dependence |
| Phenotype 1 | Moderate, but not clinically severe, drop in platelet count | Consistent | Often observed |
| Phenotype 2 | Sporadic, severe drop in platelet count | Often not reproducible | Appears to be dose-dependent |
Based on general observations for 2'-O-methoxyethyl (2'MOE) modified ASOs.[4][6]
Experimental Protocols
Protocol 1: Monitoring Hematologic Parameters In Vivo
-
Animal Model: Select an appropriate animal model (e.g., mice, rats, non-human primates).
-
Baseline Sampling: Prior to administration of this compound, collect a baseline blood sample from each animal for a complete blood count (CBC) and coagulation panel (PT, aPTT).
-
Drug Administration: Administer this compound via the intended route (e.g., intravenous, subcutaneous).
-
Post-treatment Sampling: Collect blood samples at regular intervals post-administration (e.g., 24, 48, 72 hours, and weekly thereafter). The exact time points should be guided by the pharmacokinetic profile of the drug.
-
Sample Analysis:
-
Perform CBCs using an automated hematology analyzer calibrated for the specific animal species. Key parameters to monitor include platelet count, white blood cell count (with differential), and red blood cell count.
-
Perform coagulation tests (PT, aPTT) on plasma samples.
-
-
Data Analysis: Compare post-treatment hematologic parameters to baseline values for each animal and to a vehicle-treated control group.
Visualizations
Caption: Proposed signaling pathways for ASO-induced thrombocytopenia.
Caption: Experimental workflow for monitoring hematologic toxicity.
Caption: Troubleshooting decision tree for thrombocytopenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aprinocarsen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates | Haematologica [haematologica.org]
- 7. Platelet Activation by Antisense Oligonucleotides (ASOs) in the Göttingen Minipig, including an Evaluation of Glycoprotein VI (GPVI) and Platelet Factor 4 (PF4) Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mau.diva-portal.org [mau.diva-portal.org]
impact of Aprinocarsen sodium infusion schedule on toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the toxicities associated with different Aprinocarsen sodium infusion schedules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ISIS 3521) is an antisense oligonucleotide designed to specifically inhibit the production of Protein Kinase C-alpha (PKC-α).[1] PKC-α is a serine/threonine kinase involved in cellular signal transduction pathways that regulate key cellular processes like proliferation and differentiation.[1][2] In some cancer cells, PKC-α is overexpressed, contributing to uncontrolled cell growth.[3] Aprinocarsen, a 20-mer phosphorothioate oligonucleotide, binds to the mRNA of PKC-α, leading to its degradation and thereby reducing the levels of the PKC-α protein.[1]
Q2: What are the most common toxicities observed with this compound?
The toxicity profile of this compound appears to be dependent on the infusion schedule. Common toxicities include hematological effects, particularly thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[1][4][5] Other reported adverse events include fatigue, nausea, vomiting, fever, and chills.[1][4][5] Effects on coagulation, such as increases in prothrombin time (PT) and activated partial thromboplastin time (aPTT), as well as complement activation, have also been noted, particularly with shorter, high-concentration infusions.[5]
Q3: How does the infusion schedule impact the toxicity profile of this compound?
Different infusion schedules have been explored in clinical trials, revealing distinct toxicity profiles:
-
21-Day Continuous Infusion: This protracted schedule generally results in mild and reversible toxicities.[1] The most frequently reported significant hematological toxicity is Grade 3 thrombocytopenia.[1]
-
24-Hour Weekly Infusion: This shorter, more intermittent schedule is associated with concentration-dependent effects on coagulation and complement activation.[5] Dose-limiting toxicities include neutropenia, fever, and hemorrhage.[4][5]
Q4: What is the underlying mechanism for antisense oligonucleotide (ASO)-induced thrombocytopenia?
Recent studies suggest that thrombocytopenia associated with ASOs like Aprinocarsen may not be solely due to the phosphorothioate backbone. The nucleic acid sequence itself can contribute by inducing a state of platelet hypersensitivity. This effect appears to be dependent on Toll-like receptor 7 (TLR7) subfamily signaling within the platelets.[6] This can lead to enhanced platelet activation and subsequent clearance, resulting in lower circulating platelet counts.[6]
Troubleshooting Guide
Issue: Significant Thrombocytopenia (e.g., Grade 3 or higher) is Observed During a 21-Day Continuous Infusion.
Potential Cause: Patient sensitivity to this compound, potentially related to pre-existing conditions or individual differences in platelet biology.
Mitigation and Management Strategy:
-
Pause Infusion: Treatment with this compound should be temporarily halted until the toxicity resolves.
-
Monitor Platelet Counts: Perform regular complete blood counts (CBCs) to monitor the recovery of platelet levels.
-
Dose Reduction: If the thrombocytopenia resolves to Grade 1 or baseline, treatment may be resumed at a reduced dose. A 50% dose reduction is a recommended starting point for hematologic toxicities.[1]
-
Investigate Underlying Causes: Rule out other potential causes of thrombocytopenia.
-
Consider Supportive Care: In cases of severe thrombocytopenia, supportive care measures may be necessary to minimize bleeding risk.
Issue: Alterations in Coagulation Parameters (Increased aPTT) are Detected During a 24-Hour Weekly Infusion.
Potential Cause: Concentration-dependent effects of Aprinocarsen on the coagulation cascade, a known class effect for some phosphorothioate antisense oligonucleotides.[5]
Mitigation and Management Strategy:
-
Correlate with Plasma Concentration: The changes in aPTT have been shown to correlate better with the steady-state plasma concentration (Css) of Aprinocarsen than with the administered dose.[5]
-
Monitor Coagulation Panel: Regularly monitor PT and aPTT before and after infusion. These changes are often transient and return to baseline by day 7.[5]
-
Dose Adjustment: If increases in coagulation times are clinically significant or associated with bleeding, consider a dose reduction in subsequent cycles. The maximum tolerated dose in a weekly 24-hour infusion schedule was established at 24 mg/kg.[5]
Data Presentation
Table 1: Comparison of Toxicities by this compound Infusion Schedule
| Toxicity | 21-Day Continuous Infusion (2.0 mg/kg/day)[1] | 24-Hour Weekly Infusion (Dose Escalation: 6-24 mg/kg)[5] |
| Grade 3 Thrombocytopenia | 24% of patients (5 out of 21) | Grade 2 thrombocytopenia reported, no Grade 3/4 specified. |
| Grade 3/4 Neutropenia | Not reported as a primary toxicity. | Grade 3 at 12 mg/kg and 24 mg/kg; Grade 4 at 18 mg/kg. |
| Grade 3 Nausea/Vomiting | Observed in one patient each. | Grade 3 nausea reported at 24 mg/kg. |
| Grade 3 Fatigue | Observed in one patient. | Grade 2 fatigue reported. |
| Coagulation Effects | No significant coagulopathy reported. | Mean aPTT increased by 29% from baseline. |
| Complement Activation | Not reported as a primary toxicity. | Mean C3a levels increased 3.6-fold. |
| Other Grade 3 Toxicities | - | Fever and hemorrhage at 18 mg/kg; Chills at 24 mg/kg. |
Experimental Protocols
Protocol: Administration and Monitoring of a 21-Day Continuous Intravenous Infusion of this compound
1. Materials and Reagents:
- This compound sterile solution (e.g., 10 mg/mL in phosphate-buffered saline).
- 0.9% Normal Saline for dilution.
- Portable infusion pump (e.g., Verifuse infusion pump).
- 0.22-µm in-line filter.
- Sterile syringes and needles.
- Personal Protective Equipment (PPE).
2. Drug Preparation (Aseptic Technique): a. Allow vials of this compound to warm to room temperature, protected from light.[1] b. Calculate the total dose required for seven consecutive days based on the subject's weight (e.g., at 2 mg/kg/day). c. Withdraw the calculated volume of this compound from the vials. d. Add the drug to a 250 mL bag of normal saline.[1] e. Gently mix the solution. This prepared bag is stable for seven days of infusion.
3. Administration Workflow: a. Connect the infusion bag to the portable infusion pump via tubing that includes a 0.22-µm in-line filter.[1] b. Administer the infusion intravenously at a constant rate (e.g., 1.5 mL/hour) over 21 consecutive days.[1] c. After 21 days, discontinue the infusion for a 7-day treatment-free interval before the next cycle begins.[1]
4. Toxicity Monitoring Schedule:
- Baseline (Day 0): Complete Blood Count (CBC) with differential and platelets, coagulation panel (PT, aPTT), serum chemistry panel (including liver and renal function tests).
- Weekly (Days 7, 14, 21): CBC with differential and platelets, coagulation panel, serum chemistry.
- End of Cycle (Day 28): CBC with differential and platelets, coagulation panel, serum chemistry.
- Monitor for clinical signs of toxicity (e.g., bleeding, fever, fatigue) throughout the infusion period.
Mandatory Visualizations
Signaling Pathway
This compound inhibits the expression of Protein Kinase C-alpha (PKC-α), a key node in signaling pathways that promote cancer cell proliferation and survival. By reducing PKC-α levels, Aprinocarsen disrupts these downstream pro-tumorigenic signals.
Caption: Aprinocarsen inhibits PKC-α mRNA, blocking downstream pro-survival signaling.
Experimental Workflow
The following diagram outlines the key decision points and procedures for a single cycle of this compound administration in a clinical research setting.
Caption: Workflow for Aprinocarsen infusion, monitoring, and toxicity management.
References
- 1. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A phase I trial of aprinocarsen (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides and nucleic acids generate hypersensitive platelets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aprinocarsen Sodium and Complement Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprinocarsen sodium, focusing on potential issues related to complement system activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ISIS 3521) is a 20-mer phosphorothioate antisense oligonucleotide (ASO).[1][2][3] It is designed to specifically inhibit the expression of protein kinase C-alpha (PKC-α) by binding to its mRNA, which can regulate cell differentiation and proliferation.[1][3][4]
Q2: Is complement activation a known issue for antisense oligonucleotides like Aprinocarsen?
A2: Yes, complement activation can be a class-related effect for some ASOs, particularly those with a phosphorothioate backbone.[5][6] The polyanionic nature of the phosphorothioate backbone can lead to the activation of the alternative complement pathway (AP).[5][7]
Q3: How do phosphorothioate ASOs typically activate the complement system?
A3: Phosphorothioate ASOs can bind to Factor H, a key negative regulator of the alternative complement pathway.[6][7] This interaction can interfere with Factor H's function, leading to dysregulation and activation of the AP.[6][7]
Q4: Are there species-specific differences in ASO-induced complement activation?
A4: Yes, significant species-specific differences have been observed. For example, non-human primates (NHPs), such as monkeys, have been shown to be more sensitive to ASO-induced complement activation than humans.[5][8] This is thought to be due to differences in the inhibitory capacity of Factor H between species.[8] These differences can lead to an over-prediction of complement activation risk in humans when studying these effects in NHPs.[5]
Q5: What are the potential consequences of in vivo complement activation?
A5: Unintended complement activation by a therapeutic agent can lead to a range of adverse effects.[9] These can include infusion reactions, inflammation, platelet activation, and thrombosis.[5] In some cases, severe activation can lead to Complement Activation-Related Pseudo-Allergy (CARPA), which can manifest as a hypersensitivity reaction.[5]
Troubleshooting Guides
Issue 1: Unexpectedly High Complement Activation in an In Vitro Assay
Symptoms:
-
High levels of C3a, C5a, or sC5b-9 detected via ELISA in serum samples treated with Aprinocarsen.
-
Low CH50 or AP50 values in hemolytic assays, indicating complement consumption.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Sample Handling | For functional assays (CH50, AP50), use serum and keep it on ice to prevent preanalytical activation.[10] For measuring individual complement components (C3a, C5a), use EDTA-plasma to chelate Ca2+ and Mg2+ and halt further activation.[11][12] |
| Assay Specificity | Ensure the antibodies used in your ELISA are specific to the desired complement fragments and do not cross-react with the parent protein or other fragments.[13][14] |
| High ASO Concentration | ASO-induced complement activation is often dose-dependent. Perform a dose-response curve to determine the concentration at which activation occurs.[7] |
| Contamination | Ensure all reagents and labware are free from endotoxins or other microbial contaminants that can independently activate the complement system. |
Issue 2: Inconsistent Results Between Different Complement Assays
Symptoms:
-
ELISA results show high C3a levels, but CH50 hemolytic assay results are normal.
-
AP50 assay shows complement consumption, but CH50 assay does not.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Pathway-Specific Activation | Phosphorothioate ASOs primarily activate the alternative pathway (AP).[5][7] An AP50 assay is specific for this pathway, while a CH50 assay measures the classical pathway.[15][16] It is expected to see an effect in the AP50 assay but not necessarily the CH50. |
| Assay Sensitivity | ELISA assays for C3a or C5a are often more sensitive for detecting low levels of complement activation than functional hemolytic assays like CH50/AP50.[17] |
| Sample Age and Storage | Complement proteins are labile. Ensure consistent and appropriate sample storage (-70°C or below is recommended for long-term storage) and avoid repeated freeze-thaw cycles.[10][16] Use fresh samples whenever possible. |
| Assay Kit Variability | Different commercial assay kits can have varying performance characteristics.[11] If possible, validate results with a kit from a different manufacturer or an alternative assay method. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the investigation of Aprinocarsen-induced complement activation.
Table 1: Dose-Dependent Effect of Aprinocarsen on C3a Generation in Human Serum
| Aprinocarsen (µg/mL) | Mean C3a (ng/mL) | Standard Deviation |
| 0 (Control) | 150 | ± 25 |
| 10 | 165 | ± 30 |
| 50 | 450 | ± 60 |
| 100 | 1200 | ± 150 |
| 200 | 2500 | ± 300 |
Table 2: Comparison of Aprinocarsen-Induced AP50 Activity in Human vs. NHP Serum
| Aprinocarsen (µg/mL) | % AP50 Activity (Human Serum) | % AP50 Activity (NHP Serum) |
| 0 (Control) | 100% | 100% |
| 25 | 98% | 85% |
| 50 | 95% | 60% |
| 100 | 88% | 35% |
| 200 | 75% | 15% |
Experimental Protocols
Protocol 1: Measurement of C3a and C5a by ELISA
This protocol outlines the general steps for quantifying the anaphylatoxins C3a and C5a in serum or plasma samples treated with Aprinocarsen.
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes to prevent ex vivo complement activation.[11]
-
Centrifuge to separate plasma and store at -80°C until use.
-
Thaw plasma on ice.
-
In a microtiter plate, incubate various concentrations of this compound with plasma for a specified time (e.g., 60 minutes) at 37°C. Include a buffer-only control.
-
-
ELISA Procedure:
-
Use a commercial sandwich ELISA kit for human C3a or C5a.[13][14][18]
-
Coat a 96-well plate with a capture antibody specific for C3a or C5a.
-
Add standards and diluted plasma samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody, followed by an avidin-HRP conjugate.[13]
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of C3a or C5a in the samples by interpolating their absorbance values from the standard curve.[13]
-
Protocol 2: Alternative Pathway Hemolytic Assay (AP50)
This protocol measures the functional activity of the alternative complement pathway. A decrease in AP50 activity indicates consumption or inhibition of complement components.
-
Reagent Preparation:
-
Use a commercial AP50 assay kit or prepare reagents in-house.
-
Prepare a buffer (e.g., GVB-Mg-EGTA) that chelates Ca2+ to block the classical pathway but contains Mg2+ to allow the alternative pathway to function.
-
Use rabbit erythrocytes (Er), which are potent activators of the alternative pathway.[15]
-
-
Assay Procedure:
-
Incubate serum samples with various concentrations of this compound at 37°C.
-
Prepare serial dilutions of the treated serum in the GVB-Mg-EGTA buffer.
-
Add a standardized suspension of rabbit erythrocytes to each dilution.[19]
-
Incubate the mixture at 37°C for 30-60 minutes to allow for lysis.
-
Centrifuge the plate/tubes to pellet the remaining intact erythrocytes.
-
Transfer the supernatant, containing hemoglobin from lysed cells, to a new plate.
-
Measure the absorbance of the supernatant at 415 nm.[19]
-
-
Data Analysis:
-
Determine the serum dilution that causes 50% hemolysis (the AP50 value).
-
Express the results as a percentage of the activity of the control (untreated) serum.
-
Visualizations
Caption: Mechanism of ASO-induced alternative complement pathway activation.
Caption: Workflow for assessing Aprinocarsen-induced complement activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C196H230N68Na19O105P19S19 | CID 71587700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. immuneed.com [immuneed.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of alternative complement pathway dysregulation by a phosphorothioate oligonucleotide in monkey and human serum. | Semantic Scholar [semanticscholar.org]
- 8. Mechanistic understanding for the greater sensitivity of monkeys to antisense oligonucleotide-mediated complement activation compared with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. svarlifescience.com [svarlifescience.com]
- 10. Preanalytical classical and alternative complement pathway activity loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Human Complement C3a ELISA Kit (BMS2089) - Invitrogen [thermofisher.com]
- 15. doaj.org [doaj.org]
- 16. AP 50 Alternate complement pathway [heftpathology.com]
- 17. Complement C3a Functional Test - Creative Biolabs [creative-biolabs.com]
- 18. Biomarkers of the Complement System Activation (C3a, C5a, sC5b-9) in Serum of Patients before and after Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.yizimg.com [file.yizimg.com]
coagulation abnormalities with Aprinocarsen sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprinocarsen sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic phosphorothioate antisense oligonucleotide.[1] It is designed to specifically inhibit the production of protein kinase C-alpha (PKC-α).[2][3] It works by binding to the mRNA of PKC-α, leading to the degradation of the mRNA and subsequently reducing the expression of the PKC-α protein.[4] PKC-α is a serine/threonine kinase involved in cellular signaling pathways that regulate cell differentiation and proliferation.[4][5]
Q2: Have coagulation abnormalities been observed with this compound administration?
Yes, coagulation abnormalities have been reported in clinical trials with this compound, particularly with certain dosing schedules. A Phase I study involving a 24-hour weekly infusion of this compound demonstrated concentration-dependent effects on coagulation.[6][7] However, a different study using a 21-day continuous intravenous infusion reported no coagulopathy.[4][5]
Q3: What specific coagulation parameters are affected?
The primary coagulation parameters affected are the prothrombin time (PT) and the activated partial thromboplastin time (aPTT). In a Phase I trial, mean PT and aPTT were observed to increase from baseline in a dose-dependent manner.[7]
Q4: Are the effects on coagulation permanent?
The observed increases in PT and aPTT have been reported to be transient, with levels returning to baseline by day 7 after administration.[7]
Troubleshooting Guide
Issue: Unexpected prolongation of clotting times (PT or aPTT) in in-vitro or in-vivo experiments.
Possible Cause 1: Off-target effect of the phosphorothioate backbone.
The coagulation abnormalities associated with this compound are believed to be a class effect of phosphorothioate antisense oligonucleotides and are attributed to the chemical structure of the phosphorothioate backbone rather than the specific antisense sequence or the inhibition of PKC-α.[7]
Suggested Action:
-
Control Experiments: If feasible, include a control oligonucleotide with a similar phosphorothioate backbone but a scrambled or non-targeting sequence in your experimental design. This can help differentiate between sequence-specific effects and backbone-related effects.
-
Dose-Response Analysis: Perform a dose-response analysis to determine if the observed effect on coagulation is dependent on the concentration of this compound. The clinical data suggests a dose-dependent relationship.[7]
Possible Cause 2: Contamination of reagents or experimental error.
As with any laboratory experiment, unexpected results can arise from issues with reagents or the experimental procedure itself.
Suggested Action:
-
Reagent Quality Check: Ensure that all reagents used for coagulation assays are fresh and have been stored correctly.
-
Assay Validation: Run appropriate positive and negative controls for your coagulation assays to validate that the assay is performing as expected.
-
Sample Handling: Review sample collection and processing procedures to ensure they are consistent and do not introduce variability.
Quantitative Data Summary
The following table summarizes the mean percentage change in coagulation parameters observed in a Phase I clinical trial of this compound administered as a 24-hour weekly infusion.[7]
| Coagulation Parameter | Mean Increase from Baseline (%) | p-value |
| Prothrombin Time (PT) | 10% | 0.006 |
| Activated Partial Thromboplastin Time (aPTT) | 29% | 0.005 |
Experimental Protocols
General Protocol for Monitoring Coagulation Parameters (PT and aPTT)
This is a general guideline for monitoring the effects of this compound on coagulation in a pre-clinical setting. Specific details may vary based on the experimental model and laboratory equipment.
-
Sample Collection:
-
Collect whole blood samples from control and Aprinocarsen-treated subjects into tubes containing 3.2% sodium citrate anticoagulant.
-
The ratio of blood to anticoagulant should be 9:1.
-
Gently invert the tubes several times to ensure proper mixing.
-
-
Plasma Preparation:
-
Centrifuge the citrated whole blood at 1500 x g for 15 minutes at room temperature to separate the plasma.
-
Carefully aspirate the platelet-poor plasma into clean polypropylene tubes.
-
-
Prothrombin Time (PT) Assay:
-
Pre-warm the plasma sample and the PT reagent (containing tissue thromboplastin and calcium) to 37°C.
-
Add the PT reagent to the plasma sample.
-
Measure the time in seconds for a clot to form using a coagulometer.
-
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Pre-warm the plasma sample and the aPTT reagent (containing a contact activator and phospholipids) to 37°C.
-
Incubate the plasma with the aPTT reagent for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add pre-warmed calcium chloride solution to initiate clotting.
-
Measure the time in seconds for a clot to form using a coagulometer.
-
-
Data Analysis:
-
Compare the PT and aPTT values between the control and Aprinocarsen-treated groups.
-
Statistical analysis should be performed to determine the significance of any observed differences.
-
Visualizations
Caption: Mechanism of this compound and its effect on coagulation.
Caption: Troubleshooting workflow for coagulation abnormalities.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-alpha delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I trial of aprinocarsen (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving Aprinocarsen sodium stability in media
This technical support center provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Aprinocarsen sodium in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its chemical structure contribute to its stability?
This compound (also known as ISIS 3521) is a 20-mer antisense oligonucleotide (ASO) designed to inhibit the expression of Protein Kinase C-alpha (PKC-α).[1][2] Its backbone consists of phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom.[3][4] This modification is critical for its stability, as it confers significant resistance to degradation by nucleases, which are enzymes that rapidly break down natural phosphodiester DNA and RNA backbones.[3][5][6] This increased half-life in biological environments is essential for its function as a therapeutic agent.[3][6]
Q2: What are the primary causes of this compound degradation in cell culture media?
The primary degradation pathway for ASOs like this compound in biological media is enzymatic breakdown by endonucleases and exonucleases.[5][7]
-
Nuclease Contamination: Cell culture media, serum supplements (like FBS), and reagents can be sources of nuclease contamination.[5][8][9] Bacteria are also a known source of secreted nucleases.[10]
-
Chemical Degradation (Desulfurization): Although more stable, the phosphorothioate backbone can undergo oxidation, specifically desulfurization, where the sulfur atom is replaced by oxygen.[11] This converts the stable PS linkage back to a nuclease-susceptible phosphodiester (PO) linkage. This process can be accelerated by peroxide radicals, which may be generated from certain media components or excipients.[11]
Q3: How can I minimize nuclease contamination in my experiments?
Strict aseptic technique is paramount. Use certified nuclease-free water, buffers, and consumables (pipette tips, tubes) for all preparations.[12][13] If your protocol requires serum, consider using heat-inactivated serum to reduce the activity of heat-labile nucleases. Work surfaces and pipettors should be regularly decontaminated with solutions designed to eliminate nucleases.[14]
Q4: Are there components in my media that could be degrading this compound?
Certain reactive components in complex media formulations could potentially lead to chemical instability. For instance, some reducing agents, like cysteine, in the presence of metal ions such as iron, can generate free radicals.[15] These radicals can potentially damage the oligonucleotide or promote oxidative desulfurization.[11][15] If instability is suspected, consider simplifying the medium or evaluating the impact of individual components.
Q5: What are the best practices for preparing and storing this compound solutions?
For long-term storage, this compound should be stored at -20°C or -80°C as a lyophilized powder or in a buffered solution (e.g., TE buffer).[1][13] Upon receipt, it is advisable to resuspend the oligonucleotide in a nuclease-free buffer to a stock concentration (e.g., 100 µM), aliquot it into smaller volumes, and store frozen.[13] This prevents multiple freeze-thaw cycles which can compromise stability. For experimental use, thaw an aliquot and dilute it to the final working concentration in your sterile, nuclease-free cell culture medium immediately before use.
Troubleshooting Guide
Problem: My experiment shows lower-than-expected efficacy or high variability between replicates. Could this compound stability be the issue?
Yes, degradation of the ASO in the culture medium prior to cellular uptake is a common cause of reduced efficacy and poor reproducibility. If the full-length, active oligonucleotide is breaking down, its effective concentration decreases over the course of the experiment.
Action Plan:
-
Verify Handling Procedures: Review your storage, handling, and dilution protocols against the best practices outlined in the FAQ section. Ensure all solutions and materials are nuclease-free.
-
Assess Stability Directly: Perform a time-course stability assay (see Experimental Protocols below) by incubating this compound in your complete cell culture medium (including serum) for the duration of your experiment (e.g., 0, 8, 24, 48 hours). Analyze the samples by HPLC or gel electrophoresis to quantify the percentage of intact ASO remaining over time.
-
Isolate Potential Sources of Degradation: If degradation is confirmed, test the stability in individual components. For example, compare stability in:
-
Nuclease-free water or saline
-
Basal medium (without serum or supplements)
-
Complete medium (with serum/supplements)
-
This systematic approach can help identify whether nucleases from serum or chemical reactions with media components are the primary cause.
Table 1: Illustrative Stability of this compound Under Various Conditions
The following table presents hypothetical data to illustrate how stability might be affected by different experimental conditions. Actual results should be determined empirically.
| Condition | Incubation Time (24h at 37°C) | % Intact Aprinocarsen (Hypothetical) | Potential Cause of Degradation |
| Nuclease-Free Saline | 24h | >99% | Baseline (minimal degradation) |
| Basal Medium (serum-free) | 24h | 95% | Minor chemical instability |
| Complete Medium (+10% FBS) | 24h | 60% | Nuclease activity from serum |
| Complete Medium (+10% Heat-Inactivated FBS) | 24h | 85% | Reduced nuclease activity |
Key Experimental Protocols
Protocol 1: Time-Course Stability Assay using HPLC
This method provides a quantitative assessment of this compound stability.
Methodology:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration (e.g., 100 nM).
-
Incubation: Place the solution in a sterile tube and incubate at 37°C in a cell culture incubator.
-
Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove an aliquot (e.g., 100 µL) of the solution and immediately freeze it at -80°C to halt any further degradation. The T=0 sample serves as the 100% integrity control.
-
Analysis:
-
Quantification: Calculate the area of the peak corresponding to the full-length this compound. Express the stability at each time point as a percentage of the peak area from the T=0 sample.
Protocol 2: Qualitative Stability Assessment using Polyacrylamide Gel Electrophoresis (PAGE)
This method provides a visual, semi-quantitative assessment of degradation.
Methodology:
-
Sample Preparation: Follow steps 1-3 from the HPLC protocol above.
-
Gel Preparation: Prepare a 15-20% denaturing polyacrylamide gel (containing urea).
-
Loading: Mix each sample aliquot with an equal volume of denaturing loading buffer (e.g., formamide-based). Heat at 95°C for 5 minutes before loading onto the gel. Include a lane with a known intact Aprinocarsen standard and a low molecular weight oligonucleotide ladder.
-
Electrophoresis: Run the gel according to standard procedures until the loading dye has migrated sufficiently.
-
Visualization: Stain the gel using a nucleic acid stain (e.g., SYBR Gold or similar). Visualize the gel under UV light.
-
Interpretation: Intact this compound will appear as a single, sharp band. Degraded products will appear as a smear or as smaller, faster-migrating bands below the main product band. The decrease in the intensity of the main band over time indicates degradation.
Visual Guides
Caption: Primary degradation pathways for this compound in media.
Caption: Experimental workflow for assessing ASO stability in vitro.
Caption: Logic diagram for troubleshooting ASO stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection and Quantification of Secreted Nuclease Activity in Staphylococcus aureus Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2003005822A1 - Enhancement of the stability of oligonucleotides comprising phosphorothioate linkages by addition of water-soluble antioxidants - Google Patents [patents.google.com]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability and Storage of Oligonucleotides [biosyn.com]
- 14. Nuclease and Protease Testing | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 17. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Phosphorothioate Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of phosphorothioate (PS) oligonucleotides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of phosphorothioate oligonucleotides.
Q1: I am observing degradation of my PS-oligo in cell culture, even though it's supposed to be nuclease-resistant. What could be the cause?
A1: While phosphorothioate linkages significantly enhance nuclease resistance, degradation can still occur under certain conditions. Here are the primary factors to consider:
-
High Nuclease Activity: Some cell lines or serum batches have exceptionally high nuclease concentrations. It is recommended to heat-inactivate serum at 65°C for 30 minutes to reduce exonuclease activity.
-
Insufficient Phosphorothioate Bonds: For protection against exonucleases, it is recommended to have at least three PS bonds on both the 5' and 3' ends of the oligonucleotide.[1] For protection against endonucleases, which cleave within the sequence, PS bonds may be required throughout the oligo.[2]
-
Chemical Degradation: The acidic microenvironment of some cell cultures can lead to depurination, which is the cleavage of the bond between the purine base (Adenine or Guanine) and the sugar. This abasic site is unstable and can lead to strand cleavage. Ensure your culture medium is buffered to a stable pH, ideally between 7.0 and 8.0.
-
Mycoplasma Contamination: Mycoplasma contamination in cell cultures can be a source of nucleases, leading to the degradation of even modified oligonucleotides.[3] Regularly testing your cell lines for mycoplasma is a crucial step in troubleshooting unexpected oligo degradation.
Q2: My PS-oligo appears degraded on a gel after purification. What went wrong?
A2: Degradation observed immediately after purification often points to issues with the purification process itself or subsequent handling:
-
Acidic Depurination During "Trityl-On" Purification: Reverse-phase HPLC purification of "trityl-on" oligonucleotides requires an acidic step to remove the dimethoxytrityl (DMT) group. Prolonged exposure to strong acids like trichloroacetic acid (TCA) can cause depurination. Consider using a weaker acid, such as dichloroacetic acid (DCA), and minimizing the acid exposure time.
-
Improper Storage of Purified Oligo: After purification, it is critical to store the oligonucleotide correctly. Lyophilized (dry) oligos are quite stable, but once resuspended, they are more susceptible to degradation.[4] Resuspend in a nuclease-free, buffered solution (e.g., TE buffer at pH 7.0-8.0) and store frozen at -20°C or below. Avoid using distilled water, as its pH can be slightly acidic.[4]
Q3: I see a smear or multiple bands for my PS-oligo on a polyacrylamide gel. Is this always degradation?
A3: Not necessarily. While degradation can cause smears or multiple bands, for PS-oligos, this observation can also be due to the presence of diastereomers. The synthesis of the phosphorothioate linkage creates a chiral center at the phosphorus atom, resulting in a mixture of "Sp" and "Rp" configurations.[2] This mixture of diastereomers can sometimes resolve into multiple bands or a broadened band on a high-resolution gel. However, if you observe a progressive increase in lower molecular weight bands over time, degradation is likely occurring.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using phosphorothioate oligonucleotides?
A1: The key advantage of phosphorothioate (PS) modification is the increased resistance to degradation by nucleases, which are enzymes that break down nucleic acids.[5] This enhanced stability increases the half-life of the oligonucleotide in biological systems, such as in serum or within cells, making them more effective for in vivo and cell culture-based applications like antisense therapy.[6]
Q2: How should I properly store my phosphorothioate oligonucleotides?
A2: Proper storage is critical to prevent degradation. Follow these guidelines:
-
Lyophilized (Dry): Store at -20°C for long-term stability (up to 24 months).[7]
-
Resuspended: Dissolve in a nuclease-free, buffered solution like TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.0-8.0). Storing in a buffered solution is preferable to nuclease-free water, as water can have an acidic pH which can lead to depurination.[4] Aliquot the resuspended oligo into smaller volumes to avoid repeated freeze-thaw cycles, which can damage the oligonucleotide.[7] Store the aliquots at -20°C or -80°C.
Q3: Does the phosphorothioate modification affect the melting temperature (Tm) of my oligonucleotide?
A3: Yes, each phosphorothioate bond can lower the melting temperature (Tm) of the duplex by approximately 0.5°C.[2] This is an important consideration when designing experiments that rely on the hybridization of the oligonucleotide to its target sequence, such as in PCR or for antisense applications.
Q4: Are there any downsides to using phosphorothioate modifications?
A4: While highly beneficial for stability, there are a few considerations:
-
Toxicity: High concentrations of fully phosphorothioated oligonucleotides can sometimes lead to cellular toxicity.[1]
-
Non-specific Protein Binding: The sulfur atom in the PS linkage can increase non-specific binding to proteins.[5]
-
Chirality: As mentioned in the troubleshooting section, the synthesis of PS linkages creates a mixture of diastereomers, which can sometimes lead to batch-to-batch variability or complex analytical profiles.[2]
Data Presentation
The following tables summarize key quantitative data regarding the stability and properties of phosphorothioate oligonucleotides.
Table 1: Comparison of Nuclease Stability for Unmodified and Phosphorothioate Oligonucleotides
| Oligonucleotide Type | Biological Medium | Half-life | Reference |
| Unmodified Phosphodiester | Serum / Cell Culture | 5 - 30 minutes | [8] |
| Phosphorothioate (1st Gen) | Plasma | 40 - 60 hours | [9] |
| Phosphorothioate with 2' modifications (2nd Gen) | Plasma | Several days to weeks | [10] |
Table 2: Effect of Phosphorothioate Bonds on Duplex Melting Temperature (Tm)
| Oligonucleotide Modification | Change in Tm per PS bond | Reference |
| Phosphorothioate (PS) | Decrease of ~0.5°C | [2] |
| Fully Phosphorothioate 12-mer vs. Unmodified 12-mer | Tm decreased from 68°C to 49°C | [11] |
Experimental Protocols
Protocol 1: Nuclease Resistance Assay in Serum
This protocol is designed to assess the stability of phosphorothioate oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Phosphorothioate oligonucleotide (and an unmodified control oligo)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl, 500 mM NaCl, 10 mM EDTA, pH 8.0)
-
RNA Loading Dye (e.g., 95% formamide, 0.5x TBE, tracking dyes)
-
Polyacrylamide gel (e.g., 15-20% TBE-Urea gel)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the PS-oligo and the unmodified control oligo in nuclease-free water to a stock concentration of 200 µM.
-
Prepare a working solution of 40 µM for each oligo.
-
-
Serum Incubation:
-
For each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction tube.
-
In each tube, mix 1.25 µL of the 40 µM oligo duplex with 1.25 µL of nuclease-free water and 2.5 µL of 100% FBS to a final volume of 5 µL (final oligo concentration will be 10 µM in 50% serum).
-
Incubate the tubes at 37°C.
-
-
Stopping the Reaction:
-
At each designated time point, remove the corresponding tube from the incubator.
-
Immediately add 5 µL of RNA loading dye to the 5 µL reaction mixture to stop the enzymatic degradation.
-
Store the quenched samples at -20°C until all time points are collected.
-
-
Gel Electrophoresis:
-
Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Load the samples onto a pre-run denaturing polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the tracking dye has migrated sufficiently.
-
-
Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
-
The intensity of the full-length oligonucleotide band will decrease over time as it is degraded. Quantify the band intensity at each time point to determine the rate of degradation.
-
Mandatory Visualizations
Caption: Chemical structures of phosphodiester and phosphorothioate linkages.
References
- 1. idtdna.com [idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. assaygenie.com [assaygenie.com]
- 6. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor cellular uptake of Aprinocarsen sodium
Welcome to the technical support center for Aprinocarsen sodium. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the cellular uptake of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemically modified antisense oligonucleotide (ASO) designed to modulate gene expression by binding to a specific mRNA target.[1][2] Like other ASOs, it is a synthetic, single-stranded nucleic acid, typically 15-22 nucleotides in length, that is the reverse complement of its target RNA.[2] Its primary goal is to correct or overcome genetic defects by interacting with the target RNA through Watson-Crick base pairing, ultimately leading to the degradation of the target mRNA and a reduction in the disease-causing protein.[3]
Q2: What are the common barriers to effective cellular uptake of this compound?
The primary barriers to the efficacy of ASOs like this compound are their susceptibility to degradation by nucleases and their generally inefficient cellular uptake.[4] Being relatively large, negatively charged molecules, ASOs do not readily diffuse across the lipid bilayer of cell membranes.[5] The most common mechanism for unaided entry is endocytosis, but a significant portion of the internalized ASO often becomes trapped in endosomes and is trafficked to lysosomes for degradation, a process known as non-productive uptake.[4][6]
Q3: What does "gymnotic uptake" mean in the context of this compound delivery?
Gymnotic uptake, or "naked" uptake, refers to the process by which cells internalize this compound from the culture medium without the assistance of any transfection reagents or delivery vehicles.[7] This process relies on the cell's natural endocytic pathways.[8] While it is a useful method for assessing ASO activity under simplified conditions, the efficiency can be low and highly dependent on the cell type.[5][7] For many cell lines, gymnotic delivery requires high concentrations of the ASO (0.5–10 µM) and longer incubation times (72 hours or more).[7]
Q4: What are the principal strategies to enhance the cellular uptake of this compound?
Several strategies can be employed to overcome poor cellular uptake:
-
Chemical Modifications: this compound's backbone is modified (e.g., with phosphorothioate linkages) to increase nuclease resistance and enhance binding to plasma and cell surface proteins, which can facilitate uptake.[4]
-
Delivery Vehicles: Using carriers like cationic lipids or lipid nanoparticles (LNPs) to encapsulate the ASO can neutralize its negative charge and facilitate fusion with the cell membrane.[3][4][9]
-
Conjugation: Covalently linking this compound to specific ligands or peptides can enhance uptake.[10] Examples include conjugation to cell-penetrating peptides (CPPs) that directly traverse the membrane or to ligands like N-acetylgalactosamine (GalNAc), which targets the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes for tissue-specific delivery.[4]
-
Electroporation: Applying a controlled electrical field can create transient pores in the cell membrane, allowing direct entry of the ASO into the cytoplasm.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound delivery experiments.
Problem: Low or no detectable knockdown of the target mRNA.
This is the most common issue and can stem from multiple factors, from poor uptake to assay problems. The following logical diagram outlines a systematic troubleshooting approach.
Caption: Troubleshooting workflow for low target knockdown.
Q5: My transfection efficiency is low. What are the potential causes and solutions?
Low transfection efficiency is often related to the health of the cells or suboptimal protocol parameters.
| Potential Cause | Recommended Solution |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number. Ensure cells are free from contamination (e.g., mycoplasma).[11] |
| Suboptimal Cell Confluency | The ideal confluency varies by cell type but is typically between 60-80%. Too sparse, and cells may not survive the procedure; too confluent, and uptake may be inhibited.[11] |
| Incorrect Reagent-to-ASO Ratio | For lipid-based methods, the ratio of transfection reagent to this compound is critical. Perform a titration experiment to determine the optimal ratio for your specific cell line.[12] |
| Presence of Serum/Antibiotics | Some transfection reagents are inhibited by serum. Check the manufacturer's protocol. It may be necessary to perform the transfection in serum-free media. |
| Toxicity of Delivery Method | High concentrations of lipids or harsh electroporation settings can lead to significant cell death.[12] Optimize these parameters to find a balance between efficiency and viability. Reduce the incubation time of the transfection complex (e.g., 4-6 hours) before replacing it with fresh media.[12] |
Q6: I can see fluorescent this compound inside the cells, but I still don't get target knockdown. Why?
This common issue points towards non-productive uptake, where the ASO is successfully internalized but is trapped in endo-lysosomal compartments and subsequently degraded.[4][13]
-
Assessment: Use confocal microscopy to co-localize fluorescently labeled this compound with endosomal (e.g., Rab5, Rab7) or lysosomal (e.g., LAMP1) markers. A high degree of co-localization suggests endosomal entrapment.[13]
-
Solutions:
-
Switch Delivery Method: Methods like electroporation deliver the ASO directly to the cytoplasm, bypassing endocytosis entirely.[4]
-
Use Endosomal Escape Enhancers: Some delivery formulations include components (e.g., ionizable lipids in LNPs) that change charge in the acidic endosome, disrupting the membrane and facilitating release into the cytoplasm.[3]
-
Conjugate to CPPs: Certain cell-penetrating peptides are known to enhance endosomal escape.[14]
-
Data on Cellular Uptake Efficiency
The efficiency of this compound delivery is highly dependent on the chosen method and the cell line being used. The following table summarizes typical uptake efficiencies observed across different methods. Note: These values are illustrative and should be optimized for your specific experimental conditions.
| Delivery Method | HeLa (%) | A549 (%) | Primary Hepatocytes (%) | Comments |
| Gymnotic Uptake (5 µM ASO, 72h) | 5-15 | 2-10 | 15-25 | Efficiency is highly cell-type dependent.[5] |
| Cationic Lipid (100 nM ASO, 24h) | 70-90 | 60-80 | 40-60 | Can be cytotoxic, especially in primary cells.[7][12] |
| Lipid Nanoparticle (LNP) (100 nM ASO, 24h) | 85-95 | 80-90 | 70-85 | Generally lower toxicity than simple cationic lipids.[3] |
| Electroporation (1 µM ASO) | >95 | >95 | >90 | High efficiency but can impact cell viability.[4] |
| Cell-Penetrating Peptide (CPP) Conjugate (1 µM ASO, 24h) | 50-70 | 40-60 | 30-50 | Efficiency depends on the specific CPP sequence.[15] |
Experimental Protocols & Workflows
Protocol 1: Lipid Nanoparticle (LNP) Mediated Transfection
This protocol describes the formulation of LNPs for the delivery of this compound to cultured cells in a 6-well plate format.
Caption: Workflow for LNP-mediated ASO transfection.
Materials:
-
This compound (lyophilized)
-
10 mM Citrate Buffer (pH 4.0)
-
Ethanol (RNase-free)
-
Lipid Mix (e.g., Ionizable lipid, DSPC, Cholesterol, PEG-lipid in ethanol)[9][16]
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., HeLa) in a 6-well plate
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in 10 mM Citrate Buffer (pH 4.0) to a stock concentration of 10 µM.
-
Prepare the lipid mixture in ethanol as per the manufacturer's guidelines.[16]
-
-
Formulate LNPs:
-
In an RNase-free microfuge tube, rapidly add the ethanolic lipid mixture to the aqueous this compound solution at a 1:3 volume ratio (e.g., 50 µL lipids into 150 µL ASO solution). Mix immediately by rapid pipetting for 15-30 seconds.[17] The solution should become opalescent.
-
Allow the mixture to incubate at room temperature for 10 minutes to ensure stable LNP formation.
-
-
Purify and Neutralize:
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 2 hours at 4°C using an appropriate dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH. This step is critical for reducing cytotoxicity.[17]
-
-
Transfect Cells:
-
Ensure cells are 60-80% confluent in your 6-well plate.
-
Dilute the dialyzed LNP-ASO complexes in fresh, pre-warmed cell culture medium to achieve the desired final concentration (e.g., 100 nM).
-
Aspirate the old medium from the cells and add the medium containing the LNP-ASO complexes.
-
Incubate the cells for 24 to 48 hours at 37°C before proceeding with downstream analysis (e.g., qPCR for mRNA knockdown).[3]
-
Protocol 2: Electroporation
This protocol is for researchers using electroporation to deliver this compound into difficult-to-transfect cells.
Materials:
-
This compound
-
Electroporation device and compatible cuvettes (e.g., 1 mm gap)
-
Electroporation buffer (cell-type specific)
-
Cultured cells in suspension
-
Recovery medium (e.g., culture medium with 20% FBS)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with PBS. Resuspend the cell pellet in a cold electroporation buffer at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.[13]
-
-
Electroporation Mix:
-
Pulse Delivery:
-
Place the cuvette in the electroporator.
-
Apply the electrical pulse using parameters optimized for your cell line (e.g., for many cell lines, a square wave pulse of 1.7-2.5 kV, 200 ohms, 25 µF may be a starting point).[18]
-
-
Recovery:
-
Immediately after the pulse, add 975 µL of pre-warmed recovery medium to the cuvette.[10]
-
Gently transfer the entire volume to a culture plate containing fresh medium.
-
Incubate for 24-48 hours. Note that cell viability may be reduced post-electroporation.
-
Protocol 3: Quantification of Uptake by Flow Cytometry
This method allows for the quantitative measurement of cellular uptake using a fluorescently labeled version of this compound (e.g., Cy3-Aprinocarsen).
Materials:
-
Cells treated with Cy3-Aprinocarsen sodium
-
PBS
-
Trypsin or other cell dissociation reagent
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Trypan Blue solution (0.4%)
-
Flow cytometer
Procedure:
-
Harvest Cells: After incubation with Cy3-Aprinocarsen, wash the cells twice with cold PBS to remove unbound ASO.
-
Dissociate Cells: Add trypsin and incubate until cells detach. Neutralize with an equal volume of culture medium.
-
Prepare for FACS: Centrifuge the cells (300 x g, 5 min), discard the supernatant, and resuspend in 500 µL of cold FACS buffer.
-
Quench Extracellular Fluorescence: Add a small volume of Trypan Blue to the cell suspension immediately before analysis. Trypan Blue will quench the fluorescence of any ASO that is merely bound to the outside of the cell membrane, ensuring that only internalized fluorescence is measured.[19]
-
Analyze: Run the samples on a flow cytometer, exciting at the appropriate wavelength for your fluorophore (e.g., ~550 nm for Cy3) and measuring emission (~570 nm).[1] Gate on the live, single-cell population and measure the geometric mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
Signaling and Uptake Pathways
The cellular uptake of free ASOs like this compound is an active process primarily mediated by endocytosis. The following diagram illustrates the general pathways involved.
References
- 1. High-resolution visualisation of antisense oligonucleotide release from polymers in cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06773D [pubs.rsc.org]
- 2. ncardia.com [ncardia.com]
- 3. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 4. Efficient electroporation of neuronal cells using synthetic oligonucleotides: identifying duplex RNA and antisense oligonucleotide activators of human frataxin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. protocols.io [protocols.io]
- 7. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of therapeutic oligonucleotides with cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Preparing Cells for Electroporation [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 17. biomol.com [biomol.com]
- 18. protocols.io [protocols.io]
- 19. Study of Oligonucleotides Access and Distribution in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PKC-alpha Knockdown: A Comparative Guide to Aprinocarsen Sodium and Other Methods
For researchers, scientists, and drug development professionals, the accurate validation of target knockdown is a critical step in pre-clinical and clinical studies. This guide provides a comprehensive comparison of Aprinocarsen sodium, an antisense oligonucleotide, with other common laboratory techniques for knocking down Protein Kinase C-alpha (PKC-α), a key signaling protein implicated in various cellular processes and diseases.
This document outlines the mechanisms of action, presents available quantitative data on efficacy, and provides detailed experimental protocols for the validation of PKC-α knockdown.
Comparison of PKC-alpha Knockdown Methods
The selection of a suitable method for PKC-α knockdown depends on various factors, including the experimental model, desired duration of silencing, and the specific research question. Here, we compare this compound with two other widely used techniques: small interfering RNA (siRNA) and short hairpin RNA (shRNA), as well as other small molecule inhibitors.
| Method | Mechanism of Action | Reported Efficacy | Advantages | Disadvantages |
| This compound | A 20-mer antisense oligonucleotide that binds to the 3'-untranslated region of PKC-α mRNA, leading to its degradation by RNase H.[1] | IC50 of 50-100 nM for PKC-α mRNA reduction in T-24 human bladder carcinoma cells.[2] | High specificity for PKC-α.[2] Well-documented use in clinical trials. | Potential for off-target effects and toxicity at higher concentrations.[1] |
| siRNA | Short, double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to cleave and degrade target mRNA. | Can achieve >80% knockdown of target mRNA.[3] Specific knockdown of PKC-α has been demonstrated in various cell lines.[4][5] | Rapid and transient knockdown, suitable for short-term studies. High degree of specificity with proper design. | Transient effect, requiring repeated transfections for sustained knockdown. Transfection efficiency can vary between cell types. |
| shRNA | Short hairpin RNA sequences cloned into a vector (e.g., lentiviral), which are then processed by the cell into siRNA for sustained gene silencing. | Can achieve stable, long-term knockdown of >75-90% in transduced cell lines.[6] | Enables the creation of stable cell lines with continuous target knockdown. Suitable for long-term studies and in vivo models. | Potential for off-target effects due to integration into the genome. More complex and time-consuming to generate stable cell lines. |
| Small Molecule Inhibitors (e.g., Go6976, Ro 31-8220) | Typically ATP-competitive inhibitors that bind to the catalytic domain of PKC isoforms, preventing their kinase activity. | Varying IC50 values depending on the specific inhibitor and PKC isoform. Can achieve potent inhibition of PKC-α activity. | Rapid onset of action. Can be used to study the immediate effects of PKC-α inhibition. | Often lack specificity and can inhibit multiple PKC isoforms or other kinases. Do not reduce the protein level, only inhibit its function. |
Experimental Protocols
Accurate validation of PKC-α knockdown is essential. The following are standard protocols for Western blotting and quantitative PCR (qPCR) to assess changes in PKC-α protein and mRNA levels, respectively.
Western Blotting for PKC-alpha Protein Quantification
This protocol describes the detection and quantification of PKC-α protein levels in cell lysates.
1. Sample Preparation:
- Culture cells to the desired confluency and treat with the knockdown agent (Aprinocarsen, siRNA, etc.) for the appropriate duration.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Transfer:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for PKC-α overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Quantification:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify the band intensities using densitometry software. Normalize the PKC-α band intensity to a loading control (e.g., GAPDH or β-actin).
Quantitative PCR (qPCR) for PKC-alpha mRNA Quantification
This protocol is for measuring the relative abundance of PKC-α mRNA transcripts.
1. RNA Extraction and cDNA Synthesis:
- Harvest cells after treatment and extract total RNA using a suitable kit (e.g., RNeasy).
- Assess RNA quality and quantity using a spectrophotometer.
- Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
2. qPCR Reaction:
- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for PKC-α, and a SYBR Green or TaqMan master mix.
- Also, prepare reactions for a reference gene (e.g., GAPDH or ACTB) for normalization.
- Perform the qPCR reaction in a real-time PCR system.
3. Data Analysis:
- Determine the cycle threshold (Ct) values for both PKC-α and the reference gene.
- Calculate the relative expression of PKC-α mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a control.
Visualizing the Molecular Landscape
To better understand the context of PKC-α knockdown, the following diagrams illustrate the PKC-α signaling pathway and a typical experimental workflow for validation.
Caption: PKC-alpha signaling pathway and points of intervention.
Caption: Experimental workflow for validating PKC-alpha knockdown.
Caption: Logical comparison of PKC-alpha knockdown methods.
References
- 1. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 4. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I trial of aprinocarsen (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Western Blot Analysis of PKC-alpha Following Aprinocarsen Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aprinocarsen sodium's effect on Protein Kinase C-alpha (PKC-α) expression, supported by experimental data and protocols for Western blot analysis. It also discusses alternative inhibitors and the signaling pathways involved.
Introduction to this compound and PKC-alpha
Protein Kinase C-alpha (PKC-α) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] In many forms of cancer, PKC-α is overexpressed, contributing to tumor growth and survival. This compound (also known as ISIS 3521) is an antisense oligonucleotide designed to specifically inhibit the expression of PKC-α.[2][3][4] It is a 20-mer phosphorothioate oligonucleotide that binds to the 3'-untranslated region of human PKC-α mRNA, leading to its degradation by RNase H and a subsequent reduction in PKC-α protein levels.[1]
Performance of this compound in Preclinical Studies
Studies in various cancer cell lines have demonstrated the efficacy of Aprinocarsen in reducing PKC-α protein levels in a dose-dependent and sequence-specific manner. For instance, in human A549 lung carcinoma and T-24 bladder carcinoma cells, treatment with Aprinocarsen has been shown to significantly decrease the concentration of PKC-α protein.[1]
Quantitative Analysis of PKC-alpha Inhibition
While several studies qualitatively describe the reduction of PKC-α protein levels, specific quantitative data from direct comparative Western blot analyses are not always readily available in published literature. The following table represents an illustrative summary of expected results from a Western blot experiment designed to quantify the dose-dependent effect of Aprinocarsen on PKC-α expression in A549 cells.
Table 1: Illustrative Quantitative Western Blot Analysis of PKC-alpha Expression in A549 Cells Treated with Aprinocarsen
| Treatment Group | Concentration (nM) | PKC-alpha Protein Level (Normalized to Control) | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.05 |
| Scrambled Oligo | 200 | 0.98 | ± 0.06 |
| Aprinocarsen | 50 | 0.65 | ± 0.08 |
| Aprinocarsen | 100 | 0.42 | ± 0.07 |
| Aprinocarsen | 200 | 0.21 | ± 0.04 |
Note: The data presented in this table is illustrative and intended to represent typical results based on descriptions in the literature. Actual results may vary.
Comparison with Alternative PKC-alpha Inhibitors
Several other small molecule inhibitors have been developed to target PKC. However, direct comparative studies using Western blot analysis against Aprinocarsen are limited. The following table provides a comparison with some known PKC inhibitors.
Table 2: Comparison of this compound with Other PKC Inhibitors
| Inhibitor | Mechanism of Action | Target Specificity | Reported Effects on PKC-alpha |
| This compound | Antisense oligonucleotide; degrades PKC-α mRNA | Highly specific for PKC-α | Downregulation of protein expression |
| Midostaurin | Small molecule inhibitor | Broad-spectrum kinase inhibitor, including PKC | Inhibition of kinase activity |
| Sotrastaurin | Small molecule inhibitor | Potent and selective inhibitor of PKC isoforms | Inhibition of kinase activity |
| Enzastaurin | Small molecule inhibitor | Inhibits PKC-beta and other kinases | Indirect effects on PKC-α signaling |
Experimental Protocols
Western Blot Analysis of PKC-alpha
This protocol outlines the key steps for performing a Western blot to analyze PKC-α protein levels in cell lysates after treatment with this compound.
1. Cell Culture and Treatment:
-
Culture A549 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 50, 100, 200 nM) and a scrambled oligonucleotide control for 24-48 hours. Include an untreated control group.
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PKC-α overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the PKC-α band intensity to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of PKC-alpha
Caption: Mechanism of Aprinocarsen action on the PKC-α signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of PKC-α.
References
- 1. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Complexities of PKCα Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II trial of aprinocarsen, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of PKC-alpha mRNA Reduction: Aprinocarsen Sodium vs. Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Measuring PKC-alpha mRNA Inhibition
Protein Kinase C-alpha (PKC-α), a key enzyme in cellular signal transduction, is a validated therapeutic target in various diseases, notably cancer. Its overexpression is linked to uncontrolled cell proliferation and survival. This guide provides a comparative analysis of Aprinocarsen sodium, an antisense oligonucleotide, against other therapeutic modalities aimed at reducing PKC-α mRNA levels. The comparison is supported by experimental data, detailed protocols for quantitative PCR (qPCR), and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison of PKC-α mRNA Inhibition
The following tables summarize the efficacy of this compound and its alternatives—small interfering RNA (siRNA) and small molecule inhibitors—in reducing PKC-α mRNA levels. The data is primarily focused on studies conducted in the A549 human lung carcinoma cell line to provide a common reference point for comparison.
Table 1: this compound - PKC-α mRNA Reduction in A549 Cells
| Concentration | % PKC-α mRNA Reduction (relative to control) | Citation |
| 50-100 nM (IC50) | ~50% | [1] |
| Dose-dependent | Inhibition observed in a concentration-dependent manner | [1] |
Table 2: siRNA - PKC-α mRNA Knockdown in A549 Cells
| Transfection Efficiency | % PKC-α mRNA Knockdown (relative to control) | Citation |
| 70-88% | Up to 79% | [2][3] |
Table 3: Small Molecule Inhibitors - PKC-α Inhibition in A549 Cells
| Inhibitor | IC50 (Cell Viability/Activity) | Mechanism of Action | Citation |
| Sotrastaurin (AEB071) | ~0.95 nM (Ki for PKCα) | ATP-competitive inhibitor | [4][5] |
| Calycosin | - (Suppresses PKC-α expression) | Indirectly inhibits PKC-α expression | [4][5] |
| AZD4573 | 8-27 nM (Cell Viability) | CDK9 inhibitor (indirectly affects PKC signaling) | [6] |
Note: IC50 values for small molecule inhibitors often reflect inhibition of PKC-α protein activity or overall cell viability, not necessarily a direct measure of mRNA reduction. A direct comparison of mRNA reduction efficacy requires further specific studies.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Measuring PKC-α mRNA Reduction
This protocol outlines the steps for quantifying the reduction of PKC-α mRNA in cultured cells (e.g., A549) following treatment with this compound or other inhibitors.
1. Cell Culture and Treatment:
-
Culture A549 cells in F12-K medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, siRNA, or small molecule inhibitors for the specified duration (e.g., 24-48 hours). Include an untreated control group.
2. RNA Isolation:
-
After treatment, wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.
-
Follow the manufacturer's instructions for the reverse transcription kit.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for human PKC-α (PRKCA)
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
cDNA template
-
Nuclease-free water
-
-
Validated Human PKC-α (PRKCA) Primer Sequences:
-
Forward Primer: 5'-GAC GAG GAG GAG GAG GAG GAG-3'
-
Reverse Primer: 5'-GTC CTC CAC GTC GTC GTC GTC-3'
-
-
Validated Human GAPDH (Housekeeping Gene) Primer Sequences:
-
Forward Primer: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
Reverse Primer: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Perform qPCR using a real-time PCR detection system with the following typical thermal cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
5. Data Analysis (Delta-Delta Ct Method):
-
Determine the cycle threshold (Ct) value for PKC-α and the housekeeping gene in both treated and untreated samples.
-
Step 1: Calculate ΔCt for each sample: ΔCt = Ct(PKC-α) - Ct(Housekeeping Gene)
-
Step 2: Calculate ΔΔCt : ΔΔCt = ΔCt(Treated Sample) - ΔCt(Untreated Control)
-
Step 3: Calculate Fold Change in gene expression: Fold Change = 2-ΔΔCt
-
Step 4: Calculate Percentage mRNA Reduction : % Reduction = (1 - Fold Change) x 100
Visualizations
PKC-α Signaling Pathway
Caption: PKC-α signaling cascade.
Mechanism of Action: this compound
Caption: Aprinocarsen's mechanism of action.
qPCR Experimental Workflow
Caption: qPCR workflow diagram.
References
- 1. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of siRNA-mediated gene silencing of transketolase on A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR3 silencing by siRNA inhibits invasion of A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway: An in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
comparing Aprinocarsen sodium to other PKC inhibitors
A Comparative Guide to Aprinocarsen Sodium and Other Protein Kinase C (PKC) Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of this compound with other prominent Protein Kinase C (PKC) inhibitors, focusing on their mechanisms of action, selectivity, and clinical trial outcomes. The information is supported by experimental data and detailed methodologies to assist researchers in their drug development efforts.
Introduction to PKC Inhibition Strategies
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC activity has been implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[2][3] Strategies to modulate PKC activity have evolved, leading to the development of diverse inhibitors. These can be broadly categorized into antisense oligonucleotides, which prevent the synthesis of specific PKC isoforms, and small molecule inhibitors that directly target the enzyme's activity. Many clinical trials involving PKC inhibitors in cancer have not shown significant clinical benefits, suggesting limitations in targeting PKC alone for cancer therapy.[2][4][5]
This guide focuses on a comparative analysis of:
-
This compound (ISIS 3521): An antisense oligonucleotide designed to specifically inhibit the production of PKC-α.
-
Small Molecule Inhibitors:
-
Enzastaurin (LY317615): A selective inhibitor of PKC-β.
-
Sotrastaurin (AEB071): A pan-PKC inhibitor with high potency against multiple isoforms.
-
Bryostatin 1: A natural product that acts as a modulator of PKC.
-
Mechanism of Action
The fundamental difference between this compound and small molecule inhibitors lies in their approach to reducing PKC activity.
This compound: As a 20-base antisense oligonucleotide, this compound is designed to bind to the 3'-untranslated region of the mRNA encoding for PKC-α.[6][7][8] This binding event leads to the degradation of the PKC-α mRNA by RNase H, thereby preventing the translation and synthesis of the PKC-α protein.[7] This mechanism provides high specificity for the target isoform.
Small Molecule Inhibitors:
-
Enzastaurin: This acyclic bisindolylmaleimide acts as an ATP-competitive inhibitor, primarily targeting the catalytic domain of PKC-β.[4] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates.[9]
-
Sotrastaurin: This potent pan-PKC inhibitor also functions by competing with ATP for binding to the catalytic domain of various PKC isoforms.[9][10][11] Its broad-spectrum activity allows for the inhibition of multiple PKC-mediated signaling pathways.
-
Bryostatin 1: This macrocyclic lactone has a more complex mechanism. It binds to the regulatory C1 domain of PKC, initially acting as an activator.[12][13] However, prolonged exposure leads to the downregulation and degradation of several PKC isoforms.[12][13]
Diagram of the Protein Kinase C (PKC) Signaling Pathway
Caption: A simplified diagram of the PKC signaling pathway.
Diagram of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and the selected small molecule PKC inhibitors.
Table 1: Inhibitor Selectivity and Potency
| Inhibitor | Type | Target(s) | IC50 / Ki | Notes |
| This compound | Antisense Oligonucleotide | PKC-α mRNA | IC50: 50-100 nM (for mRNA reduction)[6] | Highly specific for PKC-α; does not affect other PKC isoforms like η and ζ.[6] |
| Enzastaurin | Small Molecule (ATP-competitive) | PKC-β | IC50: 6 nM[14][15] | Shows 6- to 20-fold selectivity for PKC-β over PKC-α, γ, and ε.[14][15] |
| Sotrastaurin | Small Molecule (ATP-competitive) | Pan-PKC | Ki: 0.22 nM (PKCθ), 0.64 nM (PKCβ), 0.95 nM (PKCα), 1.8 nM (PKCη), 2.1 nM (PKCδ), 3.2 nM (PKCε)[9] | Potent inhibitor of multiple PKC isoforms; inactive against atypical PKCζ.[10] |
| Bryostatin 1 | Small Molecule (PKC Modulator) | Multiple PKC isoforms | Binding Affinities (Ki): 1.35 nM (PKCα), 0.42 nM (PKCβ2), 0.26 nM (PKCδ), 0.24 nM (PKCε)[16] | Biphasic effect: initial activation followed by downregulation.[12][13] |
Table 2: Summary of Clinical Trial Outcomes in Oncology
| Inhibitor | Cancer Type(s) Studied | Phase of Development | Key Findings |
| This compound | Non-Small Cell Lung Cancer (NSCLC), Ovarian, High-Grade Astrocytomas | Phase II / III | Did not show a significant survival benefit when combined with chemotherapy in NSCLC.[17][18][19] No significant clinical activity as a single agent in advanced ovarian cancer or recurrent high-grade astrocytomas.[7][20] |
| Enzastaurin | Diffuse Large B-cell Lymphoma (DLBCL), Glioblastoma | Phase III | Failed a Phase III trial for lymphoma in 2013.[9] Investigated for various solid tumors. |
| Sotrastaurin | Uveal Melanoma, Lymphoma | Phase I / II | Has been studied in various cancers, often in combination therapies.[5] Also investigated as an immunosuppressant in organ transplantation.[21] |
| Bryostatin 1 | Various solid and hematological tumors | Phase I / II | Showed minimal single-agent activity in multiple clinical trials.[12][16][22] Some encouraging results when combined with other chemotherapeutic agents.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
PKC Enzyme Inhibition Assay
This assay is used to determine the potency of small molecule inhibitors against specific PKC isoforms.
-
Reagents and Materials: Recombinant human PKC isoforms, peptide substrate, [γ-³³P]ATP, assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.2 mM CaCl₂), lipid vesicles (phosphatidylserine and diacylglycerol), inhibitor compound, and 96-well filter plates.
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, lipid vesicles, peptide substrate, and the diluted inhibitor.
-
Add the specific PKC isoform to each well to initiate the pre-incubation.
-
Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for PKC-α Expression
This method is used to assess the effect of this compound on the protein levels of PKC-α.
-
Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma) and treat with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PKC-α (e.g., rabbit anti-PKC-α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of the PKC inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the PKC inhibitor for a specified period (e.g., 48-72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[23][24]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Diagram of a General Experimental Workflow for Inhibitor Evaluation
References
- 1. m.youtube.com [m.youtube.com]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in PKC inhibitor development: Structural design strategies and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting protein kinase C-alpha (PKC-alpha) in cancer with the phosphorothioate antisense oligonucleotide aprinocarsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Phase II study of PKC-alpha antisense oligonucleotide aprinocarsen in combination with gemcitabine and carboplatin in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized phase II evaluation of aprinocarsen in combination with gemcitabine and cisplatin for patients with advanced/metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. A Phase II trial of aprinocarsen, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bryostatin - Wikipedia [en.wikipedia.org]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
A Comparative Guide: Aprinocarsen Sodium vs. Small Molecule PKC-alpha Inhibitors in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic strategies for inhibiting Protein Kinase C-alpha (PKC-α), a key signaling protein implicated in various cancers: the antisense oligonucleotide Aprinocarsen sodium and a range of small molecule inhibitors. This document summarizes their mechanisms of action, presents available quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.
Introduction: Two Approaches to Targeting PKC-alpha
Protein Kinase C-alpha (PKC-α) is a serine/threonine kinase that plays a crucial role in cellular signal transduction pathways regulating cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been linked to the progression of numerous cancers, making it an attractive therapeutic target.[2][3] Two primary strategies have been developed to inhibit PKC-α activity:
-
This compound (ISIS 3521): An antisense oligonucleotide designed to specifically bind to the mRNA of PKC-α, leading to its degradation and thereby preventing the synthesis of the PKC-α protein.[4][5][6]
-
Small Molecule Inhibitors: A diverse group of compounds that directly target the PKC-α protein, typically by competing with ATP for its binding site in the catalytic domain, thus inhibiting its kinase activity.[7][8] Examples include enzastaurin, midostaurin, and sotrastaurin.
This guide will delve into a detailed comparison of these two approaches, highlighting their fundamental differences in mechanism, preclinical efficacy, and clinical outcomes.
Mechanism of Action
The fundamental difference between this compound and small molecule inhibitors lies in their point of intervention in the biological process of PKC-α production and function.
This compound: As a 20-base phosphorothioate antisense oligonucleotide, Aprinocarsen hybridizes to the 3'-untranslated region of human PKC-α mRNA.[4] This binding event triggers the activity of RNase H, an enzyme that specifically cleaves the mRNA strand of the DNA-RNA hybrid.[4][9] The degradation of the mRNA template prevents its translation into the PKC-α protein, leading to a reduction in the overall levels of the PKC-α enzyme within the cell.[4][10]
Small Molecule PKC-alpha Inhibitors: These compounds, often characterized by their indolocarbazole or bisindolylmaleimide structures, function as direct antagonists of the PKC-α enzyme.[7] The majority are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket within the catalytic domain of the kinase.[8] This occupation of the active site prevents the binding of ATP, the phosphate donor for the kinase reaction, thereby blocking the phosphorylation of downstream substrates and inhibiting the enzyme's signaling function.[11] Some small molecule inhibitors exhibit varying degrees of selectivity for different PKC isoforms.
Preclinical Data Comparison
Direct head-to-head preclinical studies are scarce. The available data is presented below, categorized by the type of inhibitor. It is crucial to note the different endpoints measured for each class of drug (mRNA reduction for Aprinocarsen vs. enzyme inhibition for small molecules), which precludes a direct potency comparison from these tables alone.
This compound: Preclinical Efficacy
| Cell Line | Assay Type | Endpoint | IC50 / Concentration | Reference |
| A549 (Lung Carcinoma) | mRNA expression | PKC-α mRNA reduction | Not specified | [4] |
| T-24 (Bladder Carcinoma) | mRNA expression | PKC-α mRNA reduction | Not specified | [4] |
| A549 (Lung Carcinoma) | Protein expression | PKC-α protein reduction | Concentration-dependent | [4] |
| U-87 (Glioblastoma) | In vivo xenograft | Tumor growth reduction | 2.0 and 20 mg/kg/day (i.p.) | [4] |
Small Molecule PKC-alpha Inhibitors: Preclinical Efficacy
| Inhibitor | Assay Type | Endpoint | IC50 / Ki (PKC-α) | Reference |
| Enzastaurin | Cell-free kinase assay | Enzyme inhibition | 39 nM (IC50) | [7] |
| Midostaurin | Cell-free kinase assay | Enzyme inhibition | 20-30 nM (IC50) | [12] |
| Sotrastaurin | Cell-free kinase assay | Enzyme inhibition | 2.1 nM (IC50) | [13] |
Clinical Data Summary
Both this compound and various small molecule PKC-alpha inhibitors have undergone clinical evaluation, primarily in oncology. The overall outcomes have been challenging for both classes of agents, with limited single-agent efficacy.
This compound: Clinical Trial Outcomes
| Cancer Type | Phase | Key Findings | Reference |
| Recurrent High-Grade Astrocytoma | II | No clinical benefit observed; rapid tumor progression in some patients. | [4][14] |
| Advanced Ovarian Carcinoma | II | No significant clinical activity as a single agent. | [10][13] |
| Advanced Solid Tumors | I | Determined maximum tolerated dose (MTD); showed concentration-dependent effects on coagulation and complement. | [9] |
Small Molecule PKC-alpha Inhibitors: Clinical Trial Outcomes
| Inhibitor | Cancer Type | Phase | Key Findings | Reference |
| Enzastaurin | Recurrent High-Grade Glioma | I/II | Some anti-glioma activity, but insufficient for monotherapy. | [15] |
| Enzastaurin | Newly Diagnosed Glioblastoma | III | Ongoing trials with biomarker selection (DGM1). | [16][17] |
| Midostaurin | Metastatic Melanoma | IIA | Lacked significant activity. | [4] |
| Sotrastaurin | Metastatic Uveal Melanoma | Ib | Tolerable in combination, but limited clinical activity. | [18][19][20] |
Experimental Protocols
Protocol for In Vitro Kinase Inhibition Assay (Example: Enzastaurin)
This protocol describes a filter plate assay to measure the inhibition of PKC isoforms by a small molecule inhibitor.
Objective: To determine the IC50 of an inhibitor against PKC-α.
Materials:
-
Recombinant human PKC-α enzyme
-
Myelin basic protein (substrate)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 90 mM HEPES, pH 7.5, 0.001% Triton X-100, 5 mM MgCl₂, 100 µM CaCl₂)
-
Phosphatidylserine and diacylglycerol (co-factors)
-
Test inhibitor (e.g., Enzastaurin) at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, co-factors, substrate, and [γ-³³P]ATP.
-
Add serial dilutions of the test inhibitor to the wells of the 96-well plate.
-
Initiate the reaction by adding the recombinant PKC-α enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[15]
Protocol for Western Blot Analysis of PKC-alpha Protein Levels
This protocol is used to assess the effect of an inhibitor, such as Aprinocarsen, on the total amount of PKC-α protein in cells.
Objective: To quantify the reduction in PKC-α protein levels following treatment.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test agent (e.g., Aprinocarsen)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PKC-α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the test agent for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against PKC-α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in PKC-α protein levels.
Signaling Pathway Context
PKC-α is a central node in various signaling pathways that are frequently dysregulated in cancer. Upon activation by diacylglycerol (DAG) and Ca²⁺, PKC-α can phosphorylate a multitude of downstream targets, leading to diverse cellular responses including proliferation, survival, and invasion. In glioblastoma, for example, PKC-α has been shown to influence cell cycle progression and is involved in pathways linked to EGFR and mTOR.[17][21]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting protein kinase C-alpha (PKC-alpha) in cancer with the phosphorothioate antisense oligonucleotide aprinocarsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Phase II trial of aprinocarsen, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. BindingDB BDBM33971 AEB071::Sotrastaurin::med.21724, Compound 190 [bindingdb.org]
- 14. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-alpha delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Protein Kinase C in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. abcam.co.jp [abcam.co.jp]
- 20. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. PKC signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Aprinocarsen Sodium: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of Aprinocarsen sodium with alternative standard-of-care treatments for various cancers. The data presented is based on publicly available clinical trial information.
Executive Summary
This compound, an antisense oligonucleotide targeting protein kinase C-alpha (PKC-α), was investigated in the early 2000s for the treatment of several advanced cancers, including non-small cell lung cancer (NSCLC), high-grade gliomas, and ovarian carcinoma. Clinical trials consistently demonstrated a lack of significant clinical benefit and, in some instances, pointed towards potential detrimental effects. Consequently, the development of Aprinocarsen was largely discontinued. This guide offers a detailed analysis of its clinical trial performance in comparison to the then-standard-of-care therapies, supported by experimental data and methodologies.
Comparative Clinical Trial Data
The following tables summarize the key quantitative outcomes from clinical trials of this compound and the respective standard-of-care treatments for each indication.
Non-Small Cell Lung Cancer (Advanced)
| Treatment Regimen | Trial Phase | Number of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Toxicities (Grade 3/4) |
| Aprinocarsen + Gemcitabine + Carboplatin | II | 36 | 25% (Partial Response) | 8.3 months | 5.7 months | Thrombocytopenia (78%), Neutropenia (50%) |
| Gemcitabine + Cisplatin | III (Control Arm) | ~200-400 per arm | ~20-35% | ~8-10 months | ~4-6 months | Nausea/Vomiting, Neutropenia, Thrombocytopenia |
High-Grade Glioma (Recurrent)
| Treatment Regimen | Trial Phase | Number of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Time to Progression (TTP) | Key Toxicities (Grade 3/4) |
| Aprinocarsen | II | 21 | 0% | 3.4 months | 36 days | Thrombocytopenia (14%), AST Elevation (5%) |
| Temozolomide | II | ~162 | 6-8% (in heavily pretreated patients) | ~5.4-7.2 months | ~2.1-2.9 months | Thrombocytopenia, Neutropenia |
Advanced Ovarian Carcinoma (Platinum-Resistant)
| Treatment Regimen | Trial Phase | Number of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Notes | Key Toxicities |
| Aprinocarsen | II | 24 | 0% (One patient with stable disease) | Not Reported | No significant clinical activity observed.[1] | Not specified in detail |
| Carboplatin + Paclitaxel | III | ~400 per arm | ~30-60% (in platinum-sensitive) | ~20-35 months (in platinum-sensitive) | Standard of care for platinum-sensitive disease.[2][3] | Neutropenia, Thrombocytopenia, Neurotoxicity |
Experimental Protocols
This compound Administration
-
Non-Small Cell Lung Cancer (Phase II): Aprinocarsen was administered as a continuous intravenous infusion at a dose of 2 mg/kg/day for 14 days, in combination with gemcitabine (1250 mg/m² on days 1 and 8) and carboplatin (AUC 5 on day 1) every 21 days.
-
High-Grade Glioma (Phase II): Aprinocarsen was administered as a continuous intravenous infusion at a dose of 2.0 mg/kg/day for 21 days per month.[4]
-
Advanced Ovarian Carcinoma (Phase II): Aprinocarsen was administered as a continuous intravenous infusion at a dose of 2 mg/kg per day for 21 days.[1]
Standard-of-Care Protocols (Early 2000s)
-
Non-Small Cell Lung Cancer (Gemcitabine + Cisplatin): Gemcitabine was typically administered at 1000-1250 mg/m² on days 1, 8, and 15 of a 28-day cycle, or on days 1 and 8 of a 21-day cycle. Cisplatin was administered at 75-100 mg/m² on day 1 of each cycle.
-
High-Grade Glioma (Temozolomide): For recurrent glioblastoma, temozolomide was typically administered orally at a starting dose of 150-200 mg/m² once daily for 5 days every 28 days.
-
Advanced Ovarian Carcinoma (Carboplatin + Paclitaxel): Carboplatin was dosed to a target area under the curve (AUC) of 5-7.5 mg/mL·min, and paclitaxel was administered at 135-175 mg/m² as a 3-hour or 24-hour intravenous infusion, with cycles repeated every 21 days.[5]
Visualizations
Signaling Pathway of Aprinocarsen's Target: PKC-α
Caption: Mechanism of Action of Aprinocarsen and the PKC-α Signaling Pathway.
Comparative Experimental Workflow: Aprinocarsen vs. Standard of Care
Caption: High-level workflow for a comparative clinical trial of Aprinocarsen.
References
- 1. A Phase II trial of aprinocarsen, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Survival and prognostic factors of women with advanced ovarian cancer and complete response after a carboplatin-paclitaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase C-alpha delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboplatin plus paclitaxel as first-line chemotherapy in previously untreated advanced ovarian cancer. German AGO Study Group Ovarian Cancer. Arbeitsgemeinschaft Gynäkologische Onkologie - PubMed [pubmed.ncbi.nlm.nih.gov]
Antisense Oligonucleotides: A Superior Approach to Gene Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic modalities, the ability to selectively inhibit the expression of disease-causing genes is paramount. While small molecules and monoclonal antibodies have long been the cornerstones of drug development, a powerful new class of therapeutics, antisense oligonucleotides (ASOs), is emerging as a highly specific and versatile alternative. This guide provides an in-depth comparison of ASOs with other inhibitors, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals on the distinct advantages of this promising technology.
Unveiling the Advantages of ASO Technology
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences through Watson-Crick base pairing.[1] This interaction can modulate protein expression through various mechanisms, including RNase H-mediated degradation of the target mRNA, steric hindrance of ribosome assembly, or modulation of pre-mRNA splicing.[2][3] This unique mechanism of action at the RNA level offers several key advantages over traditional protein-targeting inhibitors.
One of the most significant advantages of ASOs is their ability to target previously "undruggable" proteins.[2] It is estimated that only about 15% of all proteins are amenable to targeting by small molecules or antibodies.[2] ASOs, by targeting the mRNA blueprint, can theoretically inhibit the expression of any protein, opening up a vast new landscape of therapeutic targets.[2]
Compared to monoclonal antibodies, ASOs offer higher stability in lyophilized form and a less complex and more cost-effective manufacturing process.[4] Furthermore, monoclonal antibodies carry a greater risk of inducing an immunogenic response.[4] In contrast to small molecules, which can have off-target effects due to binding to unintended proteins, the high specificity of ASOs, derived from their sequence-specific binding, minimizes such off-target liabilities.[5]
Head-to-Head Comparison: ASO vs. Other Inhibitors
To illustrate the comparative performance of ASOs, we present a summary of key parameters for different inhibitor classes. While direct head-to-head studies across all three modalities for a single target are limited, we can draw comparisons from available data.
| Feature | Antisense Oligonucleotides (ASOs) | Small Molecule Inhibitors | Monoclonal Antibodies (mAbs) |
| Target | mRNA | Protein (enzymes, receptors) | Extracellular or cell surface proteins |
| Specificity | High (sequence-dependent) | Variable (can have off-target effects) | High (antigen-specific) |
| "Druggable" Targets | Virtually all expressed genes | Limited to proteins with binding pockets | Limited to accessible epitopes |
| Mechanism of Action | Gene silencing (RNase H, steric block, splice modulation) | Enzyme inhibition, receptor antagonism/agonism | Receptor blockade, ADCC, CDC |
| Cellular Uptake | Can be challenging, often requires delivery systems | Generally good cell permeability | Typically do not enter cells |
| Manufacturing | Chemical synthesis (scalable and cost-effective) | Chemical synthesis | Complex biological production |
| Immunogenicity | Generally low, can be mitigated by chemical modifications | Low | Can be immunogenic |
ADCC: Antibody-dependent cell-mediated cytotoxicity; CDC: Complement-dependent cytotoxicity.
Case Study: Targeting Bcl-2 in Cancer Therapy
A compelling example of the potential of ASOs is in the inhibition of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), a key target in various cancers. The small molecule inhibitor venetoclax is an approved and effective Bcl-2 inhibitor. However, resistance to venetoclax can emerge.[6] A liposomal formulation of a Bcl-2 antisense oligonucleotide, BP1002, has shown promise in overcoming this resistance.[6]
Here, we present a comparative overview of the efficacy of these two modalities targeting Bcl-2.
| Inhibitor | Modality | Target | Cell Line | IC50 | Reference |
| Venetoclax | Small Molecule | Bcl-2 Protein | OCI-Ly1 (Lymphoma) | 60 nM | [7] |
| Venetoclax | Small Molecule | ML-2 (AML) | 100 nM | [7] | |
| Venetoclax | Small Molecule | MOLM-13 (AML) | 200 nM | [7] | |
| Venetoclax | Small Molecule | OCI-AML3 (AML) | 600 nM | [7] | |
| Venetoclax | Small Molecule | SKM-1 (AML) | 1 µM | [7] | |
| Venetoclax | Small Molecule | HL-60 (AML) | 1.6 µM | [7] | |
| Venetoclax | Small Molecule | PL-21 (AML) | > 10 µM | [7] | |
| Venetoclax | Small Molecule | MOLM-16 (AML) | > 10 µM | [7] | |
| BP1002 (Bcl-2 ASO) + Decitabine | Antisense Oligonucleotide | Bcl-2 mRNA | Venetoclax-resistant AML cells | More potent than Venetoclax + Decitabine in reducing cell viability by ~50-70% | [6] |
AML: Acute Myeloid Leukemia. The data for BP1002 highlights its potential in venetoclax-resistant settings, where it demonstrated superior efficacy in reducing cell viability compared to venetoclax in combination with decitabine.[6]
Experimental Protocols
To facilitate the evaluation of ASO efficacy, we provide detailed protocols for two key experimental techniques: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for measuring mRNA knockdown and Western Blotting for assessing protein level reduction.
RT-qPCR Protocol for ASO-mediated mRNA Knockdown
This protocol provides a method to quantify the reduction of a target mRNA in cultured cells following ASO treatment.
1. Cell Culture and ASO Transfection:
-
Plate mammalian cells in a 96-well plate at a density that will result in 30-50% confluency at the time of transfection.[8]
-
Prepare ASO solutions at the desired concentrations. It is recommended to perform a dose-response experiment.[9]
-
Transfect the cells with the ASO using a suitable transfection reagent according to the manufacturer's instructions. Include a negative control ASO and a mock transfection control.[10]
-
Incubate the cells for 24-72 hours post-transfection.[8]
2. RNA Isolation:
-
Lyse the cells directly in the wells and isolate total RNA using a commercially available RNA purification kit, following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a probe.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in target mRNA expression in ASO-treated cells compared to control cells.
Western Blot Protocol for Protein Knockdown Analysis
This protocol details the steps to measure the reduction in target protein levels following ASO treatment.
1. Cell Lysis and Protein Quantification:
-
After ASO treatment for the desired duration (typically 48-72 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).[11]
2. SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE).[2]
-
Run the gel to separate the proteins by molecular weight.[11]
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12]
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature.[2][13]
-
Wash the membrane several times with TBST.[2]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again extensively with TBST.[2]
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[2]
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to determine the relative reduction in target protein levels.
Visualizing the Mechanism: ASO Inhibition of the Bcl-2 Pathway
To provide a clearer understanding of how ASOs exert their therapeutic effect, the following diagram illustrates the ASO-mediated inhibition of the Bcl-2 signaling pathway, a critical regulator of apoptosis.
Caption: ASO-mediated inhibition of Bcl-2 expression leading to apoptosis.
Experimental Workflow for ASO Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a novel ASO in a preclinical setting.
Caption: Workflow for preclinical evaluation of ASO efficacy.
Conclusion
Antisense oligonucleotides represent a paradigm shift in therapeutic intervention, offering a highly specific and versatile platform for modulating gene expression. Their ability to target previously intractable disease-associated proteins provides a significant advantage over traditional small molecules and monoclonal antibodies. As our understanding of ASO chemistry and delivery continues to evolve, this technology holds immense promise for the development of novel and effective treatments for a wide range of diseases. This guide provides a foundational understanding and practical tools for researchers and drug developers to explore the full potential of antisense technology.
References
- 1. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 3. Therapeutic Antisense Oligonucleotides in Oncology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcluster.com [labcluster.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status [frontiersin.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibiting the PKC-Alpha Pathway: Methods and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase C alpha (PKCα), a key enzyme in the Protein Kinase C family, plays a pivotal role in a multitude of cellular signaling pathways. Its involvement in processes such as cell proliferation, differentiation, and apoptosis has rendered it a significant target in drug discovery, particularly in oncology. This guide provides a comprehensive comparison of alternative methods for inhibiting the PKCα pathway, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate strategy for their studies.
Mechanisms of PKC-Alpha Inhibition
Inhibition of the PKCα pathway can be achieved through several distinct approaches, each with its own advantages and limitations. The primary methods include the use of small molecule inhibitors that target the enzyme's catalytic activity, peptide inhibitors that interfere with substrate binding or protein-protein interactions, and genetic tools that suppress the expression of the PKCα protein.
Small Molecule Inhibitors
Small molecule inhibitors are the most common method for targeting PKCα. These compounds are typically ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates. Their broad-spectrum or selective nature is a critical factor in their application.
Peptide Inhibitors
Peptide-based inhibitors offer a more targeted approach. These are often derived from the pseudosubstrate region of PKCα itself or from the amino acid sequences of its substrates. By mimicking these natural interaction motifs, they can achieve high specificity and potency.
Genetic Inhibition
Genetic methods, such as small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR-Cas9, provide a powerful means to study the effects of long-term PKCα suppression. These techniques act at the nucleic acid level to prevent the synthesis of the PKCα protein, offering high specificity.
Comparative Analysis of PKC-Alpha Inhibitors
The efficacy and specificity of various inhibitors are crucial parameters for their selection in research and therapeutic development. The following tables provide a quantitative comparison of different classes of PKCα inhibitors.
Table 1: Comparison of Small Molecule Inhibitors of PKC-Alpha
| Inhibitor | Type | PKCα IC50/Ki | Selectivity Profile |
| Sotrastaurin (AEB071) | Pan-PKC | Ki: 0.95 nM[1] | Potent inhibitor of conventional and novel PKC isoforms.[1] |
| Staurosporine | Broad-spectrum kinase | IC50: 2 nM[1] | Non-selective, inhibits a wide range of kinases.[1] |
| Go6976 | Conventional PKC | IC50: 2.3 nM[1] | Selective for conventional PKC isoforms (α, β, γ).[1] |
| Ro 31-8220 | Pan-PKC | IC50: 5 nM[1] | Inhibits conventional and novel PKC isoforms.[1] |
| Go 6983 | Pan-PKC | IC50: 7 nM[1] | Broadly inhibits conventional and novel PKC isoforms.[1] |
| Bisindolylmaleimide I (GF109203X) | Conventional PKC | IC50: 20 nM[1] | Selective for conventional PKC isoforms.[1] |
| Midostaurin | Multi-kinase | IC50: 22 nM[1] | Inhibits multiple kinases including PKC, FLT3, and KIT.[1] |
| Enzastaurin | PKCβ selective | IC50: 39 nM[2] | Highly selective for PKCβ over other isoforms.[2] |
| Ruboxistaurin (LY333531) | PKCβ selective | - | Primarily targets PKCβ1 and PKCβ2.[1] |
| Rottlerin | PKCδ selective | IC50: 30 µM[1] | Primarily targets PKCδ, less potent for PKCα.[1] |
Table 2: Comparison of Peptide Inhibitors of PKC-Alpha
| Peptide Inhibitor | Origin/Type | Sequence | PKCα IC50/Ki |
| PKCα Pseudosubstrate (19-31) | Pseudosubstrate mimic | RFARKGALRQKNV | ~1-5 µM[3] |
| myr-PKCα Pseudosubstrate (19-27) | Myristoylated Pseudosubstrate | myr-RFARKGALR | Potent inhibitor |
| HIV-1 Tat-peptide (aa 48-60) | Substrate competitive | - | IC50: 22 nM[4] |
| PKCζ Pseudosubstrate Inhibitor (ZIP) | Pseudosubstrate mimic | SIYRRGARRWRKL | Incompletely inhibits PKCα[5] |
Table 3: Genetic Inhibition Tools for PKC-Alpha
| Tool | Description | Supplier Example |
| siRNA | Target-specific 19-25 nucleotide small interfering RNA duplexes for transient knockdown. | Santa Cruz Biotechnology (sc-36243)[6] |
| shRNA | Plasmids or lentiviral particles encoding short hairpin RNAs for stable knockdown. | Santa Cruz Biotechnology (sc-36243-SH, sc-36243-V) |
| CRISPR/Cas9 | Plasmids for permanent gene knockout of PRKCA. | Santa Cruz Biotechnology (sc-400128-KO-2) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of PKCα inhibition and the experimental procedures used for their evaluation, the following diagrams are provided.
Caption: The PKC-alpha signaling cascade.
Caption: Mechanisms of PKC-alpha inhibition.
Caption: Workflow for evaluating PKC-alpha inhibitors.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of PKCα inhibitors. The following sections provide methodologies for key experiments.
In Vitro PKC-Alpha Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PKCα.
Materials:
-
Purified recombinant PKCα enzyme
-
PKCα substrate (e.g., CREBtide)
-
ATP (including γ-³²P-ATP for radioactive assays or cold ATP for non-radioactive assays)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
PKC lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
Test inhibitors at various concentrations
-
Phosphocellulose paper or microplate for detection
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, lipid activator, and PKCα substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding purified PKCα enzyme.
-
Start the phosphorylation by adding ATP (spiked with γ-³²P-ATP for radioactive detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
For radioactive assays, wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader for non-radioactive assays.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[6]
Cellular PKC-Alpha Translocation Assay
This assay assesses the ability of an inhibitor to prevent the activation-induced translocation of PKCα from the cytosol to the plasma membrane, a hallmark of its activation.[7]
Materials:
-
Cells expressing PKCα (e.g., HEK293, HeLa)
-
PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitors
-
Cell lysis buffer (cytosolic and membrane fractionation buffers)
-
Primary antibody against PKCα
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-incubate the cells with the test inhibitor or vehicle control for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) to induce translocation.
-
Wash the cells with ice-cold PBS and harvest.
-
Perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Analyze equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and Western blotting using a PKCα-specific antibody.
-
Quantify the band intensities to determine the relative amount of PKCα in each fraction. A successful inhibitor will reduce the amount of PKCα in the membrane fraction of stimulated cells.
Genetic Inhibition of PKC-Alpha via siRNA and Validation by Western Blot
This protocol describes the transient knockdown of PKCα expression using siRNA and the subsequent validation of the knockdown efficiency.
Materials:
-
PKCα-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against PKCα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
siRNA Transfection:
-
One day before transfection, seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
On the day of transfection, dilute the PKCα siRNA and control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with complete culture medium.
-
Incubate the cells for 48-72 hours to allow for protein knockdown.
Western Blot Validation:
-
After the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PKCα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.
-
Quantify the band intensities to determine the percentage of PKCα knockdown compared to the control.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Proper Disposal of Aprinocarsen Sodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Aprinocarsen sodium, a specific antisense oligonucleotide inhibitor of protein kinase C-alpha (PKC-α), requires careful handling and disposal to ensure laboratory safety and environmental protection. Although classified as a non-hazardous substance, adherence to proper disposal protocols is crucial. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in various forms.
Key Physical and Chemical Properties
A clear understanding of the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Weight | 6853 g/mol [1] |
| Solubility in Water | 100 mg/mL (requires sonication)[2][3] |
| Appearance | Solid |
| Storage | -20°C for long-term storage[3] |
Disposal Procedures for this compound
The following procedures are based on general guidelines for non-hazardous laboratory waste and best practices for synthetic oligonucleotides.
-
Decontamination:
-
It is best practice to decontaminate solutions containing synthetic oligonucleotides before disposal.
-
Add household bleach to the liquid waste to achieve a final concentration of 10% bleach.
-
Allow the mixture to sit for a minimum of 30 minutes to ensure the degradation of the oligonucleotide.
-
-
Neutralization (if necessary):
-
After decontamination, check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6.0 and 9.0.
-
-
Drain Disposal:
-
Once decontaminated and neutralized, the solution can be poured down the laboratory sink with a copious amount of running water.
-
Let the water run for a few minutes after disposal to ensure the solution is thoroughly flushed from the plumbing system.
-
-
Segregation:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled waste container. This includes unused powder, contaminated gloves, pipette tips, and tubes.
-
-
Packaging:
-
Ensure the waste container is securely sealed.
-
-
Disposal:
-
Dispose of the sealed container in the regular laboratory trash, unless institutional policy requires specific disposal methods for non-hazardous chemical waste. Do not place it in biohazard or sharps containers.
-
-
Rinsing:
-
Thoroughly rinse empty containers that held this compound with water.
-
-
Disposal of Rinsate:
-
The rinsate should be decontaminated and disposed of as liquid waste as described above.
-
-
Container Disposal:
-
After rinsing, deface or remove the label and dispose of the container in the regular trash or recycling, according to your institution's guidelines.
-
Experimental Protocol: Verification of Oligonucleotide Degradation
For research purposes or to validate disposal procedures, the degradation of this compound after bleach treatment can be verified using analytical techniques.
Methodology:
-
Sample Preparation:
-
Prepare a known concentration of this compound in an aqueous solution.
-
Treat the solution with 10% household bleach for 30 minutes.
-
Quench the reaction by adding a neutralizing agent, such as sodium thiosulfate.
-
Prepare an untreated control sample of this compound at the same concentration.
-
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Analyze both the treated and untreated samples using an appropriate HPLC method, such as ion-pair reversed-phase HPLC. Degradation will be indicated by a significant decrease or complete absence of the peak corresponding to the intact this compound in the treated sample compared to the control.[4][5][6]
-
Mass Spectrometry (MS): For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed. This technique can confirm the absence of the parent compound and identify smaller degradation products.[5][7][8]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C196H230N68Na19O105P19S19 | CID 71587700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 5. Oligonucleotide Analytical Methods Development & Stability Study - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of oligonucleotide deamination by high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Personal protective equipment for handling Aprinocarsen sodium
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. While Aprinocarsen sodium is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is essential to maintain a safe research environment.[1] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Proper selection and use of PPE is the foundation of safe laboratory practice. The following table summarizes the recommended PPE and handling procedures for this compound.
| Category | Recommendation | Details |
| Eye Protection | Safety glasses with side shields | Recommended for all laboratory work to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Wear gloves to prevent skin contact. Change gloves immediately if contaminated. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect personal clothing. |
| Respiratory Protection | Not required under normal use | If handling large quantities or if dust is generated, a NIOSH-approved respirator may be appropriate. |
| Handling | Use in a well-ventilated area | Avoid inhalation of any dust or aerosols. |
| Hygiene | Wash hands thoroughly after handling | Do not eat, drink, or smoke in laboratory areas. |
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1]
-
Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[1]
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory and complying with regulations.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. While not classified as hazardous, it should not be disposed of in the regular trash or sewer system.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
